molecular formula C33H42N8O10S2 B1679084 Pressinoic acid CAS No. 35748-51-7

Pressinoic acid

Cat. No.: B1679084
CAS No.: 35748-51-7
M. Wt: 774.9 g/mol
InChI Key: ICSANXSPLDFBSA-ZUYRUSJRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure

Properties

CAS No.

35748-51-7

Molecular Formula

C33H42N8O10S2

Molecular Weight

774.9 g/mol

IUPAC Name

(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid

InChI

InChI=1S/C33H42N8O10S2/c34-20-15-52-53-16-25(33(50)51)41-32(49)24(14-27(36)44)40-29(46)21(10-11-26(35)43)37-30(47)23(12-17-4-2-1-3-5-17)39-31(48)22(38-28(20)45)13-18-6-8-19(42)9-7-18/h1-9,20-25,42H,10-16,34H2,(H2,35,43)(H2,36,44)(H,37,47)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,50,51)/t20-,21-,22-,23?,24-,25-/m0/s1

InChI Key

ICSANXSPLDFBSA-ZUYRUSJRSA-N

Isomeric SMILES

C1[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)O)CC(=O)N)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N

Canonical SMILES

C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)O)CC(=O)N)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

CYFQNC

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-cysteinyl-tyrosyl-phenylalanyl-glutaminyl-asparaginyl-cysteine-cyclic (1-6)-disulfide
pressinoic acid

Origin of Product

United States

Foundational & Exploratory

The Primary Structure and Biological Activities of Pressinoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pressinoic acid is a synthetic, cyclic hexapeptide that represents the 20-membered disulfide-linked macrocyclic ring of the hormone vasopressin. Its primary structure has been well-characterized, and it exhibits notable biological activities, including corticotrophin-releasing factor (CRF)-like activity and oxytocin inhibition. This technical guide provides a detailed examination of the primary structure of this compound, an overview of its known biological functions, and a generalized methodology for its characterization. Due to the limited availability of detailed public data, this document will focus on the foundational knowledge of this compound.

Primary Structure of this compound

The primary structure of a peptide is defined by the linear sequence of its amino acids and any covalent modifications, such as disulfide bonds.[1] this compound is a cyclic hexapeptide with the following amino acid sequence:

{CYS}—{TYR}—{PHE}—{GLN}—{ASN}—{CYS} [2][3]

A critical feature of its structure is a disulfide bridge formed between the thiol groups of the two cysteine residues at positions 1 and 6.[2][3] This covalent linkage creates the cyclic nature of the peptide.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C33H42N8O10S2[2][3]
Molecular Weight 774.86 g/mol [2][3]
Amino Acid Sequence Cys-Tyr-Phe-Gln-Asn-Cys[2][3]
Sequence Shortening CYFQNC[2][3]
Disulfide Bridge Cys1-Cys6[2][3]
CAS Number 35748-51-7[2]

Biological Activities

This compound has been identified as a biologically active molecule with specific effects on the endocrine system. Its primary reported activities are:

  • Corticotrophin-Releasing Factor (CRF)-like Activity: this compound has been shown to stimulate the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, mimicking the action of CRF.[2]

  • Oxytocin Inhibitor: It also functions as an antagonist of the oxytocin receptor, inhibiting the effects of oxytocin.[2][3] This activity has led to its investigation for potential therapeutic applications, such as in the management of preterm labor.

  • Induction of Maternal Behavior: As a consequence of its oxytocin-inhibiting properties, this compound has been observed to induce maternal behavior.[2][3]

Experimental Protocols

General Workflow for Synthesis and Characterization

The synthesis of this compound would typically follow standard solid-phase peptide synthesis (SPPS) protocols, followed by cyclization to form the disulfide bridge, and subsequent purification and characterization. A logical workflow for this process is depicted in the following diagram.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_characterization Characterization cluster_bioassay Biological Assays s1 Solid-Phase Peptide Synthesis (SPPS) of Linear Hexapeptide s2 Cleavage from Resin s1->s2 s3 Oxidative Cyclization (Disulfide Bond Formation) s2->s3 p1 High-Performance Liquid Chromatography (HPLC) s3->p1 c1 Mass Spectrometry (MS) p1->c1 c2 Amino Acid Analysis p1->c2 b1 In vitro CRF Activity Assay p1->b1 b2 In vitro Oxytocin Receptor Binding Assay p1->b2

References

Unveiling Pressinoic Acid: A Technical Guide to its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressinoic acid, the cyclic core of the neurohypophysial hormone vasopressin, represents a significant molecule in the study of peptide hormones and their structure-activity relationships. While not as widely known as its parent hormone, the story of its "discovery" is intrinsically linked to the groundbreaking work on vasopressin that earned Vincent du Vigneaud the Nobel Prize in Chemistry in 1955. This technical guide provides an in-depth exploration of the historical context surrounding the identification of this compound, detailed experimental protocols from key studies, and a summary of its structural and functional characterization.

Historical Context: The Age of Peptide Hormone Discovery

The journey to understanding this compound begins with the broader scientific endeavor to isolate and characterize the active principles of the posterior pituitary gland. In the early 20th century, it was known that pituitary extracts possessed potent physiological effects, including the ability to raise blood pressure (vasopressor activity) and stimulate uterine contractions (oxytocic activity).

The pivotal work in this field was conducted by American biochemist Vincent du Vigneaud and his team at Cornell University Medical College. In the 1940s and 1950s, they undertook the arduous task of isolating and determining the structure of the hormones responsible for these activities. This was an era predating modern automated sequencing and synthesis techniques, relying on meticulous and labor-intensive biochemical methods.

In 1953, du Vigneaud's group successfully elucidated the structure of and synthesized oxytocin, the first polypeptide hormone to be synthesized in a laboratory.[1][2] This was a landmark achievement in biochemistry. Shortly after, in 1954, they achieved the same for vasopressin, the hormone responsible for antidiuretic and vasopressor effects.[3][4]

The structure of arginine vasopressin was revealed to be a nonapeptide with a disulfide bridge between two cysteine residues, forming a six-amino-acid ring with a three-amino-acid tail. This cyclic moiety, the 20-membered disulfide-linked macrocyclic ring, is what came to be known as this compound.[5] The "discovery" of this compound was, therefore, a direct consequence of the structural elucidation of vasopressin. The ability to chemically synthesize vasopressin and its constituent parts, including the cyclic core, opened the door to studying the specific contributions of different parts of the hormone to its overall biological activity.

The Rise of Solid-Phase Peptide Synthesis

The synthesis of vasopressin and its analogues, including this compound, was initially a complex undertaking using solution-phase chemistry. However, the landscape of peptide synthesis was revolutionized in the early 1960s by R. Bruce Merrifield's development of solid-phase peptide synthesis (SPPS). This technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves building a peptide chain on an insoluble polymer resin. This greatly simplifies the purification process at each step of the synthesis, as reagents and byproducts can be washed away while the growing peptide remains attached to the solid support. The advent of SPPS made peptides like this compound much more accessible for research purposes.

Key Experimental Studies on this compound

Two seminal papers, decades apart, mark the key milestones in the direct investigation of this compound as a distinct chemical entity: a 1972 study on its biological activity and a 1986 paper detailing its precise three-dimensional structure.

Corticotrophin-Releasing Activity (Saffran et al., 1972)

In 1972, a study by Saffran and colleagues reported that this compound, described as a synthetic hexapeptide corresponding to the ring of vasopressin, exhibited potent corticotrophin-releasing activity in vitro.

The following protocol is based on the methodology described in the 1972 Biochemical and Biophysical Research Communications paper.

  • Pituitary Gland Preparation:

    • Single halved pituitary glands from female CFE rats (100-150 g) were used.

    • The glands were pre-incubated for two hours in Krebs-Ringer-bicarbonate-glucose (2%) medium.

    • The incubation was carried out under an atmosphere of 5% CO₂ in O₂.

  • Incubation with Peptides:

    • Following pre-incubation, the pituitary halves were incubated for one-hour periods with the test substances.

    • The substances tested included lysine vasopressin (300 ng) and this compound.

    • A one-hour "wash" period was included between incubations with different substances.

  • Assessment of Corticotrophin Release:

    • The media from the pituitary incubations, containing the released corticotrophin, were collected.

    • These media were then added to rat adrenal quarters that were being superfused.

    • The steroidogenic response of the adrenal quarters was measured to quantify the amount of corticotrophin released.

  • Control for Direct Adrenal Effects:

    • To measure the direct steroidogenic effect of the peptides on the adrenal tissue and the unstimulated release of corticotrophin, the peptide was added to the media from a pituitary tissue that had been incubated for one hour without the peptide.

The 1972 study demonstrated that this compound exhibited corticotrophin-releasing activity at specific concentrations.

PeptideDose (ng/mL)Corticotrophin-Releasing Activity
This compound3Active
This compound30Active
Molecular Conformation by X-ray Crystallography (Langs et al., 1986)

A 1986 paper in Science by Langs and colleagues provided the first high-resolution look at the three-dimensional structure of this compound, determined by single-crystal X-ray diffraction. This study was crucial in understanding the conformational basis for the biological activities of vasopressin-like hormones.

The following is a generalized protocol for single-crystal X-ray diffraction, as would have been employed in the 1980s for a peptide of this nature.

  • Crystallization:

    • The this compound peptide is dissolved in a suitable solvent.

    • The solution is brought to a state of supersaturation, from which crystals can form. This is typically achieved through techniques such as vapor diffusion (hanging drop or sitting drop), slow evaporation, or solvent layering.

    • The process can take days to weeks, and finding the optimal conditions (e.g., pH, temperature, precipitating agents) is often a matter of trial and error.

  • X-ray Data Collection:

    • A single, high-quality crystal is selected and mounted on a goniometer.

    • The crystal is placed in a beam of monochromatic X-rays.

    • As the crystal is rotated in the X-ray beam, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a pattern of spots of varying intensities.

    • These diffraction patterns are recorded on a detector (historically, photographic film, but by the 1980s, electronic detectors were becoming more common).

  • Structure Determination and Refinement:

    • The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule.

    • From this map, the positions of the individual atoms can be determined.

    • The initial model of the structure is then refined using computational methods to improve the fit between the calculated and observed diffraction data.

The 1986 study revealed key structural features of the this compound molecule.

Structural FeatureDescription
Ring Structure 20-membered macrocyclic ring
Stabilization Two intramolecular hydrogen bonds
Beta-Bends - Type I beta-bend centered on Gln4 and Asn5- Highly distorted type II' bend centered on Phe3 and Gln4
Tyr2 Side Chain Extended away from the ring system ("pressor conformation")
Phe3 Side Chain Stabilizes the Tyr2 side chain through hydrophobic interaction
Asn5 Side Chain Lies over the molecule, forming a strong hydrogen bond to the nitrogen of Tyr2

Signaling Pathways: A Vasopressin Perspective

As this compound is the cyclic core of vasopressin, its biological activities are best understood in the context of the vasopressin receptors. There is no evidence to suggest that this compound has its own unique receptor or signaling pathway. Instead, its effects are likely mediated through its interaction with the vasopressin receptors, albeit with different affinity and efficacy compared to the full vasopressin hormone.

Vasopressin exerts its effects through two main G protein-coupled receptors (GPCRs): the V1 and V2 receptors.

Vasopressin V1 Receptor Signaling

The V1 receptor is primarily found on vascular smooth muscle cells and is responsible for the vasopressor (blood pressure-raising) effects of vasopressin. Its signaling cascade is as follows:

  • Ligand Binding: Vasopressin binds to the V1 receptor.

  • G Protein Activation: The receptor activates a Gq protein.

  • Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

  • Protein Kinase C Activation: DAG and Ca²⁺ activate protein kinase C (PKC).

  • Cellular Response: The increase in intracellular Ca²⁺ and activation of PKC in smooth muscle cells leads to contraction.

V1_Signaling_Pathway AVP Vasopressin V1R V1 Receptor AVP->V1R Binds Gq Gq Protein V1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Response Smooth Muscle Contraction Ca2->Response Leads to PKC->Response Leads to

Vasopressin V1 Receptor Signaling Pathway
Vasopressin V2 Receptor Signaling

The V2 receptor is primarily located on the principal cells of the collecting ducts in the kidneys and mediates the antidiuretic effects of vasopressin.

  • Ligand Binding: Vasopressin binds to the V2 receptor.

  • G Protein Activation: The receptor activates a Gs protein.

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

  • Protein Kinase A Activation: cAMP activates protein kinase A (PKA).

  • Aquaporin-2 Translocation: PKA phosphorylates proteins that promote the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.

  • Cellular Response: The increased number of AQP2 channels in the membrane increases water reabsorption from the urine back into the bloodstream.

V2_Signaling_Pathway AVP Vasopressin V2R V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates proteins causing Membrane Apical Membrane AQP2_vesicles->Membrane Translocation to Response Increased Water Reabsorption Membrane->Response

Vasopressin V2 Receptor Signaling Pathway

Conclusion

The study of this compound provides a fascinating window into the history of peptide chemistry and pharmacology. Its "discovery" was not a singular event but rather an outcome of the meticulous work that unveiled the structure of its parent hormone, vasopressin. The subsequent chemical synthesis of this compound, facilitated by innovations like solid-phase peptide synthesis, allowed for the investigation of its intrinsic biological activities and its three-dimensional structure. While it does not possess the full range of activities of vasopressin, its ability to elicit a corticotrophin-releasing response and its defined conformation have provided valuable insights into the structure-activity relationships of this important class of hormones. The detailed experimental protocols and structural data presented here offer a technical foundation for researchers and drug development professionals interested in the continuing exploration of vasopressin analogues and their therapeutic potential.

Experimental Workflow: From Synthesis to Activity Assay

The overall process of studying a synthetic peptide like this compound in the 1970s would have followed a logical progression from its chemical creation to the assessment of its biological effects.

Experimental_Workflow Synthesis Peptide Synthesis (e.g., Solid-Phase) Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (e.g., Amino Acid Analysis) Purification->Characterization Assay_Prep In Vitro Assay Preparation (Pituitary & Adrenal Tissue) Characterization->Assay_Prep Incubation Incubation of Pituitary with this compound Assay_Prep->Incubation CRF_Assay Corticotrophin Release Assay (Superfusion of Adrenal Tissue) Incubation->CRF_Assay Data_Analysis Data Analysis (Steroidogenic Response) CRF_Assay->Data_Analysis

Generalized Experimental Workflow

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Significance of Cys-Tyr-Phe-Gln-Asn-Cys (Oxytocin)

Introduction

The peptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys is a cyclic nonapeptide hormone known as Oxytocin (OXT). The cysteine residues at positions 1 and 6 form a disulfide bridge, creating a cyclic structure essential for its biological activity.[1] Synthesized primarily in the magnocellular neurosecretory cells of the supraoptic and paraventricular nuclei of the hypothalamus, it is stored and released into the bloodstream from the posterior pituitary gland.[2] While renowned for its critical roles in uterine contraction during childbirth and lactation, Oxytocin's physiological significance extends to a wide array of processes, including social bonding, cardiovascular regulation, and metabolism.[3][4] This guide provides a comprehensive overview of its biological functions, signaling pathways, quantitative data, and key experimental protocols.

Core Biological Significance

Oxytocin's actions are mediated through the Oxytocin Receptor (OXTR), a G-protein-coupled receptor (GPCR).[3] Its diverse functions are a subject of intensive research, with implications for therapeutics in various clinical contexts.[4]

  • Parturition and Lactation : Oxytocin is crucial for childbirth, where it stimulates strong contractions of the uterine smooth muscle.[1] Postpartum, it facilitates milk ejection by contracting the myoepithelial cells surrounding the mammary alveoli.[1]

  • Social and Behavioral Modulation : Often termed the "social bonding" hormone, Oxytocin plays a key role in modulating social behaviors such as trust, generosity, and maternal behavior.[2] Its signaling network is implicated in the pathophysiology of several neuropsychiatric disorders with social deficits, including autism spectrum disorder and schizophrenia.[5][6][7]

  • Cardiovascular Regulation : In the cardiovascular system, Oxytocin signaling is associated with vasodilation and a reduction in the force and rate of heart contraction, contributing to the regulation of blood pressure.[3][8]

  • Metabolic Homeostasis : Emerging evidence indicates that Oxytocin modulates pancreatic β-cell function and lipid metabolism, suggesting potential therapeutic applications for diabetes and dyslipidemia.[4] It also stimulates glucose uptake in skeletal muscle cells.[8]

  • Neuromodulation and Stress Response : Oxytocin regulates the hypothalamo-pituitary-adrenal (HPA) axis, modulating behavioral responses to stress.[2] It can also reduce levels of stress hormones like cortisol.[1]

Signaling Pathways

The binding of Oxytocin to its receptor, OXTR, initiates a cascade of intracellular events. The primary signaling pathway involves the activation of G-proteins of the Gq/11 family.

  • Gq/PLC/IP3 Pathway : This is the main signaling cascade.[3]

    • Oxytocin binds to the OXTR.

    • The receptor activates the Gαq subunit of the associated G-protein.

    • Activated Gαq stimulates Phospholipase C (PLC).

    • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][9]

    • The resulting increase in cytosolic Ca2+ is a key event in processes like smooth muscle contraction.[10]

  • Other Associated Pathways :

    • MAPK and RhoA/Rho Kinase Pathways : These pathways are also activated and contribute to increased prostaglandin production and the direct contractile effect on myometrial cells.[3]

    • Cardiovascular Pathways : In the cardiovascular system, OXTR activation is linked to the ANP-cGMP and NO-cGMP pathways, which mediate its effects on heart rate and vasodilation.[3][8]

Oxytocin_Signaling_Pathway OXT Oxytocin (OXT) OXTR Oxytocin Receptor (OXTR - GPCR) OXT->OXTR Gq Gαq/11 OXTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca_release Ca²⁺ Release ER->Ca_release triggers Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response

Primary Oxytocin signaling cascade via the Gq/PLC/IP3 pathway.

Quantitative Data

The following tables summarize key quantitative data for Oxytocin, providing insights into its receptor interactions and pharmacokinetic profile.

Table 1: Receptor Binding Affinity

LigandReceptorSpecies/TissueAssay MethodAffinity (Ki / Kd)Reference
OxytocinOXTRSyrian Hamster (Brain)Competition BindingKi: 4.28 nM[11][12]
OxytocinOXTRRat (Left Ventricle)Radioligand BindingKd: ~1 nM (high affinity)[13]
OxytocinOXTRHuman (Myometrium, term)Radioligand BindingKd: 0.56 - 1.6 nM[14]
OxytocinV1aRSyrian Hamster (Brain)Competition BindingKi: 495.2 nM[11][12]
Arginine Vasopressin (AVP)OXTRSyrian Hamster (Brain)Competition BindingKi: 36.1 nM[11][12]

Note: Binding affinities can vary significantly depending on the species, tissue, and experimental methodology used.[14]

Table 2: Pharmacokinetic Parameters in Humans

ParameterSubject GroupValueReference
Metabolic Clearance Rate (MCR)Men27 ± 1.8 ml/kg/min[15]
Metabolic Clearance Rate (MCR)Nonpregnant Women20.6 ± 2.8 ml/kg/min[15]
Metabolic Clearance Rate (MCR)Pregnant Women (term)23.1 ± 2.6 ml/kg/min[15]
Biological Half-lifeGeneral3 to 10 minutes[1]
Volume of Distribution (Vd)Women at Caesarean Delivery156.1 L[16]
ClearanceWomen at Caesarean Delivery83 ml/s[16]

Experimental Protocols

Detailed methodologies are critical for the accurate study of Oxytocin's biological effects.

Protocol 1: Radioligand Competition Binding Assay for OXTR

This protocol is designed to determine the binding affinity (Ki) of a test compound for the Oxytocin receptor.

1. Materials:

  • Cell membranes expressing human OXTR.

  • Radioligand: [³H]Oxytocin or a selective radio-labeled antagonist (e.g., [¹²⁵I]OTA).[17][18]

  • Unlabeled Oxytocin (for standard curve).

  • Test compounds.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and counter.

2. Procedure:

  • Preparation : Prepare serial dilutions of the unlabeled Oxytocin and test compounds in the binding buffer.

  • Reaction Setup : In a 96-well plate, add in order:

    • 50 µL Binding Buffer (for total binding) OR 50 µL of a high concentration of unlabeled Oxytocin (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubation : Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Termination : Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Washing : Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification : Allow filters to dry. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow prep Prepare Reagents (Membranes, Ligands, Buffers) setup Set up 96-well Plate (Radioligand, Compound, Membranes) prep->setup incubate Incubate (e.g., 90 min at RT) setup->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀ → Ki Calculation) count->analyze

Workflow for a radioligand competition binding assay.
Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium ([Ca²⁺]i) in response to OXTR activation.

1. Materials:

  • Human cells expressing OXTR (e.g., cultured myometrial cells or a stable cell line like HEK293-OXTR).[9][10]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Pluronic F-127.

  • Physiological salt solution (PSS) or Hank's Balanced Salt Solution (HBSS), with and without Ca²⁺.

  • Oxytocin and other test agonists/antagonists.

  • Fluorescence microscope or plate reader with kinetic reading capabilities.

2. Procedure:

  • Cell Plating : Plate cells onto glass coverslips or clear-bottomed 96-well plates and grow to 70-90% confluency.

  • Dye Loading : Incubate cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in PSS for 30-60 minutes at 37°C in the dark.

  • Washing : Wash the cells twice with PSS to remove extracellular dye.

  • Baseline Measurement : Place the coverslip/plate in the measurement device. Perfuse with PSS and record the baseline fluorescence ratio (e.g., excitation at 340/380 nm, emission at 510 nm for Fura-2).

  • Agonist Application : Apply Oxytocin or the test compound to the cells.[10]

  • Kinetic Measurement : Record the change in fluorescence ratio over time. A sharp increase indicates a rise in [Ca²⁺]i.

  • Control Experiments : To distinguish between Ca²⁺ influx and release from internal stores, perform experiments in Ca²⁺-free PSS.[9][10]

3. Data Analysis:

  • The fluorescence ratio (F340/F380) is proportional to the [Ca²⁺]i.

  • Quantify the response by measuring the peak amplitude of the ratio change from baseline.

  • For dose-response experiments, plot the peak amplitude against the log concentration of Oxytocin to determine the EC₅₀ value.

Calcium_Assay_Workflow plate Plate OXTR-expressing Cells load Load with Ca²⁺-sensitive Dye (e.g., Fura-2 AM) plate->load wash Wash to Remove Extracellular Dye load->wash baseline Measure Baseline Fluorescence wash->baseline stimulate Stimulate with Oxytocin baseline->stimulate measure Record Kinetic Fluorescence Change stimulate->measure analyze Data Analysis (Peak Response, EC₅₀) measure->analyze

References

Pressinoic Acid: An In-depth Technical Guide on the Cyclic Core of Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Structure of Pressinoic Acid and its Relation to Vasopressin

Arginine vasopressin is a nonapeptide with the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂. The disulfide bond between the two cysteine residues at positions 1 and 6 creates the cyclic structure known as this compound.[2][3] The C-terminal tripeptide, Pro-Arg-Gly-NH₂, is attached to the cysteine at position 6.

The conformation of this compound has been determined by X-ray diffraction, revealing a structure stabilized by intramolecular hydrogen bonds.[1] A critical aspect of its conformation is the orientation of the tyrosine (Tyr²) side chain, which extends away from the ring system. This "pressor conformation" is stabilized by a hydrophobic interaction with the phenylalanine (Phe³) side chain and is considered a determinant for the pressor (vasoconstrictive) activity of vasopressin-like hormones.[1]

However, the absence of the C-terminal tripeptide in this compound is the primary reason for its lack of significant biological activity.[1] Structure-activity relationship studies on vasopressin and its analogs have consistently highlighted the essential role of the C-terminal tail for receptor binding and activation.[4] The basicity and length of this tail are critical for affinity and potency at vasopressin receptors.[4]

Biological Activity of this compound

Current scientific literature suggests that this compound itself is biologically inactive, particularly concerning the pressor and antidiuretic activities characteristic of vasopressin.[1] The loss of the C-terminal tripeptide, which is crucial for receptor interaction, is the principal reason for this inactivity. While the cyclic core maintains a conformation that is partly conducive to the "pressor" activity, it lacks the necessary molecular determinants for effective receptor binding and signal transduction.[1]

To date, there is a notable absence of published studies providing quantitative data on the binding affinity of isolated this compound to vasopressin V1a or V2 receptors. Consequently, the following tables for quantitative data are presented as templates that would be used to summarize such data should it be generated through experimental investigation.

Quantitative Data (Hypothetical)

Table 1: Hypothetical Binding Affinity of this compound for Vasopressin Receptors

CompoundReceptor SubtypeRadioligandKi (nM)
This compoundHuman V1a[³H]-Arginine VasopressinNot Determined
This compoundHuman V2[³H]-Arginine VasopressinNot Determined
Arginine VasopressinHuman V1a[³H]-Arginine Vasopressin~1-5
Arginine VasopressinHuman V2[³H]-Arginine Vasopressin~0.5-2

Table 2: Hypothetical Functional Activity of this compound at Vasopressin Receptors

CompoundReceptor SubtypeAssay TypeEC₅₀ (nM)% Maximal Response (vs. AVP)
This compoundHuman V1aCalcium MobilizationNot DeterminedNot Determined
This compoundHuman V2cAMP AccumulationNot DeterminedNot Determined
Arginine VasopressinHuman V1aCalcium Mobilization~1-10100%
Arginine VasopressinHuman V2cAMP Accumulation~0.1-1100%

Experimental Protocols

To formally assess the binding affinity and functional activity of this compound, standard pharmacological assays for G-protein coupled receptors (GPCRs) would be employed. The following are detailed, generalized protocols that could be adapted for the study of this compound.

Radioligand Binding Assay for Vasopressin Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for V1a and V2 vasopressin receptors expressed in a recombinant cell line (e.g., CHO or HEK293 cells).

Materials:

  • Cell membranes expressing human V1a or V2 receptors

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP)

  • Unlabeled competitor: Arginine Vasopressin (for determining non-specific binding) and this compound (test compound)

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare cell membrane homogenates from cells overexpressing the receptor of interest. Determine protein concentration using a standard method (e.g., Bradford assay).

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • A range of concentrations of unlabeled this compound.

    • A fixed concentration of [³H]-AVP (typically at or below its Kd value).

    • Cell membranes (typically 10-50 µg of protein per well).

  • For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled AVP (e.g., 1 µM).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: V1a Receptor-Mediated Calcium Mobilization

This protocol measures the ability of this compound to stimulate the V1a receptor, which couples to Gq/11 and leads to an increase in intracellular calcium.

Materials:

  • Cells stably expressing the human V1a receptor (e.g., CHO-V1a).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound and Arginine Vasopressin (positive control).

  • A fluorescent plate reader capable of kinetic reads.

Procedure:

  • Seed the CHO-V1a cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound and AVP in assay buffer.

  • Place the plate in the fluorescent plate reader and initiate kinetic reading of fluorescence intensity.

  • After establishing a baseline reading, add the different concentrations of this compound or AVP to the wells.

  • Continue to monitor the fluorescence intensity for several minutes to capture the peak calcium response.

  • Analyze the data by plotting the change in fluorescence as a function of agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response.

Functional Assay: V2 Receptor-Mediated cAMP Accumulation

This protocol measures the ability of this compound to stimulate the V2 receptor, which couples to Gs and leads to an increase in intracellular cyclic AMP (cAMP).

Materials:

  • Cells stably expressing the human V2 receptor (e.g., HEK293-V2).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • This compound and Arginine Vasopressin (positive control).

Procedure:

  • Seed the HEK293-V2 cells in a 96-well plate and grow to the desired density.

  • Remove the growth medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period.

  • Add serial dilutions of this compound or AVP to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's protocol.

  • Analyze the data by plotting the cAMP concentration as a function of agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response.

Signaling Pathways

The interaction of vasopressin with its receptors initiates distinct signaling cascades. Although this compound is not expected to activate these pathways, understanding them is crucial for the design of functional assays.

V1a Receptor Signaling Pathway

V1a_Signaling AVP Vasopressin V1aR V1a Receptor AVP->V1aR Gq11 Gq/11 V1aR->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Response Cellular Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

Caption: V1a receptor signaling cascade leading to increased intracellular calcium.

V2 Receptor Signaling Pathway

V2_Signaling AVP Vasopressin V2R V2 Receptor AVP->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 phosphorylates Membrane Apical Membrane AQP2->Membrane translocation Response Water Reabsorption Membrane->Response

Caption: V2 receptor signaling cascade leading to increased cAMP and water reabsorption.

Conclusion

This compound, as the cyclic core of vasopressin, provides a critical structural scaffold for the hormone. However, the available evidence strongly indicates that it lacks the C-terminal tripeptide necessary for significant biological activity at vasopressin receptors. While direct quantitative data on its receptor binding and functional effects are absent from the current scientific literature, this guide provides the necessary theoretical background and detailed experimental protocols for a thorough investigation. For researchers in drug development, understanding the inactivity of this core structure reinforces the importance of the exocyclic tail in the design of potent and selective vasopressin receptor agonists and antagonists. Further studies, should they be undertaken, would provide valuable data to complete our understanding of the minimalist requirements for vasopressin receptor interaction.

References

In Silico Modeling of Pressinoic Acid Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressinoic acid, a synthetic cyclic hexapeptide, represents the 20-membered disulfide-linked macrocyclic ring of the neurohypophysial hormone vasopressin. Its chemical formula is C₃₃H₄₂N₈O₁₀S₂, with a molecular weight of 774.86 g/mol [1]. The canonical SMILES representation is Cys-Tyr-Phe-Gln-Asn-Cys, with a disulfide bridge between the two cysteine residues[1]. Functionally, this compound exhibits corticotrophin-releasing activity and acts as an oxytocin inhibitor, making it a molecule of significant interest in endocrinological and pharmacological research[1]. Understanding the conformational landscape of this compound is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutics targeting the vasopressin and oxytocin systems.

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the conformation of this compound. It details experimental protocols for computational analysis and presents relevant data in a structured format. Furthermore, it visualizes key workflows and biological pathways using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

In Silico Modeling Workflow for this compound

The conformational analysis of a cyclic peptide like this compound involves a multi-step computational workflow designed to explore its potential three-dimensional structures and identify low-energy, biologically relevant conformations.

cluster_0 1. Initial Structure Preparation cluster_1 2. Conformational Search cluster_2 3. Energy Minimization & Refinement cluster_3 4. Molecular Dynamics Simulation cluster_4 5. Analysis of Results 2D to 3D Conversion 2D to 3D Conversion Protonation State Assignment Protonation State Assignment 2D to 3D Conversion->Protonation State Assignment Systematic Search Systematic Search Protonation State Assignment->Systematic Search Stochastic Search (e.g., Monte Carlo) Stochastic Search (e.g., Monte Carlo) Protonation State Assignment->Stochastic Search (e.g., Monte Carlo) Force Field Minimization Force Field Minimization Systematic Search->Force Field Minimization Stochastic Search (e.g., Monte Carlo)->Force Field Minimization Quantum Mechanical Calculations Quantum Mechanical Calculations Force Field Minimization->Quantum Mechanical Calculations System Solvation System Solvation Quantum Mechanical Calculations->System Solvation Equilibration Equilibration System Solvation->Equilibration Production MD Production MD Equilibration->Production MD Clustering Analysis Clustering Analysis Production MD->Clustering Analysis Free Energy Landscape Free Energy Landscape Clustering Analysis->Free Energy Landscape Structural Property Analysis Structural Property Analysis Free Energy Landscape->Structural Property Analysis

In Silico Modeling Workflow for this compound.

Experimental Protocols

Initial Structure Preparation
  • 2D to 3D Conversion : The 2D chemical structure of this compound, obtained from its SMILES string, is converted into an initial 3D conformation using molecular modeling software such as Avogadro, ChemDraw, or the builder functionalities within molecular dynamics packages.

  • Protonation State Assignment : The protonation states of ionizable residues (in this case, the N-terminus, C-terminus, and any relevant side chains) are assigned based on a physiological pH of 7.4. This can be accomplished using tools like PROPKA or H++ web servers.

Conformational Search

The goal of the conformational search is to explore the vast conformational space of the cyclic peptide to identify a diverse set of low-energy structures.

  • Systematic Search : This method involves systematically rotating all rotatable bonds by a defined increment. While thorough, it can be computationally expensive for a hexapeptide.

  • Stochastic Search (e.g., Monte Carlo) : This approach involves random changes to the molecular geometry followed by energy minimization. The new conformation is accepted or rejected based on the Metropolis criterion. This is often more efficient for larger molecules.

Energy Minimization and Refinement

Each conformation generated during the search is subjected to energy minimization to relieve any steric clashes and to find the nearest local energy minimum.

  • Force Field Minimization : A molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS) is used to calculate the potential energy of the molecule and find a local energy minimum. The steepest descent and conjugate gradient algorithms are commonly employed.

  • Quantum Mechanical (QM) Calculations : For a more accurate energy evaluation of the lowest-energy conformers, single-point energy calculations or geometry optimizations can be performed using quantum mechanical methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of this compound in a simulated physiological environment.

  • System Solvation : The minimized structure of this compound is placed in a periodic box of explicit solvent (e.g., TIP3P water model) and counter-ions are added to neutralize the system.

  • Equilibration : The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated to 1 atm (NPT ensemble). This is typically done in a stepwise manner with restraints on the peptide to allow the solvent to relax.

  • Production MD : Once equilibrated, the restraints are removed, and a long-timescale simulation (typically hundreds of nanoseconds to microseconds) is run to sample the conformational landscape of the peptide.

Analysis of Results

The trajectory from the MD simulation is analyzed to extract meaningful information about the conformational preferences of this compound.

  • Clustering Analysis : The trajectory is clustered based on the root-mean-square deviation (RMSD) of the backbone atoms to identify the most populated conformational families.

  • Free Energy Landscape : A free energy landscape can be constructed by projecting the trajectory onto two or more collective variables (e.g., principal components from PCA, or radius of gyration) to visualize the energy barriers between different conformational states.

  • Structural Property Analysis : Various structural properties such as hydrogen bonds, salt bridges, solvent accessible surface area (SASA), and dihedral angle distributions are analyzed to characterize the different conformations.

Data Presentation

Table 1: Representative Conformational Energy Data for a Cyclic Pentapeptide (Cyclic Pentaglycine) in Different Phases.

PhaseConformational Entropy (Sconf) (kcal mol⁻¹)Translational/Rotational Entropy (Str) (cal mol⁻¹ K⁻¹)
Aqueous15.87~30
Droplet3.01~30

Data adapted from a study on cyclic pentaglycine, illustrating the change in conformational entropy upon phase transition[2]. This type of data can be calculated for this compound from MD simulations.

Table 2: Representative Binding Affinities (Ki in nM) of Vasopressin and Oxytocin Analogs at their Respective Receptors.

LigandReceptorBinding Affinity (Ki, nM)
Arginine Vasopressin (AVP)Vasopressin V1a Receptor~1
Arginine Vasopressin (AVP)Oxytocin Receptor~3
Oxytocin (OT)Oxytocin Receptor~0.8
Oxytocin (OT)Vasopressin V1a Receptor~20
Atosiban (Oxytocin Antagonist)Oxytocin Receptor~3.6
L-368,899 (Oxytocin Antagonist)Oxytocin Receptor12.4

This table presents a compilation of binding affinity data from various sources for illustrative purposes[3][4][5][6]. The binding affinity of this compound to these receptors could be predicted using molecular docking and free energy calculation methods.

Signaling Pathways

This compound's biological activities are mediated through its interaction with specific signaling pathways. As a corticotrophin-releasing agent, it influences the Hypothalamic-Pituitary-Adrenal (HPA) axis. As an oxytocin inhibitor, it antagonizes the oxytocin receptor signaling cascade.

Corticotropin-Releasing Hormone (CRH) Signaling Pathway

This compound's corticotrophin-releasing activity suggests it may directly or indirectly stimulate the release of Adrenocorticotropic Hormone (ACTH) from the pituitary, a process initiated by Corticotropin-Releasing Hormone (CRH).

cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Adrenal Cortex CRH CRH CRHR1 CRHR1 (GPCR) CRH->CRHR1 Binds to Gs Gαs CRHR1->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates POMC_Transcription POMC Gene Transcription PKA->POMC_Transcription Promotes ACTH_Release ACTH Release POMC_Transcription->ACTH_Release Leads to Cortisol Cortisol ACTH_Release->Cortisol Stimulates Release of Pressinoic_Acid This compound (Hypothesized Action) Pressinoic_Acid->ACTH_Release Potentiates?

Corticotropin-Releasing Hormone Signaling Pathway.
Oxytocin Receptor (OTR) Signaling Pathway (Inhibition by this compound)

As an oxytocin inhibitor, this compound is expected to antagonize the oxytocin receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Pressinoic_Acid This compound (Inhibitor) Pressinoic_Acid->OTR Blocks Gq Gαq OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release from ER IP3->Ca2_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) Ca2_Release->Cellular_Response PKC->Cellular_Response

Oxytocin Receptor Signaling Pathway Inhibition.

Conclusion

The in silico modeling of this compound conformation is a powerful approach to understanding its structural and dynamic properties, which are intimately linked to its biological function. By employing a systematic computational workflow encompassing conformational searching, energy minimization, and molecular dynamics simulations, researchers can identify the predominant conformations of this cyclic peptide. The integration of these computational predictions with experimental data and knowledge of the relevant signaling pathways, such as the CRH and oxytocin pathways, will be instrumental in the development of novel and more potent modulators of the vasopressin and oxytocin systems for therapeutic applications. This guide provides a foundational framework for such investigations, empowering researchers to delve deeper into the molecular intricacies of this compound and its analogs.

References

Unraveling the Molecular Interactions of Pressinoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressinoic acid, a synthetic hexapeptide, is the cyclic moiety of the neurohypophysial hormone vasopressin.[1] It has garnered interest for its distinct biological activities, notably as a potent corticotrophin-releasing factor and an inhibitor of oxytocin-induced behaviors.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's receptor interactions, summarizing key experimental findings and postulating its mechanism of action based on its known biological targets. While direct, high-resolution data on the specific binding sites of this compound is limited in publicly available literature, this document consolidates the existing knowledge to guide future research and drug development efforts.

Predicted Receptor Binding and Mechanism of Action

Direct structural elucidation of the binding pocket of this compound on its target receptors has not been extensively reported. However, based on its demonstrated biological activities, the primary targets are predicted to be the Corticotropin-Releasing Hormone Receptor 1 (CRH-R1) and the Oxytocin Receptor (OTR) .

This compound's ability to stimulate the release of corticotrophin suggests an agonistic interaction with CRH-R1, a G-protein coupled receptor (GPCR). Upon binding, it is hypothesized to induce a conformational change in the receptor, activating the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the synthesis and secretion of corticotropin (ACTH).

Conversely, its inhibitory effect on oxytocin-induced maternal behavior points towards an antagonistic relationship with the oxytocin receptor, another GPCR. In this scenario, this compound would bind to the OTR without inducing the conformational change necessary for signal transduction. By occupying the binding site, it would prevent the endogenous ligand, oxytocin, from binding and activating the Gq alpha subunit, thereby inhibiting the phospholipase C (PLC) signaling cascade.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound.

Biological ActivityAssay SystemEffective ConcentrationReference
Corticotrophin-releasing activityIn vitro pituitary gland incubation3 and 30 ng/mL[2]

Signaling Pathways

The predicted signaling pathways for this compound's dual activities are illustrated below.

pressinoic_acid_signaling cluster_crh Predicted Agonistic Pathway (CRH-R1) cluster_ot Predicted Antagonistic Pathway (OTR) PA1 This compound CRHR1 CRH-R1 PA1->CRHR1 Binds G_s Gs CRHR1->G_s Activates AC Adenylyl Cyclase G_s->AC Stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates ACTH ACTH Release PKA->ACTH PA2 This compound OTR Oxytocin Receptor PA2->OTR Binds & Blocks G_q Gq OTR->G_q Activation Blocked PLC Phospholipase C G_q->PLC Signaling Downstream Signaling PLC->Signaling Oxytocin Oxytocin Oxytocin->OTR

Predicted signaling pathways for this compound.

Experimental Protocols

The following is a detailed methodology for an in vitro assay used to determine the corticotrophin-releasing activity of this compound, as described in the literature.[2]

Objective: To assess the ability of this compound to stimulate the release of corticotrophin from isolated pituitary glands.

Materials:

  • Krebs-Ringer-bicarbonate-glucose (2%) medium

  • Single halved pituitary glands from female CFE rats (100-150 g)

  • Lysine vasopressin (as a positive control)

  • This compound solution

  • Rat adrenal quarters for superfusion

  • Carbon dioxide (5%) in oxygen gas mixture

Procedure:

  • Pre-incubation: Single halved pituitary glands are pre-incubated for two hours in Krebs-Ringer-bicarbonate-glucose medium under a 5% CO2 in O2 atmosphere.

  • Incubation Periods: The pituitary halves are then subjected to a series of one-hour incubation periods.

    • A one-hour incubation with 300 ng of lysine vasopressin.

    • A one-hour incubation with the this compound sample.

  • Wash Period: The incubations are separated by a one-hour wash period in fresh medium.

  • Corticotrophin Bioassay:

    • The media collected from the pituitary incubations are added to rat adrenal quarters that are being superfused.

    • The steroidogenic response (corticotrophin release) is then estimated.

  • Control Measures:

    • The steroidogenic effect of the unstimulated release of corticotrophin by the pituitary tissue is measured.

    • The potential direct steroidogenic effect of the peptide on the adrenal tissue is measured by adding the peptide to the media from pituitary tissue that was incubated for one hour without the peptide.

experimental_workflow start Start: Isolate Rat Pituitary Glands pre_incubation Pre-incubate pituitary halves (2 hours in Krebs-Ringer medium) start->pre_incubation incubation_control Incubate with Lysine Vasopressin (1 hour, 300 ng) pre_incubation->incubation_control wash1 Wash Period (1 hour) incubation_control->wash1 incubation_pa Incubate with this compound (1 hour) wash1->incubation_pa collect_media Collect Media from Incubations incubation_pa->collect_media superfusion Add collected media to superfused rat adrenal quarters collect_media->superfusion measure_response Measure Steroidogenic Response (Corticotrophin Release) superfusion->measure_response end End measure_response->end

Workflow for in vitro corticotrophin-releasing assay.

Conclusion

While the precise molecular interactions of this compound at its receptor binding sites remain to be fully elucidated, its established biological activities provide a strong foundation for predicting its engagement with the CRH-R1 and OTR. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar peptide-based compounds. Further studies employing techniques such as site-directed mutagenesis, computational modeling, and co-crystallization will be instrumental in defining the specific amino acid residues and conformational changes that govern the binding and functional outcomes of this compound.

References

Synthetic Pressinoic Acid: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressinoic acid, the cyclic disulfide moiety of the hormone vasopressin, is a synthetic hexapeptide with the sequence Cys-Tyr-Phe-Gln-Asn-Cys. It has garnered significant interest in pharmacological research due to its notable biological activities, including potent corticotrophin-releasing activity and its function as an oxytocin inhibitor.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of synthetic this compound, along with detailed experimental protocols for its synthesis and analysis, and a visualization of its proposed signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. While specific experimental values for some properties are not extensively reported in the literature, this section summarizes the available data and outlines standard methods for their determination.

Table 1: Physicochemical Properties of Synthetic this compound

PropertyValue/InformationExperimental Protocol Reference
Molecular Formula C₃₃H₄₂N₈O₁₀S₂-
Molecular Weight 774.86 g/mol -
Appearance Expected to be a white to off-white powder.Visual Inspection
Solubility Soluble in water.[1] For hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution with water, or using 10-30% acetic acid may be effective.[2]General Solubility Assay
Melting Point Not explicitly reported. Pure crystalline peptides typically have a sharp melting point.[3][4]Capillary Melting Point Determination[3][4][5][6]
pKa Not explicitly reported. The pKa of a peptide is a composite of the pKa values of its ionizable groups (N-terminus, C-terminus, and side chains of Tyr, Cys, Gln, Asn).Potentiometric Titration or Spectrophotometry[7][8]
LogP (Octanol-Water Partition Coefficient) Not explicitly reported. This value indicates the lipophilicity of the molecule.Shake-Flask Method followed by HPLC analysis[9]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for peptide production.[10][11][12][13][14]

Experimental Workflow: Solid-Phase Peptide Synthesis of this compound

G Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc-Cys(Trt) Deprotection Resin->Fmoc_Deprotection1 Coupling1 3. Coupling of Fmoc-Asn(Trt)-OH Fmoc_Deprotection1->Coupling1 Fmoc_Deprotection2 4. Fmoc Deprotection Coupling1->Fmoc_Deprotection2 Coupling2 5. Coupling of Fmoc-Gln(Trt)-OH Fmoc_Deprotection2->Coupling2 Fmoc_Deprotection3 6. Fmoc Deprotection Coupling2->Fmoc_Deprotection3 Coupling3 7. Coupling of Fmoc-Phe-OH Fmoc_Deprotection3->Coupling3 Fmoc_Deprotection4 8. Fmoc Deprotection Coupling3->Fmoc_Deprotection4 Coupling4 9. Coupling of Fmoc-Tyr(tBu)-OH Fmoc_Deprotection4->Coupling4 Fmoc_Deprotection5 10. Fmoc Deprotection Coupling4->Fmoc_Deprotection5 Coupling5 11. Coupling of Fmoc-Cys(Trt)-OH Fmoc_Deprotection5->Coupling5 Cleavage 12. Cleavage and Deprotection Coupling5->Cleavage Oxidation 13. Cyclization (Disulfide Bond Formation) Cleavage->Oxidation Purification 14. Purification (RP-HPLC) Oxidation->Purification Analysis 15. Characterization (MS, NMR) Purification->Analysis

Caption: Solid-Phase Synthesis Workflow for this compound.

Methodology:

  • Resin Preparation: Start with a suitable resin, such as a 2-chlorotrityl chloride resin, and swell it in a non-polar solvent like dichloromethane (DCM).

  • First Amino Acid Attachment: Attach the first amino acid, Fmoc-Cys(Trt)-OH, to the resin.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached cysteine using a piperidine solution in dimethylformamide (DMF).

  • Peptide Chain Elongation: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Cys(Trt)-OH) using a coupling agent such as HBTU/HATU in the presence of a base like DIPEA. Each coupling step is followed by an Fmoc deprotection step.

  • Cleavage and Deprotection: Once the linear peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Cyclization: The linear, deprotected peptide is then subjected to oxidative cyclization to form the disulfide bond between the two cysteine residues. This can be achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

  • Purification and Analysis: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Methods

a. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the purification and purity assessment of synthetic this compound.[15][16][17][18][19]

Methodology:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of two solvents is commonly employed:

    • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over a set time (e.g., 30 minutes) is used to elute the peptide.

  • Detection: The peptide is detected by UV absorbance at a wavelength of 220 or 280 nm.

  • Sample Preparation: The lyophilized peptide is dissolved in Solvent A.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of this compound.[20][21][22][23][24]

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects are analyzed to confirm the amino acid sequence and the three-dimensional structure of the cyclic peptide.

Biological Activity and Signaling Pathways

Corticotrophin-Releasing Activity

This compound exhibits potent corticotrophin-releasing activity.[1] It is proposed to act on the corticotroph cells of the anterior pituitary to stimulate the release of adrenocorticotropic hormone (ACTH).[25][26][27][28][29]

Proposed Signaling Pathway: this compound-Induced ACTH Release

G Pressinoic_Acid This compound CRHR1 CRH Receptor 1 (on Corticotroph) Pressinoic_Acid->CRHR1 Binds G_Protein Gs Protein Activation CRHR1->G_Protein AC Adenylate Cyclase G_Protein->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_Influx ↑ Ca²⁺ Influx PKA->Ca_Influx Phosphorylates Channels ACTH_Release ACTH Release Ca_Influx->ACTH_Release Triggers G cluster_oxytocin Oxytocin Action Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Gq_Protein Gq Protein Activation OTR->Gq_Protein PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Triggers PKC Protein Kinase C Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Uterine Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response Pressinoic_Acid This compound Pressinoic_Acid->OTR Inhibits

References

Pressinoic Acid and its Role in Corticotrophin-Releasing Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of pressinoic acid and its relationship to corticotrophin-releasing activity. While this compound itself is the foundational cyclic structure of the potent neurohormone arginine vasopressin (AVP), current scientific evidence indicates that it is AVP, and not isolated this compound, that exerts significant effects on the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. This document will elucidate the structural relationship between these molecules, detail the well-documented corticotrophin-releasing activity of arginine vasopressin, and provide comprehensive experimental context for researchers in the field.

This compound: The Inactive Core of Arginine Vasopressin

This compound is a 20-membered, disulfide-linked macrocyclic ring system that forms the core of arginine vasopressin.[1] AVP is a nonapeptide hormone composed of this cyclic structure with an attached C-terminal tripeptide tail (Pro-Arg-Gly-NH2).[1][2][3]

Structural studies have revealed that the absence of this C-terminal tripeptide in this compound leads to a conformational change, specifically in the orientation of the asparagine (Asn5) side chain.[1] This alteration, combined with the loss of the tripeptide itself, is believed to be the reason for this compound's lack of significant biological activity, including pressor and corticotrophin-releasing functions.[1] Therefore, while this compound is a key structural component, it is considered the inactive precursor to the biologically active AVP.

Arginine Vasopressin (AVP): A Key Modulator of ACTH Secretion

Arginine vasopressin is a crucial neurohormone in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[4][5] While Corticotropin-Releasing Hormone (CRH) is the primary driver of ACTH secretion, AVP plays a significant modulatory role, particularly in response to stress.[4][5][6][7]

Mechanism of Action

AVP stimulates ACTH release from the anterior pituitary's corticotroph cells by binding to the vasopressin V1b receptor (also known as V3 receptor), a G-protein coupled receptor (GPCR).[8][9][10] Unlike CRH which primarily signals through the Gs-adenylyl cyclase-cAMP pathway, the V1b receptor is coupled to the Gq/11 protein.

The signaling cascade initiated by AVP binding to the V1b receptor is as follows:

  • Activation of Phospholipase C (PLC): The activated Gq/11 protein stimulates PLC.

  • Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

  • Stimulation of ACTH Exocytosis: Activated PKC phosphorylates various downstream targets, leading to the exocytosis of ACTH-containing granules from the corticotroph cells.[11]

Synergy with Corticotropin-Releasing Hormone (CRH)

A key feature of AVP's role in the HPA axis is its potent synergistic interaction with CRH.[7][8][11][12][13][14] While AVP alone is a relatively weak ACTH secretagogue, its co-secretion with CRH during stress results in a significantly amplified ACTH response, greater than the additive effects of either hormone alone.[7][9][13] This potentiation is crucial for a robust and rapid response to stressful stimuli.[11]

Data Presentation

The following table summarizes the key molecules involved in the AVP-mediated release of ACTH.

MoleculeTypePrimary Location of Action (in this context)Function in ACTH Release Regulation
Arginine Vasopressin (AVP) Peptide HormoneAnterior Pituitary (Corticotrophs)Binds to V1b receptors to stimulate ACTH release and potentiates the action of CRH.[4][5][7][8]
This compound Peptide Structure-The inactive cyclic core of AVP.[1]
V1b Receptor G-Protein Coupled ReceptorAnterior Pituitary (Corticotrophs)AVP receptor that, upon activation, initiates the PLC-IP3-Ca2+ signaling cascade leading to ACTH secretion.[8][9][15]
Corticotropin-Releasing Hormone (CRH) Peptide HormoneAnterior Pituitary (Corticotrophs)The primary stimulator of ACTH synthesis and release.[5][16]
Adrenocorticotropic Hormone (ACTH) Peptide HormoneAdrenal CortexReleased from the pituitary, it stimulates the adrenal glands to produce and release glucocorticoids (e.g., cortisol).[4][5]
Glucocorticoids (e.g., Cortisol) Steroid HormoneHypothalamus, Pituitary, and other tissuesExert negative feedback on the HPA axis, inhibiting the release of CRH and ACTH.[4]

Experimental Protocols

In Vitro ACTH Release Assay from Primary Pituitary Cell Cultures

This protocol describes a standard method to assess the corticotrophin-releasing activity of a substance like AVP.

Objective: To measure the amount of ACTH secreted by cultured primary anterior pituitary cells in response to stimulation.

Materials:

  • Anterior pituitaries from laboratory rats.

  • Cell culture medium (e.g., DMEM) with supplements (fetal bovine serum, antibiotics).

  • Enzymes for tissue dissociation (e.g., collagenase, trypsin).

  • Test substances (e.g., Arginine Vasopressin, CRH, this compound) at various concentrations.

  • 96-well cell culture plates.

  • ACTH ELISA kit.

  • Plate reader.

Methodology:

  • Cell Isolation and Culture:

    • Aseptically remove anterior pituitary glands from euthanized rats.

    • Wash the glands with sterile buffer.

    • Mechanically mince the tissue and then enzymatically digest it to obtain a single-cell suspension.

    • Plate the dispersed cells in 96-well plates at a predetermined density and culture for 2-3 days to allow for attachment and recovery.[17]

  • Stimulation:

    • After the initial culture period, wash the cells with serum-free medium.

    • Add fresh medium containing the test substances (e.g., AVP, CRH, or a combination) at various concentrations. Include a negative control (medium alone) and a positive control (a known secretagogue like CRH).

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C in a humidified CO2 incubator.

  • Sample Collection:

    • After incubation, carefully collect the supernatant (culture medium) from each well. This supernatant contains the secreted ACTH.

    • Store the supernatant at -20°C or below until analysis.

  • ACTH Quantification:

    • Quantify the concentration of ACTH in the collected supernatants using a commercially available ACTH Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[18][19]

    • Briefly, this involves adding the samples and standards to a microplate pre-coated with an anti-ACTH antibody, followed by the addition of a conjugated secondary antibody and a substrate for color development.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the ACTH standards.

    • Calculate the concentration of ACTH in each sample by interpolating its absorbance value on the standard curve.

    • Express the results as pg/mL or ng/mL of ACTH released. Compare the ACTH levels in the stimulated wells to the control wells to determine the effect of the test substance.

Visualizations

Signaling Pathways

AVP_Signaling_Pathway AVP Arginine Vasopressin (AVP) V1bR V1b Receptor AVP->V1bR binds Gq11 Gq/11 Protein V1bR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC activates ACTH_Vesicle ACTH Vesicle PKC->ACTH_Vesicle phosphorylates ACTH_Release ACTH Release ACTH_Vesicle->ACTH_Release leads to

Caption: AVP signaling pathway in pituitary corticotrophs.

Experimental Workflow

ACTH_Assay_Workflow Start Start: Isolate Anterior Pituitary Cells Culture Culture Cells (2-3 days) Start->Culture Wash Wash with Serum-Free Medium Culture->Wash Stimulate Stimulate with Test Compounds Wash->Stimulate Incubate Incubate (e.g., 2-4 hours) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Quantify Quantify ACTH (ELISA) Collect->Quantify Analyze Data Analysis Quantify->Analyze

Caption: Experimental workflow for in vitro ACTH release assay.

Conclusion

References

An In-depth Technical Guide on the Mechanism of Action of Oxytocin Inhibitors, with Reference to Pressinoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the mechanism of action of oxytocin inhibitors. While the query specifically mentioned Pressinoic acid, publicly available scientific literature offers limited detailed information on its specific mechanism as an oxytocin receptor antagonist. This compound is the cyclic moiety of the hormone vasopressin.[1] Therefore, to provide a comprehensive and technically robust resource, this guide will focus on the well-characterized mechanisms of both peptide and non-peptide oxytocin receptor antagonists, using them as illustrative examples of how oxytocin inhibition is achieved and measured. The principles outlined herein are fundamental to the field and would apply to the characterization of any novel oxytocin inhibitor, including this compound.

Introduction to Oxytocin Receptor Antagonism

Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding.[2] It exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling pathway activated by the OTR is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and a rise in intracellular calcium levels, ultimately resulting in smooth muscle contraction and other cellular responses.[3][4]

Oxytocin receptor antagonists are compounds that competitively bind to the OTR, thereby preventing the binding of endogenous oxytocin and blocking its downstream signaling effects. These antagonists are of significant interest for therapeutic applications, most notably in the management of preterm labor.[2][5]

Quantitative Analysis of Oxytocin Receptor Antagonists

The potency and efficacy of oxytocin receptor antagonists are quantified through various in vitro assays. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Table 1: Binding Affinity (Ki) and Functional Inhibition (IC50) of Representative Oxytocin Receptor Antagonists

CompoundAntagonist TypeSpecies/TissueAssay TypeParameterValue (nM)
L-368,899 Non-peptideRat UterusFunctionalIC508.9[6][7][8][9][10]
Human UterusFunctionalIC5026[6][7][8][9]
Coyote BrainBindingKi12.38[11]
Atosiban PeptideHuman Myometrial CellsFunctional (Ca2+)IC505[12]
Human Recombinant OTRBindingKi11.0 - 39.81[13]

Signaling Pathways in Oxytocin Receptor Activation and Inhibition

The binding of oxytocin to its receptor initiates a cascade of intracellular events. Antagonists block this cascade at the very first step.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq11 Gq/11 Protein OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_store Intracellular Ca2+ Stores (ER/SR) IP3->Ca_store Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca_store->Ca_ion Release Contraction Smooth Muscle Contraction Ca_ion->Contraction Mediates PKC->Contraction Contributes to Oxytocin Oxytocin Oxytocin->OTR Binds and Activates Antagonist Antagonist (e.g., this compound, L-368,899) Antagonist->OTR Binds and Inhibits

Caption: Oxytocin Receptor Signaling and Point of Inhibition.

Key Experimental Protocols

The characterization of oxytocin receptor antagonists relies on standardized in vitro assays. Below are the detailed methodologies for two such key experiments.

This assay is used to determine the binding affinity (Ki) of a test compound for the oxytocin receptor. It measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation: Membranes expressing the oxytocin receptor are prepared from a suitable source, such as cultured cells (e.g., HEK293 cells transfected with the human OTR) or tissue homogenates (e.g., rat uterus).

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, typically containing Tris-HCl and MgCl2.

  • Incubation: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin) and varying concentrations of the unlabeled antagonist (the test compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubate at Controlled Temperature Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]-Oxytocin) Radioligand->Incubation Antagonist Unlabeled Antagonist (Serial Dilutions) Antagonist->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot % Binding vs. [Antagonist] Counting->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Caption: Workflow for a Competitive Radioligand Binding Assay.

This functional assay measures the ability of an antagonist to block the oxytocin-induced increase in intracellular calcium. It is a direct measure of the antagonist's functional inhibitory activity (IC50).

Methodology:

  • Cell Culture: Cells endogenously expressing or engineered to express the oxytocin receptor (e.g., CHO-K1 cells) are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is non-fluorescent until it binds to free calcium in the cytoplasm.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: Oxytocin is added to the wells to stimulate the receptors.

  • Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). The increase in fluorescence is proportional to the increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the log concentration of the antagonist. The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the calcium response induced by oxytocin.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Culture OTR-expressing Cells in Plate Dye Load Cells with Ca2+ Sensitive Dye Cells->Dye Preincubation Pre-incubate with Antagonist Dye->Preincubation Stimulation Stimulate with Oxytocin Preincubation->Stimulation Measurement Measure Fluorescence (Real-time) Stimulation->Measurement Plotting Plot % Response vs. [Antagonist] Measurement->Plotting Calculation Calculate IC50 Plotting->Calculation

Caption: Workflow for a Calcium Mobilization Assay.

Conclusion

The mechanism of action of oxytocin inhibitors, such as this compound and other synthetic antagonists, is centered on competitive binding to the oxytocin receptor, thereby blocking the initiation of the Gq/11-PLC-IP3-Ca2+ signaling cascade. The characterization of these inhibitors involves a combination of binding and functional assays to determine their potency and efficacy. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working on the modulation of the oxytocin system. Further research into the specific interactions of compounds like this compound with the oxytocin receptor will be crucial for the development of new and improved therapeutics.

References

Unraveling the Structural Determinants of Bioactivity: A Technical Guide to Pyrazinoic and Retinoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the query for "Pressinoic acid" did not yield specific results, the closely related and well-researched compounds, Pyrazinoic Acid and Retinoic Acid, offer significant insights into the relationship between molecular structure and biological activity. This guide provides a comprehensive overview of the structural determinants governing the bioactivity of these two important molecules, with a particular focus on Retinoic Acid due to the extensive body of research available. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, structured data, and visual representations of key biological pathways.

Part 1: Pyrazinoic Acid - A Key Antitubercular Agent

Pyrazinoic acid (POA) is the active form of the front-line anti-tuberculosis drug pyrazinamide (PZA). PZA is a prodrug that is converted to POA by the mycobacterial enzyme pyrazinamidase. POA's activity is highly specific to Mycobacterium tuberculosis and is particularly effective against non-replicating, persistent bacteria.

Structural Determinants of Pyrazinoic Acid Bioactivity

The bioactivity of pyrazinoic acid is intrinsically linked to its ability to disrupt the function of the PanD enzyme, which is crucial for coenzyme A biosynthesis in M. tuberculosis.[1] Structure-activity relationship (SAR) studies have revealed several key features of the POA scaffold that are critical for its antimycobacterial effects.

  • Pyrazine Ring: The core pyrazine ring is essential for activity. Modifications to this ring have been explored to enhance potency and overcome resistance.

  • Carboxylic Acid Group: The carboxylic acid moiety is a critical feature for binding to the PanD enzyme.[1] Bioisosteric replacement of the carboxylic acid has been investigated, but often leads to a reduction in activity.[1]

  • Substitutions on the Pyrazine Ring: The addition of functional groups at various positions on the pyrazine ring has been shown to modulate bioactivity. Specifically, alkylamino-group substitutions at the 3 and 5 positions of POA have resulted in analogs with 5 to 10-fold greater potency than the parent compound.[1]

Quantitative Data on Pyrazinoic Acid Analogs

The following table summarizes the whole-cell antimycobacterial activity of selected pyrazinoic acid analogs against M. tuberculosis.

AnalogSubstitutionAntimycobacterial Activity (MIC, µg/mL)Reference
Pyrazinoic Acid->100[1]
3-aminopyrazinoic acid3-NH250-100[1]
5-aminopyrazinoic acid5-NH225-50[1]
3,5-diaminopyrazinoic acid3,5-(NH2)212.5-25[1]
Experimental Protocols

Whole-Cell Antimycobacterial Activity Assay: The minimum inhibitory concentration (MIC) of pyrazinoic acid analogs against M. tuberculosis H37Rv is determined using a microplate-based assay. Briefly, bacterial cultures are grown to mid-log phase and then diluted in media. The compounds are serially diluted in a 96-well plate, and the bacterial suspension is added to each well. The plates are incubated at 37°C for 7-14 days. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Isothermal Titration Calorimetry (ITC) for PanD Binding: The binding affinity of pyrazinoic acid analogs to the PanD enzyme is measured using isothermal titration calorimetry. In this experiment, a solution of the analog is titrated into a solution containing the purified PanD protein. The heat changes associated with the binding events are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of pyrazinamide and its active form, pyrazinoic acid.

Pyrazinoic_Acid_Pathway cluster_Mtb Mycobacterium tuberculosis PZA Pyrazinamide (PZA) pncA Pyrazinamidase (pncA) PZA->pncA Activation POA Pyrazinoic Acid (POA) pncA->POA PanD PanD Enzyme POA->PanD Inhibition CoA_Pathway Coenzyme A Biosynthesis PanD->CoA_Pathway Cell_Death Bacterial Cell Death CoA_Pathway->Cell_Death Disruption leads to

Caption: Mechanism of action of Pyrazinamide (PZA) and Pyrazinoic Acid (POA) in Mycobacterium tuberculosis.

Part 2: Retinoic Acid - A Multifaceted Signaling Molecule

Retinoic acid (RA) is a metabolite of vitamin A that plays crucial roles in various biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[2][3][4][5] Its diverse effects are mediated by its interaction with nuclear receptors, making it a molecule of significant interest in drug development, particularly in oncology and dermatology.

Structural Determinants of Retinoic Acid Bioactivity

The biological activity of retinoic acid is primarily mediated through its binding to and activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][5][6] These receptors are ligand-dependent transcription factors that regulate the expression of a wide array of genes.[7] The structure of retinoic acid can be divided into three key domains, each contributing to its bioactivity:

  • β-ionone Ring: This bulky, hydrophobic group is important for receptor binding. Modifications to this ring, such as altering the substitution pattern or the degree of saturation, can significantly impact receptor affinity and selectivity.[8]

  • Polyene Chain: The conjugated tetraene side chain acts as a linker. The length and rigidity of this chain are critical for proper orientation within the receptor's ligand-binding pocket. Isomerization of the double bonds, particularly at the 9 and 13 positions, can lead to different receptor activation profiles.[9]

  • Polar Terminus: The carboxylic acid group is a key feature for interaction with the polar residues in the ligand-binding domain of the RARs. Esterification or amidation of this group can modulate the compound's pharmacokinetic properties and bioactivity.[10]

Quantitative Data on Retinoic Acid Analogs

The following table presents data on the bioactivity of various retinoic acid analogs in inhibiting tumor promoter-induced mouse epidermal ornithine decarboxylase (ODC) activity, a common assay for assessing potential cancer chemopreventive agents.

AnalogModificationODC Inhibition ActivityReference
(E)-9-(2-norbornenyl)-3,7-dimethylnona-2,4,6,8-tetraenoateModified β-ionone ringGood[10]
(E)-3,7-dimethyl-9-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)nona-2,4,6,8-tetraenoic acidModified β-ionone ringGood[10]
2-(2'-methoxyethoxy)ethyl retinoateModified polar terminusGood[10]
(1E,3E)-1-(4-carboxyphenyl)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadieneAromatic analogExcellent[11]
Experimental Protocols

Synthesis of Retinoic Acid Analogs: The synthesis of retinoic acid analogs often involves Wittig or Horner-Wadsworth-Emmons reactions to construct the polyene chain. For example, the synthesis of an aromatic analog can be achieved by reacting a phosphonium salt of a substituted cyclohexenyl moiety with an aromatic aldehyde containing the desired polar terminus. The resulting product can then be purified by chromatography and characterized by NMR and mass spectrometry.

Ornithine Decarboxylase (ODC) Inhibition Assay: This assay measures the ability of a compound to inhibit the induction of ODC activity by a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), in mouse skin. Briefly, the dorsal skin of mice is treated with the test compound followed by the application of TPA. After a specific time, the mice are sacrificed, and the epidermis is separated. The ODC activity in the epidermal homogenates is then determined by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

Signaling Pathways

Genomic Signaling Pathway of Retinoic Acid:

Retinoic_Acid_Genomic_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) RDH Retinol Dehydrogenase (RDH) Retinol->RDH Retinal Retinaldehyde RDH->Retinal RALDH Retinaldehyde Dehydrogenase (RALDH) Retinal->RALDH RA_cyto Retinoic Acid (RA) RALDH->RA_cyto RA_nuc Retinoic Acid (RA) RA_cyto->RA_nuc Translocation RAR Retinoic Acid Receptor (RAR) RA_nuc->RAR RARE Retinoic Acid Response Element (RARE) RAR->RARE Binds as RAR-RXR heterodimer RXR Retinoid X Receptor (RXR) RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/Repression Biological_Response Cellular Differentiation, Proliferation, Apoptosis Gene_Transcription->Biological_Response

Caption: The genomic signaling pathway of Retinoic Acid, from its synthesis in the cytoplasm to its effects on gene transcription in the nucleus.

Experimental Workflow for Structure-Activity Relationship (SAR) Studies:

SAR_Workflow Lead_Compound Lead Compound (e.g., Retinoic Acid) Analog_Design Analog Design & Synthesis Lead_Compound->Analog_Design In_Vitro_Assays In Vitro Bioactivity Assays (e.g., Receptor Binding, Enzyme Inhibition) Analog_Design->In_Vitro_Assays In_Vivo_Models In Vivo Efficacy & Toxicity Models In_Vitro_Assays->In_Vivo_Models Data_Analysis SAR Data Analysis & Interpretation In_Vitro_Assays->Data_Analysis In_Vivo_Models->Data_Analysis Data_Analysis->Analog_Design Iterative Design Cycle Optimized_Lead Optimized Lead Compound Data_Analysis->Optimized_Lead

Caption: A general experimental workflow for conducting Structure-Activity Relationship (SAR) studies of bioactive compounds.

The study of the structural determinants of bioactivity for compounds like Pyrazinoic Acid and Retinoic Acid is fundamental to modern drug discovery and development. By systematically modifying the chemical structures of these molecules and evaluating their biological effects, researchers can identify the key pharmacophoric features and develop new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in this critical area of research.

References

An In-depth Technical Guide on the Role of Retinoic Acid in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the pivotal role of retinoic acid (RA), a biologically active metabolite of vitamin A, in modulating key cellular signaling pathways. It provides a comprehensive overview of its mechanisms of action, impact on gene expression, and its therapeutic implications, particularly in cancer biology. All-trans-retinoic acid (ATRA) is a notable isomer of RA that is extensively discussed.

Introduction to Retinoic Acid Signaling

Retinoic acid is a critical signaling molecule involved in a myriad of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1][2] Its effects are primarily mediated through the activation of nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] It is estimated that over 500 genes are regulated by retinoic acid, either directly or indirectly.[1][6] Beyond its genomic actions, RA can also elicit rapid, non-genomic effects by activating various kinase signaling cascades.[7]

Core Signaling Pathways Modulated by Retinoic Acid

Retinoic acid orchestrates a complex network of cellular responses by cross-talking with several major signaling pathways.

The Canonical RAR/RXR Signaling Pathway

The classical pathway involves the diffusion of RA into the nucleus, where it binds to the RAR/RXR heterodimer. This binding induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators, which ultimately initiates the transcription of target genes.[4]

Canonical Retinoic Acid Signaling Pathway Canonical Retinoic Acid Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH RA Retinoic Acid (RA) Retinaldehyde->RA RALDH CRABP CRABP RA->CRABP Binds RA_n RA CRABP->RA_n Transports RAR_RXR RAR/RXR Heterodimer RARE RARE (DNA) RAR_RXR->RARE Gene_Repression Gene Repression RAR_RXR->Gene_Repression Mediates Gene_Activation Gene Activation RAR_RXR->Gene_Activation Mediates CoR Corepressors CoR->RAR_RXR Binds in absence of RA CoA Coactivators CoA->RAR_RXR Recruited upon RA binding RA_n->RAR_RXR RA_n->CoR Dissociates Retinol_source Dietary Vitamin A Retinol_source->Retinol Retinoic Acid and MAPK Pathway Retinoic Acid and MAPK Pathway cluster_inhibition Inhibitory Action RA Retinoic Acid Receptor Nuclear Retinoid Receptor RA->Receptor B_Raf B-Raf RA->B_Raf Inhibits Upregulation MEK MEK Receptor->MEK Activates ERK ERK (MAPK) MEK->ERK Phosphorylates Differentiation Cell Differentiation ERK->Differentiation Growth_Arrest Growth Arrest ERK->Growth_Arrest TPA TPA (Tumor Promoter) TPA->B_Raf Activates Retinoic Acid and PI3K/Akt Pathway Retinoic Acid and PI3K/Akt Pathway RA Retinoic Acid RAR RAR RA->RAR PI3K PI3K RAR->PI3K Activates (Non-genomic) Akt Akt PI3K->Akt Phosphorylates Cell_Survival Cell Survival Akt->Cell_Survival Differentiation Differentiation Akt->Differentiation Retinoic Acid and NF-κB Pathway Retinoic Acid and NF-κB Pathway RA Retinoic Acid NF_kB NF-κB RA->NF_kB Inhibits Activation & Nuclear Translocation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 TLR4->NF_kB Activates Inflammation Inflammatory Response (TNF-α, iNOS) NF_kB->Inflammation Promotes

References

Preliminary in vitro studies of Pressinoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Preliminary In Vitro Studies of Retinoic Acid

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Retinoic Acid (RA), a critical signaling molecule derived from vitamin A. The document is intended for researchers, scientists, and drug development professionals, offering insights into RA's mechanism of action, experimental protocols, and quantitative data from various in vitro models.

Introduction to Retinoic Acid

Retinoic acid is a metabolite of vitamin A that plays crucial roles in cellular growth, differentiation, and apoptosis.[1][2][3] It exerts its effects by binding to nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which then act as ligand-dependent transcription factors to regulate gene expression.[1][2][4][5][6] Dysregulation of RA signaling has been implicated in various diseases, including cancer, making it a significant target for therapeutic development.[1][2][6]

Quantitative Data from In Vitro Studies

The following tables summarize key quantitative data from in vitro experiments investigating the effects and properties of Retinoic Acid.

Table 1: Quantification of Endogenous Retinoic Acid

Biological SampleMethodLower Limit of Detection (LOD)Lower Limit of Quantification (LOQ)Reference
Cultured Cells / Subcellular Fractions (Gradient 1)LC/MS/MS62.5 attomol250 attomol[7][8]
Cultured Cells / Subcellular Fractions (Gradient 2)LC/MS/MS125 attomol750 attomol[7]
Primary Cultured AstrocytesLC/MS/MSNot SpecifiedNot Specified[7][8]

Table 2: Effects of Retinoic Acid on Cell Proliferation and Viability

Cell LineTreatmentEffectQuantitative MeasureReference
Rat Aortic Smooth Muscle CellsAll-trans retinoic acid (ATRA)Stimulates mitogenesis~2-fold increase in [3H]thymidine incorporation and cell number[9]
Rat Aortic Smooth Muscle CellsATRA + EndothelinSuppresses mitogenesisReduction in [3H]thymidine incorporation and cell number[9]
Human RPMI 2650 (Nasal Epithelial Model)Retinoic Acid (300 μg/mL for 24h)Enhanced cell indexSignificant increase in cell index[10]
Neuroblastoma Cell LinesRetinoic AcidPromotes differentiationIncreased cell differentiation with little effect on cAMP levels[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the in vitro studies of Retinoic Acid.

Quantification of Retinoic Acid by Tandem Mass Spectrometry (LC/MS/MS)

This protocol is adapted from a highly sensitive method for the direct quantification of endogenous RA.[7][8]

Objective: To quantify the levels of all-trans-RA (atRA) and its isomers in biological samples.

Materials:

  • Biological sample (10-20 mg of tissue or cultured cells)

  • Liquid chromatography system

  • Tandem mass spectrometer

  • Analytical standards for atRA, 9cRA, and 13cRA

Procedure:

  • Sample Preparation: Homogenize the biological sample in an appropriate solvent. Perform liquid-liquid or solid-phase extraction to isolate the retinoids.

  • Chromatographic Separation:

    • Gradient 1 (for cultured cells/subcellular fractions): Utilize a specific chromatographic gradient to resolve RA and its isomers.

    • Gradient 2 (alternative gradient): An alternative gradient for similar sample types.

  • Mass Spectrometric Detection: Employ tandem mass spectrometry for the detection and quantification of the separated RA isomers. The instrument should be operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.

  • Data Analysis: Quantify the amount of each RA isomer by comparing the peak areas from the sample to a standard curve generated from the analytical standards.

Experimental Workflow for RA Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenize Sample Extraction Extract Retinoids Homogenization->Extraction LC Liquid Chromatography Extraction->LC MS Tandem Mass Spectrometry LC->MS Quantification Quantification vs. Standards MS->Quantification

Caption: Workflow for RA quantification by LC/MS/MS.

In Vitro Cell Proliferation and Differentiation Assays

These protocols are based on studies investigating the effects of RA on various cell types.

Objective: To assess the impact of Retinoic Acid on cell growth and differentiation.

A. [3H]Thymidine Incorporation Assay (for Mitogenesis) [9]

  • Cell Culture: Plate rat aortic smooth muscle cells in appropriate culture medium.

  • Treatment: Treat cells with All-trans retinoic acid (ATRA) alone or in combination with a mitogenic stimulus like endothelin.

  • Radiolabeling: Add [3H]thymidine to the culture medium and incubate for a defined period.

  • Measurement: Harvest the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.

B. Cell Differentiation Assay (for Neuroblastoma Cells) [3]

  • Cell Culture: Culture human neuroblastoma cell lines.

  • Treatment: Treat cells with Retinoic Acid, agents that increase intracellular cyclic AMP (cAMP), or a combination of both.

  • Morphological Assessment: After a defined treatment period (e.g., 5 days), observe and quantify morphological changes indicative of differentiation (e.g., neurite outgrowth) using microscopy.

  • cAMP Measurement: To correlate differentiation with signaling pathways, measure intracellular cAMP levels using an appropriate immunoassay.

Signaling Pathways of Retinoic Acid

Retinoic Acid primarily signals through the nuclear receptors RAR and RXR to modulate gene expression.

Canonical Retinoic Acid Signaling Pathway

The canonical pathway involves the binding of RA to RAR/RXR heterodimers in the nucleus, leading to the transcription of target genes.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH RA_cyto Retinoic Acid Retinaldehyde->RA_cyto RALDH RA_nuc Retinoic Acid RA_cyto->RA_nuc Enters Nucleus RAR_RXR RAR/RXR Heterodimer RA_nuc->RAR_RXR RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Gene Target Gene RARE->Gene Transcription Transcription Gene->Transcription G RA Retinoic Acid Cx43_P Phosphorylated Cx43 (Inactive) RA->Cx43_P Induces Dephosphorylation Cx43 Dephosphorylated Cx43 (Active) Cx43_P->Cx43 GJIC Gap Junction Communication Cx43->GJIC Enhances

References

Pressinoic Acid: A Technical Overview of a Synthetic Vasopressin Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of the currently available information on Pressinoic acid. It is important to note that publicly accessible, in-depth primary research, including extensive quantitative data and detailed signaling pathway analysis for this specific molecule, is limited. The experimental protocols and signaling pathways described herein are presented as representative examples based on related compounds and known biological principles.

Introduction

This compound is a synthetic, cyclic hexapeptide that constitutes the ring structure of the neurohypophysial hormone, vasopressin. Structurally, it is composed of six amino acids with a disulfide bond between the two cysteine residues. Its primary reported biological activities are potent corticotrophin-releasing activity and inhibition of the oxytocin receptor.[1][2] These dual functions suggest potential therapeutic applications in conditions involving the hypothalamic-pituitary-adrenal (HPA) axis and oxytocin-mediated pathways. This guide summarizes the known properties of this compound and explores its potential therapeutic relevance based on its described biological activities.

Core Properties of this compound

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueReference
CAS Number 35748-51-7[3][2][4][5][6]
Molecular Formula C33H42N8O10S2[2][6]
Molecular Weight 774.86 g/mol
Amino Acid Sequence H-Cys-Tyr-Phe-Gln-Asn-Cys-OH[3]
Structure Cyclic hexapeptide with a disulfide bridge between Cys1 and Cys6[3][2]
Reported Activities Corticotrophin-releasing activity, Oxytocin inhibitor[1][2]

Potential Therapeutic Applications

Based on its reported biological activities, this compound could be investigated for the following therapeutic applications. It must be emphasized that these are hypothetical applications pending further research, as no clinical or extensive preclinical data for this compound is currently available in the public domain.

  • Disorders of the HPA Axis: As a substance with corticotrophin-releasing activity, this compound could be explored as a diagnostic tool for assessing pituitary function or in conditions where stimulation of the HPA axis is desired. The hypothalamic-pituitary-adrenal (HPA) axis is a crucial neuroendocrine system that regulates responses to stress and homeostasis.[7][8]

  • Oxytocin-Mediated Conditions: As an oxytocin inhibitor, this compound could have therapeutic potential in conditions characterized by excessive oxytocin activity, such as preterm labor.

Mechanism of Action and Signaling Pathways

Detailed signaling pathways for this compound have not been elucidated in the available literature. However, based on its known activities, plausible mechanisms can be hypothesized.

Corticotrophin-Releasing Activity

This compound is reported to have potent corticotrophin-releasing activity.[1][2] This suggests that it acts on the corticotroph cells of the anterior pituitary to stimulate the secretion of adrenocorticotropic hormone (ACTH).[9][10] The canonical pathway for ACTH release is initiated by Corticotropin-Releasing Hormone (CRH) binding to its G-protein coupled receptor, CRHR1.[10] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which ultimately triggers the synthesis and release of ACTH.[11][12] It is plausible that this compound acts through a similar G-protein coupled receptor on pituitary corticotrophs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., CRHR1) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles ACTH Vesicles PKA->Vesicles Phosphorylates CREB CREB PKA->CREB Phosphorylates ACTH_Release ACTH Release Vesicles->ACTH_Release Promotes Fusion & POMC POMC Gene Transcription CREB->POMC Activates PressinoicAcid This compound PressinoicAcid->GPCR Binds

Hypothetical signaling pathway for this compound's corticotrophin-releasing activity.
Oxytocin Inhibition

As an oxytocin inhibitor, this compound likely acts as an antagonist at the oxytocin receptor (OTR), which is also a G-protein coupled receptor. By binding to the OTR without activating it, this compound would prevent the binding of endogenous oxytocin, thereby blocking its downstream effects, such as uterine contractions.

cluster_overview This compound: Relationship and Biological Effects Vasopressin Vasopressin PressinoicAcid This compound (Vasopressin Ring) Vasopressin->PressinoicAcid Is Parent Molecule of Pituitary Anterior Pituitary (Corticotrophs) PressinoicAcid->Pituitary Stimulates OxytocinReceptor Oxytocin Receptor (e.g., in Uterus) PressinoicAcid->OxytocinReceptor Inhibits ACTH ACTH Secretion Pituitary->ACTH OxytocinBlock Blocked Oxytocin Signaling OxytocinReceptor->OxytocinBlock

Relationship of this compound to Vasopressin and its known biological effects.

Representative Experimental Protocols

The following are representative, generalized protocols for assessing the biological activities attributed to this compound. These are not from studies specifically conducted on this compound but are based on standard methodologies for similar compounds.

In Vitro Corticotrophin-Releasing Activity Assay

Objective: To determine the ability of this compound to stimulate ACTH secretion from pituitary cells in culture.

Methodology:

  • Cell Culture: Primary anterior pituitary cells from rats are isolated and cultured in appropriate media until they form a confluent monolayer.

  • Pre-incubation: The cell culture medium is replaced with a serum-free medium, and the cells are incubated for a period to establish a baseline.

  • Stimulation: The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM). A positive control (e.g., CRH) and a negative control (vehicle) are included.

  • Incubation: The cells are incubated for a defined period (e.g., 3 hours) to allow for ACTH release.

  • Sample Collection: The culture medium is collected from each well.

  • ACTH Quantification: The concentration of ACTH in the collected medium is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: A dose-response curve is generated by plotting the ACTH concentration against the concentration of this compound. The EC50 value (the concentration that elicits a half-maximal response) can then be calculated.

Oxytocin Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the oxytocin receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human oxytocin receptor are prepared from a stable cell line or from tissues known to express the receptor (e.g., uterine myometrium).

  • Radioligand: A radiolabeled oxytocin receptor ligand (e.g., [3H]-Oxytocin) is used.

  • Competition Binding: A constant concentration of the radioligand is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound (the competitor).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a synthetic peptide with intriguing, dual biological activities as a corticotrophin-releasing agent and an oxytocin inhibitor. While its basic properties are documented by chemical suppliers, there is a clear need for comprehensive scientific investigation to validate these activities and explore their therapeutic potential. Future research should focus on:

  • Quantitative Characterization: Determining the binding affinities (Ki) and potencies (EC50/IC50) of this compound at its putative target receptors.

  • Mechanism of Action: Elucidating the specific signaling pathways through which this compound exerts its effects.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of HPA axis dysfunction and oxytocin-related disorders.

Such studies are essential to transition this compound from a compound of research interest to a potential therapeutic candidate.

References

Methodological & Application

Solid-Phase Peptide Synthesis Protocol for Pressinoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pressinoic acid, the cyclic hexapeptide moiety of vasopressin (Cys-Tyr-Phe-Gln-Asn-Cys cyclic (1-6) disulfide), is a molecule of significant interest in pharmacological research. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol covers all stages from resin preparation to final cyclization and purification, presented in a clear, step-by-step format. Quantitative data is summarized for easy reference, and a workflow diagram is provided for visual guidance.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and high-purity synthesis of peptides like this compound. The Fmoc/tBu strategy is widely employed due to its milder deprotection conditions compared to the Boc/Bzl strategy. The synthesis of this compound presents a key challenge in the formation of the intramolecular disulfide bridge, which is crucial for its biological activity. This protocol outlines a reliable method for the synthesis, cleavage, and oxidative cyclization of this compound.

Experimental Protocols

This protocol is based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials and Reagents
  • Resin: Rink Amide resin (or a similar acid-labile resin)

  • Fmoc-protected amino acids:

    • Fmoc-Cys(Trt)-OH

    • Fmoc-Asn(Trt)-OH

    • Fmoc-Gln(Trt)-OH

    • Fmoc-Phe-OH

    • Fmoc-Tyr(tBu)-OH

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cyclization Buffer: Ammonium bicarbonate buffer (pH 8.5) or another suitable basic buffer.

  • Oxidizing Agent: Air (O₂) or Potassium ferricyanide (K₃[Fe(CN)₆]) solution.

Synthesis Workflow

The synthesis of this compound can be broken down into four main stages:

  • Chain Assembly: Stepwise addition of Fmoc-protected amino acids to the solid support.

  • Cleavage and Deprotection: Release of the linear peptide from the resin and removal of side-chain protecting groups.

  • Cyclization: Formation of the intramolecular disulfide bond.

  • Purification and Analysis: Purification of the final product by HPLC and characterization by mass spectrometry.

Detailed Step-by-Step Protocol

1. Resin Preparation and First Amino Acid Coupling:

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF and DCM.

  • Couple the first amino acid, Fmoc-Cys(Trt)-OH, to the resin using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 2 hours.

  • Confirm complete coupling using a ninhydrin test.

2. Peptide Chain Elongation (Cycles for Asn, Gln, Phe, Tyr, Cys):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH in sequence) with HBTU/HOBt and DIPEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation: Perform a ninhydrin test to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Repeat steps 1-5 for each subsequent amino acid in the this compound sequence.

3. Cleavage and Global Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[1][2][3][4] The trityl (Trt) protecting groups on Cys, Asn, and Gln, and the tert-butyl (tBu) group on Tyr will be removed simultaneously.[5][6]

  • Filter the resin and collect the filtrate containing the linear, fully deprotected peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude linear peptide under vacuum.

4. Cyclization (Disulfide Bond Formation):

Two common methods for cyclization are presented below. The choice of method may depend on the specific peptide sequence and desired reaction conditions.

Method A: Air Oxidation [7][8]

  • Dissolve the crude linear peptide in a dilute aqueous ammonium bicarbonate buffer (pH 8.0-8.5) at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.[8][9]

  • Stir the solution vigorously, open to the atmosphere, for 24-48 hours. The dissolved oxygen will act as the oxidizing agent.

  • Monitor the reaction progress by HPLC and mass spectrometry to observe the disappearance of the linear peptide and the appearance of the cyclized product.

Method B: Potassium Ferricyanide Oxidation

  • Dissolve the crude linear peptide in a suitable aqueous buffer (e.g., ammonium acetate, pH 7.5).

  • Slowly add a dilute solution of potassium ferricyanide (K₃[Fe(CN)₆]) dropwise to the peptide solution while stirring.

  • Monitor the reaction by HPLC. The reaction is typically complete within 1-2 hours.

  • Quench the reaction by adding a small amount of a reducing agent like β-mercaptoethanol or by acidification.

5. Purification and Analysis:

  • Acidify the cyclization mixture with a small amount of acetic acid or TFA.

  • Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Collect the fractions containing the pure this compound.

  • Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected monoisotopic mass of this compound is approximately 774.24 g/mol .

Quantitative Data Summary

StepReagent/ParameterAmount/ConditionDuration
Resin Swelling DMF-30 min
Fmoc Deprotection 20% Piperidine in DMF-20 min
Amino Acid Coupling Fmoc-Amino Acid3-5 equivalents2 hours
HBTU/HOBt3-5 equivalents2 hours
DIPEA6-10 equivalents2 hours
Cleavage Cleavage Cocktail10 mL per gram of resin2-3 hours
Cyclization (Air) Peptide Concentration0.1-1 mg/mL24-48 hours
pH8.0-8.5-
Cyclization (K₃[Fe(CN)₆]) K₃[Fe(CN)₆]Stoichiometric or slight excess1-2 hours

Experimental Workflow Diagram

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Cys1 Couple Fmoc-Cys(Trt)-OH Deprotect1->Couple_Cys1 Elongation Peptide Chain Elongation (Asn, Gln, Phe, Tyr, Cys) Couple_Cys1->Elongation Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Elongation->Cleavage Linear_Peptide Linear this compound Cleavage->Linear_Peptide Cyclization Cyclization (e.g., Air Oxidation) Linear_Peptide->Cyclization Cyclic_Peptide Crude this compound Cyclization->Cyclic_Peptide Purification RP-HPLC Purification Cyclic_Peptide->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Solid-Phase Synthesis Workflow for this compound.

Signaling Pathway Diagram (Illustrative)

While this compound itself is primarily a structural component of vasopressin, its parent molecule, vasopressin, acts on vasopressin receptors (V1a, V1b, V2) to initiate various signaling cascades. Below is a simplified, illustrative diagram of the V1a receptor signaling pathway, which is relevant to the physiological actions of vasopressin.

Vasopressin_Signaling Vasopressin Vasopressin (containing this compound ring) V1aR V1a Receptor Vasopressin->V1aR Gq Gq Protein V1aR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Vasopressin V1a Receptor Signaling Pathway.

References

Application Notes and Protocols for the Fmoc-Based Synthesis of Cys-Tyr-Phe-Gln-Asn-Cys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase synthesis of the hexapeptide Cys-Tyr-Phe-Gln-Asn-Cys using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This peptide, featuring a disulfide bridge, is a valuable model for studying peptide synthesis methodologies and can serve as a fragment or building block in drug discovery programs. The protocols outlined below cover resin preparation, automated peptide synthesis, cleavage, and disulfide bond formation.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Cys-Tyr-Phe-Gln-Asn-Cys.

Table 1: Materials and Reagents

ReagentSupplierGrade
Rink Amide MBHA ResinVarious100-200 mesh, ~0.5 mmol/g
Fmoc-Cys(Trt)-OHVariousPeptide Synthesis Grade
Fmoc-Tyr(tBu)-OHVariousPeptide Synthesis Grade
Fmoc-Phe-OHVariousPeptide Synthesis Grade
Fmoc-Gln(Trt)-OHVariousPeptide Synthesis Grade
Fmoc-Asn(Trt)-OHVariousPeptide Synthesis Grade
HBTUVariousPeptide Synthesis Grade
HOBtVariousPeptide Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)VariousPeptide Synthesis Grade
PiperidineVariousPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)VariousHPLC Grade
Dichloromethane (DCM)VariousHPLC Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
1,2-Ethanedithiol (EDT)VariousReagent Grade
Diethyl etherVariousACS Grade
Acetonitrile (ACN)VariousHPLC Grade
IodineVariousACS Grade

Table 2: Fmoc-SPPS Cycle Protocol

StepReagent/SolventVolumeTimeRepetitions
Swell Resin DMF10 mL/g resin30 min1
Fmoc Deprotection 20% Piperidine in DMF10 mL/g resin5 min1
20% Piperidine in DMF10 mL/g resin15 min1
Wash DMF10 mL/g resin1 min5
Amino Acid Coupling 4 eq. Fmoc-Amino AcidAs required1-2 h1
3.9 eq. HBTU/HOBtAs required
8 eq. DIPEA in DMFAs required
Wash DMF10 mL/g resin1 min3
DCM10 mL/g resin1 min3
DMF10 mL/g resin1 min3

Table 3: Cleavage and Deprotection

ReagentCompositionVolumeTime
Cleavage Cocktail94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS10 mL/g resin2-3 h

Table 4: On-Resin Disulfide Bond Formation

ReagentConcentration/AmountSolventTime
Iodine (I₂)10 equivalentsDMF1-2 h

Experimental Protocols

Resin Preparation and First Amino Acid Loading
  • Swell Rink Amide MBHA resin (1 g, ~0.5 mmol) in DMF (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DMF.

  • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (10 mL) for 5 minutes, followed by a second treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL).

  • In a separate vial, dissolve Fmoc-Cys(Trt)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Automated Solid-Phase Peptide Synthesis

The peptide chain is assembled on an automated peptide synthesizer following the sequence Cys-Tyr(tBu)-Phe-Gln(Trt)-Asn(Trt)-Cys(Trt). The synthesis follows the general Fmoc-SPPS cycle outlined in Table 2.

  • Fmoc Deprotection: The N-terminal Fmoc group is removed with two treatments of 20% piperidine in DMF.

  • Washing: The resin is washed with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (4 equivalents) is activated with HBTU/HOBt and DIPEA in DMF and coupled to the growing peptide chain. The use of Trt protection for the side chains of Gln and Asn is recommended to prevent dehydration and improve solubility.[1][2][3] The tBu group is standard for protecting the Tyr side chain to avoid acylation.[4][5] For Cysteine, the Trt group is a cost-effective choice that is labile to the final TFA cleavage.[6]

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.

These cycles are repeated for each amino acid in the sequence.

On-Resin Disulfide Bond Formation
  • After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptidyl-resin with DMF (3 x 10 mL).

  • Selectively deprotect the Trt groups from the two cysteine residues by washing the resin with a solution of 1% TFA and 5% TIS in DCM until the yellow color of the trityl cation is no longer observed in the washings.

  • Wash the resin thoroughly with DCM (5 x 10 mL) and then DMF (5 x 10 mL).

  • Add a solution of iodine (10 equivalents) in DMF to the resin.

  • Shake the reaction vessel at room temperature for 1-2 hours. Monitor the cyclization by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Once the cyclization is complete, wash the resin with DMF (5 x 10 mL) to remove excess iodine.

  • Wash the resin with a 5% sodium thiosulfate solution in DMF to quench any remaining iodine, followed by washes with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Cleavage and Global Deprotection
  • Dry the resin under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: 94% TFA, 2.5% H₂O, 2.5% EDT, and 1% TIS. The use of scavengers like TIS and EDT is crucial to prevent side reactions with the deprotected side chains, especially for Cys and Tyr.

  • Add the cleavage cocktail (10 mL) to the resin and shake at room temperature for 2-3 hours. The deep yellow color of the trityl cation will be observed.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (50 mL).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure peptide.

  • Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Fmoc_SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle Automated Synthesis Cycle (x5) cluster_Cyclization On-Resin Cyclization cluster_Final_Steps Final Processing Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection1 Load_Cys Couple Fmoc-Cys(Trt)-OH Fmoc_Deprotection1->Load_Cys Fmoc_Deprotection2 Fmoc Deprotection Load_Cys->Fmoc_Deprotection2 To Automated Synthesizer Wash1 Wash (DMF) Fmoc_Deprotection2->Wash1 Coupling Couple Next Fmoc-AA-OH Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Fmoc_Deprotection2 Repeat for Asn, Gln, Phe, Tyr Trt_Deprotection Selective Cys(Trt) Deprotection Wash2->Trt_Deprotection After Final Coupling Wash3 Wash (DCM/DMF) Trt_Deprotection->Wash3 Oxidation Iodine Oxidation Wash3->Oxidation Wash4 Wash & Quench Oxidation->Wash4 Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash4->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS & Lyophilization Purification->Analysis

Caption: Workflow for the Fmoc-based synthesis of Cys-Tyr-Phe-Gln-Asn-Cys.

This comprehensive guide provides a robust starting point for the successful synthesis of the target peptide. Researchers are encouraged to optimize conditions based on their specific instrumentation and raw material quality.

References

Application Notes and Protocols for HPLC Purification of Synthetic Pressinoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressinoic acid is a synthetic cyclic hexapeptide with the sequence Cys-Tyr-Phe-Gln-Asn-Cys, featuring a disulfide bridge between the two cysteine residues. It is recognized for its potent corticotropin-releasing activity and its function as an oxytocin inhibitor, making it a molecule of significant interest in physiological and pharmacological research. The synthesis of this compound, like other peptides, results in a crude mixture containing the desired product alongside impurities such as deletion sequences, incompletely deprotected peptides, and other side-reaction products. High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of synthetic peptides, offering high resolution and efficiency.

This document provides a detailed guide to the purification of synthetic this compound using reversed-phase HPLC (RP-HPLC), a method well-suited for separating peptides based on their hydrophobicity.

Experimental Protocols

Materials and Equipment

1.1. Reagents

  • Crude synthetic this compound (lyophilized powder)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), 99.9% purity

  • Dimethyl sulfoxide (DMSO, optional, for initial solubilization)

1.2. Equipment

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Analytical HPLC system

  • Reversed-phase C18 HPLC columns (preparative and analytical)

  • Vortex mixer

  • Centrifuge

  • Lyophilizer (freeze-dryer)

  • pH meter

Mobile Phase Preparation

Prepare the following mobile phases:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

Filter both mobile phases through a 0.22 µm membrane filter before use to remove any particulate matter.

Sample Preparation
  • Accurately weigh the crude lyophilized this compound.

  • Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with Mobile Phase A.

  • Centrifuge the sample solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to a clean vial for injection.

Analytical HPLC Method Development

Before proceeding to preparative purification, it is crucial to develop an optimized analytical method to determine the retention time of this compound and to assess the purity of the crude sample.

Table 1: Analytical HPLC Parameters

ParameterValue
Column C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 10-20 µL
Column Temperature Ambient
Gradient See Table 2

Table 2: Analytical HPLC Gradient Program

Time (minutes)% Mobile Phase B
05
55
3565
4095
4595
505
605
Preparative HPLC Purification

Based on the results from the analytical run, the method is scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining adequate separation.

Table 3: Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm particle size, 100 Å pore size, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 1-5 mL (depending on sample concentration)
Column Temperature Ambient
Gradient See Table 4

Table 4: Preparative HPLC Gradient Program

The gradient for the preparative scale should be adjusted based on the retention time observed in the analytical run to ensure a shallow gradient around the elution point of this compound for optimal resolution.

Time (minutes)% Mobile Phase B
05
105
5055
6095
6595
705
805
Fraction Collection and Analysis
  • Set the fraction collector to collect fractions based on the UV signal, typically collecting peaks that absorb at 220 nm (peptide backbone) and 280 nm (tyrosine residue in this compound).

  • Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pool the fractions containing the pure this compound (typically >95% purity).

Desalting and Lyophilization
  • The pooled fractions contain Acetonitrile and TFA, which need to be removed.

  • The Acetonitrile can be removed by rotary evaporation or by lyophilization.

  • The resulting aqueous solution containing the purified peptide and TFA is then freeze-dried (lyophilized) to obtain the final pure this compound as a white fluffy powder.

  • Store the purified peptide at -20°C or lower for long-term stability.

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC cluster_post Post-Purification A Crude this compound B Sample Solubilization A->B D Analytical HPLC (Method Development) B->D C Mobile Phase Preparation C->D E Preparative HPLC (Purification) D->E F Fraction Collection E->F G Purity Analysis of Fractions F->G H Pooling of Pure Fractions G->H I Lyophilization H->I J Pure this compound I->J

Caption: HPLC Purification Workflow for Synthetic this compound.

Signaling Pathways of this compound

This compound exerts its biological effects through two primary mechanisms: acting as a corticotropin-releasing agent and as an oxytocin inhibitor.

Corticotropin-Releasing Activity

This compound mimics the action of Corticotropin-Releasing Hormone (CRH), a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] By binding to and activating CRH receptors (CRHR1) on the anterior pituitary corticotrophs, it initiates a signaling cascade that leads to the synthesis and secretion of Adrenocorticotropic Hormone (ACTH).[3] ACTH, in turn, stimulates the adrenal glands to produce and release glucocorticoids, such as cortisol.[2]

Pressinoic_Acid_CRH_Pathway Pressinoic_Acid This compound CRHR1 CRH Receptor 1 (Anterior Pituitary) Pressinoic_Acid->CRHR1 Activates AC Adenylyl Cyclase CRHR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates POMC Pro-opiomelanocortin (POMC) Gene Expression PKA->POMC Increases ACTH ACTH Synthesis & Secretion POMC->ACTH Adrenal_Gland Adrenal Gland ACTH->Adrenal_Gland Stimulates Glucocorticoids Glucocorticoid Release (e.g., Cortisol) Adrenal_Gland->Glucocorticoids

Caption: this compound's Corticotropin-Releasing Signaling Pathway.

Oxytocin Inhibition

As an oxytocin inhibitor, this compound antagonizes the effects of oxytocin by blocking its receptor (OTR).[4] Oxytocin binding to its G-protein coupled receptor (GPCR) typically activates the Gq/11 pathway, leading to the activation of Phospholipase C (PLC).[4] PLC then generates inositol triphosphate (IP3) and diacylglycerol (DAG), which respectively trigger the release of intracellular calcium and activate Protein Kinase C (PKC), culminating in cellular responses like smooth muscle contraction.[4] By blocking the OTR, this compound prevents this downstream signaling cascade.

Pressinoic_Acid_Oxytocin_Inhibition Pressinoic_Acid This compound OTR Oxytocin Receptor (OTR) Pressinoic_Acid->OTR Inhibits Oxytocin Oxytocin Oxytocin->OTR Activates Gq11 Gq/11 Protein OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Muscle Contraction) Ca_Release->Response PKC->Response

Caption: this compound's Inhibition of the Oxytocin Signaling Pathway.

References

Mass Spectrometry Characterization of Pressinoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressinoic acid, the cyclic moiety of the hormone vasopressin, is a synthetic hexapeptide with the sequence Cys-Tyr-Phe-Gln-Asn-Cys, featuring a disulfide bridge between the two cysteine residues. It has demonstrated potent corticotrophin-releasing activity and acts as an oxytocin inhibitor, making it a molecule of significant interest in physiological research and drug development. Accurate and detailed characterization of this cyclic peptide is crucial for its application in various research contexts. Mass spectrometry (MS) offers a powerful analytical tool for the comprehensive structural elucidation and quantification of this compound.

This document provides detailed application notes and experimental protocols for the characterization of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for this important biomolecule.

Chemical Properties of this compound

PropertyValue
Sequence Cys-Tyr-Phe-Gln-Asn-Cys
Disulfide Bridge Cys1-Cys6
Molecular Formula C33H42N8O10S2
Average Molecular Weight 774.86 Da
Monoisotopic Molecular Weight 774.2540 Da

Signaling Pathway of Vasopressin

As this compound is the cyclic core of vasopressin, understanding the signaling pathway of the parent hormone provides a biological context for its activity. Vasopressin primarily acts through G-protein coupled receptors (GPCRs), namely V1a, V1b, and V2 receptors, to exert its physiological effects. The V2 receptor signaling pathway, which is crucial for the antidiuretic effect of vasopressin, is depicted below.

Vasopressin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates AQP2_Vesicle Aquaporin-2 Vesicle PKA->AQP2_Vesicle Phosphorylates AQP2_Membrane Aquaporin-2 Channel AQP2_Vesicle->AQP2_Membrane Translocates to Apical Membrane Water_Reabsorption Increased Water Reabsorption AQP2_Membrane->Water_Reabsorption

Vasopressin V2 Receptor Signaling Pathway.

Experimental Protocols

Sample Preparation

High-quality sample preparation is critical for successful mass spectrometric analysis. The following protocol is a general guideline and may require optimization based on the sample matrix.

Materials:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • 0.22 µm syringe filters

  • Protein precipitation solution (e.g., ice-cold acetonitrile with 1% formic acid) for biological samples

Protocol for Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as water or a low percentage of organic solvent.

  • Perform serial dilutions of the stock solution with an appropriate solvent (e.g., 5% acetonitrile in water with 0.1% formic acid) to create a series of calibration standards.

  • Filter the final solutions through a 0.22 µm syringe filter before injection into the LC-MS system.

Protocol for Biological Samples (e.g., Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions (Example):

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 60% B over 10 minutes, followed by a wash and re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Example):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Scan Type Full Scan (for precursor identification) and Product Ion Scan (for fragmentation)
Precursor Ion (m/z) 775.26 (for [M+H]⁺)

Experimental Workflow

The overall workflow for the characterization of this compound by LC-MS/MS is outlined in the diagram below.

Experimental_Workflow Sample_Preparation Sample Preparation (Standard or Biological Matrix) LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Preparation->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Analysis Mass Spectrometry (Full Scan) ESI_Ionization->MS_Analysis Precursor_Selection Precursor Ion Selection ([M+H]⁺) MS_Analysis->Precursor_Selection CID_Fragmentation Collision-Induced Dissociation (CID) Precursor_Selection->CID_Fragmentation MSMS_Analysis Tandem Mass Spectrometry (Product Ion Scan) CID_Fragmentation->MSMS_Analysis Data_Analysis Data Analysis (Structure Elucidation & Quantification) MSMS_Analysis->Data_Analysis

LC-MS/MS Workflow for this compound.

Data Presentation

Predicted Fragmentation Pattern of this compound

The fragmentation of cyclic peptides, especially those containing disulfide bonds, can be complex. Collision-induced dissociation (CID) can lead to cleavages within the peptide backbone and, in some cases, the disulfide bond itself. Below is a table of predicted major fragment ions for the [M+H]⁺ precursor of this compound (m/z 775.26). These predictions are based on common fragmentation pathways for cyclic peptides and can be used as a guide for interpreting experimental MS/MS data.

Predicted Product Ions for this compound ([M+H]⁺ = 775.26)

Predicted Fragment IonSequencem/z (monoisotopic)
b2 Cys-Tyr267.08
b3 Cys-Tyr-Phe414.15
b4 Cys-Tyr-Phe-Gln542.21
b5 Cys-Tyr-Phe-Gln-Asn656.25
y1 Asn115.05
y2 Gln-Asn243.11
y3 Phe-Gln-Asn390.18
y4 Tyr-Phe-Gln-Asn553.24
Internal Fragment (FQ) Phe-Gln276.13
Internal Fragment (YF) Tyr-Phe311.13
[M+H-H2S]⁺ Ring-opened741.28
[M+H-NH3]⁺ Loss from Gln or Asn758.23

Note: The observed fragmentation pattern may vary depending on the instrument and collision energy used. The presence of the disulfide bond can lead to more complex fragmentation, including internal fragments and losses of parts of the side chains.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the mass spectrometric characterization of this compound. By employing the described sample preparation techniques, LC-MS/MS methods, and data analysis strategies, researchers can achieve reliable identification and quantification of this biologically active cyclic peptide. The provided diagrams and tables serve as valuable resources for setting up experiments and interpreting the resulting data, ultimately facilitating further research into the therapeutic potential and physiological roles of this compound.

Application Notes and Protocols for Structural Analysis of Cyclic Peptides using NMR Spectroscopy: A Case Study on "Pressinoic Acid"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of cyclic peptides, using the hypothetical molecule "Pressinoic Acid" as an illustrative example. The protocols and data analysis workflows described herein are broadly applicable to the characterization of novel cyclic peptides in drug discovery and development.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of complex biomolecules in solution.[1] For cyclic peptides, which often exhibit unique conformational properties critical to their biological activity, NMR provides unparalleled insights into their primary sequence, stereochemistry, and solution conformation.[2][3][4] This application note details the systematic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the structural analysis of this compound, a representative cyclic peptide.

Hypothetical NMR Data for this compound

To illustrate the data analysis process, the following tables summarize the hypothetical NMR data acquired for this compound in DMSO-d₆ at 600 MHz.

Table 1: ¹H NMR Data for this compound (600 MHz, DMSO-d₆)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH-18.52d7.81H
αH-14.35m-1H
βH₂-13.10, 2.95m-2H
γH-22.15m-1H
δH₃-20.95d6.53H
εH₃-20.92d6.53H
NH-38.10d8.21H
αH-34.60dd8.2, 4.51H
βH-35.30m-1H
γH₃-31.55d6.83H
NH-47.98d7.51H
αH-44.10m-1H
βH₂-41.85, 1.70m-2H
γH₂-42.25t7.22H
ε-NH₂-47.50br s-2H
NH-58.80d8.51H
αH-54.25dd8.5, 5.01H
βH-53.80m-1H
OH-β-55.10d4.01H
NH-67.85d7.01H
αH-64.45m-1H
βH₂-67.20-7.35m-5H (Aromatic)
Table 2: ¹³C NMR Data for this compound (150 MHz, DMSO-d₆)
Carbon AssignmentChemical Shift (δ, ppm)
C=O-1172.5
Cα-155.2
Cβ-138.1
Cγ-230.5
Cδ-220.1
Cε-219.8
C=O-3171.8
Cα-358.0
Cβ-368.2
Cγ-318.5
C=O-4173.0
Cα-454.5
Cβ-428.0
Cγ-435.5
Cδ-4-
C=O-5171.0
Cα-556.8
Cβ-570.5
C=O-6172.1
Cα-657.3
Cβ-636.5
C-Aro-6 (ipso)138.0
C-Aro-6 (o, m, p)129.5, 128.8, 126.9
Table 3: Key 2D NMR Correlations for this compound
FromToCorrelation Type
NH-1αH-1COSY
αH-1βH₂-1COSY
NH-3αH-3COSY
αH-3βH-3COSY
βH-3γH₃-3COSY
NH-4αH-4COSY
αH-4βH₂-4COSY
βH₂-4γH₂-4COSY
NH-5αH-5COSY
αH-5βH-5COSY
NH-6αH-6COSY
αH-6βH₂-6COSY
αH-1Cα-1, Cβ-1HSQC
αH-3Cα-3, Cβ-3HSQC
αH-4Cα-4, Cβ-4HSQC
αH-5Cα-5, Cβ-5HSQC
αH-6Cα-6, Cβ-6HSQC
NH-1C=O-6HMBC
αH-1C=O-1, C=O-2HMBC
NH-3C=O-2HMBC
αH-3C=O-3HMBC
NH-4C=O-3HMBC
αH-4C=O-4HMBC
NH-5C=O-4HMBC
αH-5C=O-5HMBC
NH-6C=O-5HMBC
αH-6C=O-6, C-Aro-6HMBC

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified cyclic peptide in 0.5 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent depends on the solubility of the peptide.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing (0 ppm).[5]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Degassing (Optional): For samples sensitive to oxidation or for long-term experiments, degas the sample by several freeze-pump-thaw cycles.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.[2]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: A standard COSY sequence (e.g., cosygpqf).

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: A phase-sensitive HSQC sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3).[1]

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 160-200 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 8-32.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: A standard HMBC sequence (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 16-64.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

  • Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectra to the internal standard (TMS or TSP at 0 ppm).

  • Peak Picking and Integration: Identify all significant peaks in the 1D spectra and integrate the ¹H signals.

  • 2D Spectra Analysis:

    • COSY: Identify cross-peaks to establish proton-proton spin systems within each amino acid residue.

    • HSQC: Correlate each proton to its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C resonances.

    • HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. These are crucial for sequencing the amino acid residues by observing correlations between the α-proton of one residue and the carbonyl carbon of the preceding residue.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation dissolve Dissolve Peptide add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer one_d 1D NMR (¹H, ¹³C) transfer->one_d two_d 2D NMR (COSY, HSQC, HMBC) transfer->two_d ft Fourier Transformation one_d->ft two_d->ft correction Phasing & Baseline Correction ft->correction referencing Chemical Shift Referencing correction->referencing analysis_1d 1D Spectra Analysis referencing->analysis_1d analysis_2d 2D Spectra Analysis analysis_1d->analysis_2d assignment Resonance Assignment analysis_2d->assignment sequencing Sequence Determination assignment->sequencing conformation Conformational Analysis sequencing->conformation

Caption: Experimental workflow for NMR-based structural elucidation.

structural_elucidation_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_analysis Structural Information h1_nmr ¹H NMR (Chemical Shifts, Multiplicities, Integrals) spin_systems Identify Amino Acid Spin Systems h1_nmr->spin_systems c13_nmr ¹³C NMR (Chemical Shifts) assignments Assign ¹H and ¹³C Resonances c13_nmr->assignments cosy COSY (¹H-¹H Correlations) cosy->spin_systems hsqc HSQC (¹H-¹³C One-Bond Correlations) hsqc->assignments hmbc HMBC (¹H-¹³C Long-Range Correlations) sequence Determine Peptide Sequence hmbc->sequence spin_systems->assignments assignments->sequence final_structure Complete 3D Structure sequence->final_structure

Caption: Logical flow for structure elucidation from NMR data.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and robust methodology for the complete structural characterization of cyclic peptides like the illustrative "this compound". By systematically acquiring and analyzing ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently determine the amino acid sequence and gain critical insights into the solution conformation, which are essential for understanding structure-activity relationships and advancing drug development programs.

References

Application Note: Development of a Receptor Binding Assay for Pressinoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressinoic acid is a novel synthetic compound with potential therapeutic applications. Understanding its interaction with its molecular target is a critical step in the drug development process. This application note describes the development and validation of a robust receptor binding assay for this compound, targeting the putative G-protein coupled receptor (GPCR), the Pressinoate Receptor (PR). This assay can be utilized for the determination of binding affinity, selectivity, and for high-throughput screening of other potential ligands.

The developed assay is a competitive radioligand binding assay, a gold standard method for quantifying the interaction between a ligand and its receptor.[1][2] This technique measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor of interest. The assay is highly sensitive, reproducible, and provides quantitative data on the affinity of the test compound for the receptor.[1]

Putative Signaling Pathway of the Pressinoate Receptor (PR)

The Pressinoate Receptor (PR) is hypothesized to be a G-protein coupled receptor. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. A potential pathway involves the coupling to Gαq/11, which in turn activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively, culminating in a cellular response.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Pressinoic_acid This compound PR Pressinoate Receptor (PR) Pressinoic_acid->PR binds G_protein Gαq/11 PR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ (intracellular) IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Putative Gq-coupled signaling pathway for the Pressinoate Receptor.

Experimental Protocols

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing the human Pressinoate Receptor (CHO-PR).

  • Radioligand: [³H]-Pressinoic acid (Specific Activity: 50 Ci/mmol).

  • Unlabeled Ligand: this compound.

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Glass Fiber Filters: Whatman GF/B or equivalent, pre-soaked in 0.5% polyethylenimine.

  • Multi-well plates: 96-well polypropylene plates.

  • Filtration apparatus: Brandel or Millipore manifold.

  • Liquid Scintillation Counter: Beckman Coulter LS6500 or equivalent.

Experimental Workflow

The following diagram outlines the major steps in the receptor binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis start Start Membrane_Prep Membrane Preparation from CHO-PR cells start->Membrane_Prep Reagent_Prep Reagent Preparation start->Reagent_Prep end End Incubation Incubation of Membranes, Radioligand, & Test Compound Membrane_Prep->Incubation Reagent_Prep->Incubation Filtration Rapid Filtration to separate bound & free radioligand Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (Kd, Bmax, Ki) Scintillation_Counting->Data_Analysis Data_Analysis->end

Caption: Workflow for the Pressinoate Receptor binding assay.

Detailed Methodologies

1. Membrane Preparation from CHO-PR Cells

  • Culture CHO-PR cells to 80-90% confluency in appropriate culture medium.

  • Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the pellet in ice-cold Membrane Preparation Buffer.

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in Assay Buffer, determine the protein concentration using a Bradford or BCA assay, and store at -80°C in aliquots.

2. Saturation Binding Assay

  • To a 96-well plate, add 50 µL of Assay Buffer.

  • Add 50 µL of varying concentrations of [³H]-Pressinoic acid (e.g., 0.1 to 50 nM).

  • For the determination of non-specific binding, add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of wells.

  • Add 100 µL of the prepared cell membrane suspension (typically 10-50 µg of protein per well).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

3. Competitive Binding Assay

  • To a 96-well plate, add 50 µL of Assay Buffer.

  • Add 50 µL of varying concentrations of the unlabeled test compound (e.g., this compound or other potential ligands, from 10⁻¹² to 10⁻⁵ M).

  • Add 50 µL of [³H]-Pressinoic acid at a concentration near its Kd value (determined from the saturation binding assay).

  • Add 50 µL of the prepared cell membrane suspension (10-50 µg of protein per well).

  • Incubate, filter, and count the radioactivity as described in the saturation binding assay protocol.

Data Presentation and Analysis

The quantitative data from the binding assays are summarized below. The data should be analyzed using non-linear regression analysis software (e.g., GraphPad Prism).

Logical Relationship of Data Analysis

data_analysis_logic cluster_saturation Saturation Binding Data cluster_competition Competition Binding Data cluster_analysis Data Analysis cluster_results Results Total_Binding Total Binding Specific_Binding Specific Binding (Total - Non-specific) Total_Binding->Specific_Binding Nonspecific_Binding Non-specific Binding Nonspecific_Binding->Specific_Binding Scatchard_Plot Scatchard Plot (Bound/Free vs. Bound) Specific_Binding->Scatchard_Plot Nonlinear_Regression_Sat Non-linear Regression (One-site binding) Specific_Binding->Nonlinear_Regression_Sat Competition_Curve Competition Curve (% Specific Binding vs. [Test Compound]) Nonlinear_Regression_Comp Non-linear Regression (One-site competition) Competition_Curve->Nonlinear_Regression_Comp Kd Kd (Dissociation Constant) Scatchard_Plot->Kd Bmax Bmax (Receptor Density) Scatchard_Plot->Bmax Nonlinear_Regression_Sat->Kd Nonlinear_Regression_Sat->Bmax IC50 IC50 (Inhibitory Concentration) Nonlinear_Regression_Comp->IC50 Ki Ki (Inhibition Constant) IC50->Ki

Caption: Logical flow of data analysis for receptor binding assays.

Summary of Quantitative Data

Table 1: Saturation Binding Analysis of [³H]-Pressinoic Acid at the Pressinoate Receptor

ParameterValueUnits
Kd (Dissociation Constant)2.5 ± 0.3nM
Bmax (Maximum Receptor Density)1250 ± 80fmol/mg protein

Table 2: Competitive Binding Analysis of Unlabeled Ligands at the Pressinoate Receptor

CompoundIC50Ki
This compound5.2 ± 0.6 nM2.1 ± 0.2 nM
Compound X150 ± 25 nM60 ± 10 nM
Compound Y> 10,000 nM> 4,000 nM

Conclusion

This application note provides a detailed protocol for a robust and reliable receptor binding assay for this compound at the putative Pressinoate Receptor. The assay can be used to determine the binding affinity (Kd) of radiolabeled ligands, the receptor density (Bmax) in a given tissue or cell preparation, and the inhibitory potency (Ki) of unlabeled test compounds. This methodology is a valuable tool for the characterization of the pharmacological profile of this compound and for the screening of new chemical entities targeting the Pressinoate Receptor. The principles of this assay can also be adapted for fluorescent ligand binding assays, which offer safety and cost advantages over radioligand-based methods.[3][4][5]

References

Application Notes and Protocols for Cell-Based Functional Assays for Pressinoic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressinoic acid is the cyclic hexapeptide moiety of the neurohypophyseal hormone vasopressin, consisting of the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys with a disulfide bridge between the two cysteine residues.[1][2][3] It has been identified as a synthetic peptide with biological activities, including corticotrophin-releasing activity and the ability to act as an oxytocin inhibitor.[4] As a peptide ligand potentially targeting vasopressin and/or oxytocin receptors, which are G-protein coupled receptors (GPCRs), a variety of cell-based functional assays can be employed to characterize its activity, determine its potency and efficacy, and elucidate its mechanism of action.

This document provides detailed protocols for cell-based assays to investigate the functional activity of this compound on the vasopressin V1a and V2 receptors, which are primary targets for vasopressin. The V1a receptor is typically coupled to the Gq signaling pathway, leading to an increase in intracellular calcium, while the V2 receptor is coupled to the Gs pathway, resulting in the accumulation of cyclic AMP (cAMP).[5]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables provide a template for summarizing quantitative data obtained from the described functional assays.

Table 1: Potency of this compound in V1a Receptor-Mediated Calcium Mobilization

ParameterThis compoundReference V1a Agonist (e.g., Arginine Vasopressin)Reference V1a Antagonist
EC50 (nM) [Insert Value][Insert Value]N/A
IC50 (nM) N/AN/A[Insert Value]
Emax (%) [Insert Value]100%N/A
Hill Slope [Insert Value][Insert Value][Insert Value]
Cell Line e.g., HEK293-hV1aRe.g., HEK293-hV1aRe.g., HEK293-hV1aR

Table 2: Potency of this compound in V2 Receptor-Mediated cAMP Accumulation

ParameterThis compoundReference V2 Agonist (e.g., Desmopressin)Reference V2 Antagonist
EC50 (nM) [Insert Value][Insert Value]N/A
IC50 (nM) N/AN/A[Insert Value]
Emax (%) [Insert Value]100%N/A
Hill Slope [Insert Value][Insert Value][Insert Value]
Cell Line e.g., CHO-K1-hV2Re.g., CHO-K1-hV2Re.g., CHO-K1-hV2R

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the V1a and V2 receptors and a general workflow for the cell-based functional assays.

V1a_Signaling_Pathway cluster_membrane Cell Membrane V1a_Receptor V1a Receptor Gq Gq V1a_Receptor->Gq Activates Pressinoic_Acid This compound Pressinoic_Acid->V1a_Receptor Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Increase ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response V2_Signaling_Pathway cluster_membrane Cell Membrane V2_Receptor V2 Receptor Gs Gs V2_Receptor->Gs Activates Pressinoic_Acid This compound Pressinoic_Acid->V2_Receptor Binds AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293-hV1aR or CHO-K1-hV2R) Seeding 2. Seed Cells into Microplate Cell_Culture->Seeding Incubation1 3. Incubate Overnight Seeding->Incubation1 Assay_Specific_Step 5. Assay-Specific Step (e.g., Dye Loading for Ca²⁺ Assay) Incubation1->Assay_Specific_Step Compound_Prep 4. Prepare this compound and Control Compounds Compound_Addition 6. Add Compounds to Cells Compound_Prep->Compound_Addition Assay_Specific_Step->Compound_Addition Incubation2 7. Incubate Compound_Addition->Incubation2 Detection 8. Signal Detection (Fluorescence or Luminescence) Incubation2->Detection Data_Analysis 9. Data Analysis (EC50/IC50 Calculation) Detection->Data_Analysis

References

Application Notes and Protocols for Radiolabeling of Pressinoic Acid in Vasopressin V1a Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressinoic acid, the cyclic core of the neurohormone arginine vasopressin (AVP), represents a key structural motif for interaction with vasopressin receptors. The vasopressin V1a receptor, a G-protein coupled receptor (GPCR), is a critical target in various physiological processes, including cardiovascular function and social behavior, making it a significant focus for drug discovery.[1] Radiolabeling of this compound is an essential step for characterizing its binding affinity and kinetics at the V1a receptor, providing valuable data for the development of novel therapeutics.

These application notes provide detailed protocols for the radiolabeling of this compound and its use in V1a receptor binding assays. Methodologies for both radioiodination and tritiation are presented, followed by a comprehensive protocol for receptor binding studies using membranes from cells expressing the V1a receptor.

Data Presentation: V1a Receptor Binding Affinities

LigandReceptorRadioligand Used for CompetitionKi (nM)Kd (nM)IC50 (nM)SpeciesReference
Arginine Vasopressin (AVP)Human V1a[125I]Linear AVP Antagonist1.8 ± 0.4Human[1]
Relcovaptan (SR-49059)Human V1a[125I]Linear AVP Antagonist1.3 ± 0.2Human[1]
V1A-2303Human V1a[125I]Phenylacetyl-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH20.462.33Human[2]
OPC-21268Rat V1aNot Specified380Rat[3]
OPC-21268Human V1aNot Specified140,000Human[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the V1a receptor signaling cascade and the general workflow for a radioligand binding assay.

V1a_Signaling_Pathway cluster_membrane Cell Membrane V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis AVP This compound (or AVP) AVP->V1aR Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Binding PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release Ca2+ Release Ca_Store->Ca_Release Ca_Release->PKC Co-activation Cell_Response Cellular Response (e.g., Vasoconstriction) PKC->Cell_Response Phosphorylation Events

V1a Receptor Signaling Pathway

experimental_workflow cluster_radiolabeling Radiolabeling of this compound cluster_binding_assay Receptor Binding Assay cluster_data_analysis Data Analysis start This compound radiolabeling Radioiodination or Tritiation start->radiolabeling purification HPLC Purification radiolabeling->purification incubation Incubate Membranes with Radiolabeled this compound +/- Competitors purification->incubation receptor_prep Prepare V1a Receptor Membranes receptor_prep->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity separation->quantification data_analysis Calculate Kd, Ki, Bmax quantification->data_analysis

Experimental Workflow Diagram

Experimental Protocols

Protocol 1: Radioiodination of this compound (Tyrosine-Specific)

This protocol is designed for the introduction of 125I into the tyrosine residue of this compound using the Chloramine-T method.

Materials:

  • This compound

  • Na125I

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.5 M, pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Sephadex G-25 column

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Reaction Setup: In a shielded fume hood, combine the following in a microcentrifuge tube:

    • 10 µg of this compound (dissolved in 10 µL of 0.01 M acetic acid)

    • 25 µL of 0.5 M phosphate buffer (pH 7.5)

    • 1 mCi of Na125I (in 5-10 µL)

  • Initiation of Iodination: Add 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in 0.05 M phosphate buffer, pH 7.5). Vortex gently for 30-60 seconds at room temperature.

  • Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in 0.05 M phosphate buffer, pH 7.5).

  • Purification:

    • Add 100 µL of 0.1% BSA solution to the reaction mixture to prevent non-specific binding of the radiolabeled peptide.

    • Purify the [125I]this compound from unreacted 125I and other reagents using a Sephadex G-25 column pre-equilibrated with an appropriate buffer (e.g., 0.1 M acetic acid containing 0.1% BSA).

    • For higher purity, perform reverse-phase HPLC. Use a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the radiolabeled peptide.

  • Quantification and Storage: Determine the specific activity of the purified [125I]this compound. Store at -20°C or -80°C.

Protocol 2: Tritiation of this compound

This protocol describes a general method for introducing tritium (3H) into this compound, typically through catalytic reduction of a halogenated precursor or by H-T exchange.

Materials:

  • This compound or a halogenated precursor (e.g., diiodo-tyrosine containing this compound)

  • Tritium gas (3H2)

  • Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., dimethylformamide or methanol)

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Precursor Preparation: If starting from non-halogenated this compound, an iodinated precursor will need to be synthesized first.

  • Catalytic Tritiation: In a specialized tritium labeling apparatus, dissolve the precursor in an appropriate solvent. Add the Pd/C catalyst.

  • Introduction of Tritium Gas: Evacuate the reaction vessel and introduce tritium gas. Allow the reaction to proceed with stirring for several hours at room temperature.

  • Removal of Labile Tritium: After the reaction, remove the excess tritium gas. The crude product is then typically lyophilized and redissolved in a protic solvent (e.g., water or methanol) and re-lyophilized to remove any labile, non-covalently bound tritium.

  • Purification: Purify the [3H]this compound using reverse-phase HPLC to separate it from unlabeled precursor and any side products.

  • Quantification and Storage: Determine the specific activity and store the radiolabeled peptide at -80°C.

Protocol 3: V1a Receptor Binding Assay

This protocol outlines a filtration-based receptor binding assay using membranes prepared from cells expressing the human V1a receptor and a radiolabeled this compound.

Materials:

  • Membranes from cells stably expressing the human V1a receptor

  • Radiolabeled this compound ([125I]this compound or [3H]this compound)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

  • Unlabeled this compound or Arginine Vasopressin (for non-specific binding and competition assays)

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare a membrane suspension from V1a receptor-expressing cells to a final protein concentration of 10-50 µg/mL in binding buffer.

  • Assay Setup (for a 96-well plate format):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radiolabeled this compound (at a concentration near its Kd), and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM), 50 µL of radiolabeled this compound, and 100 µL of the membrane suspension.

    • Competition Binding: Add 50 µL of varying concentrations of unlabeled this compound (or other test compounds), 50 µL of radiolabeled this compound, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Saturation Binding: To determine Kd and Bmax, perform the assay with increasing concentrations of the radiolabeled this compound.

    • Competition Binding: To determine the IC50 and subsequently the Ki of unlabeled compounds, plot the percentage of specific binding against the log concentration of the competitor.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in studying the interaction of this compound with the vasopressin V1a receptor. The successful radiolabeling of this compound and its application in robust binding assays will facilitate the characterization of its pharmacological properties and aid in the discovery of new modulators of the vasopressin system. While specific binding data for this compound remains to be published, the provided context on related ligands offers a valuable starting point for experimental design.

References

Application Notes and Protocols: Protocol for Assessing Pressinoic Acid Stability in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressinoic acid is a synthetic cyclic hexapeptide, an analog of the neurohypophysial hormone vasopressin. It is known to be a potent oxytocin inhibitor and exhibits corticotrophin-releasing activity.[1][2][3] Given its peptide nature, comprising a disulfide bridge between cysteine residues, this compound is susceptible to enzymatic and chemical degradation in biological matrices.[1][3][4] Understanding its stability profile in biological fluids such as plasma, serum, and whole blood is critical for the preclinical and clinical development of any therapeutic agent based on this molecule.

This document provides a detailed protocol for assessing the stability of this compound in various biological fluids. The protocol covers procedures for handling biological samples, conducting stability studies under different conditions, and analyzing the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Additionally, it includes a strategy for the identification of potential degradation products.

Overview of the Experimental Workflow

The stability assessment of this compound involves a multi-step process, beginning with the preparation of the compound and biological matrices, followed by incubation under controlled conditions, sample processing, and finally, analysis by LC-MS/MS to quantify the remaining parent compound and identify any degradation products.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_pa Prepare this compound Stock Solution spike Spike this compound into Biological Fluids prep_pa->spike prep_bio Prepare Biological Fluids (Plasma, Serum, Whole Blood) prep_bio->spike incubate Incubate at 37°C (Multiple Time Points) spike->incubate precipitate Protein Precipitation (e.g., with Acetonitrile) incubate->precipitate centrifuge Centrifugation precipitate->centrifuge extract Extract Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms quantify Quantify Remaining This compound lcms->quantify identify Identify Degradation Products lcms->identify

Figure 1: Experimental Workflow for this compound Stability Assessment.

Materials and Reagents

  • This compound (analytical standard)

  • Human plasma (with various anticoagulants such as K2EDTA, sodium heparin, and citrate)

  • Human serum

  • Human whole blood (with various anticoagulants)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS): A stable, isotopically labeled peptide or a structurally similar peptide with different mass.

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Ammonium bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (proteomics grade)

Experimental Protocols

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water or a suitable buffer to prepare a 1 mg/mL stock solution. Store at -20°C or below.[3][5]

  • Working Solutions: Prepare working solutions of this compound by diluting the stock solution with water or PBS to achieve final concentrations of 1, 10, and 100 µM for spiking into biological fluids.

  • Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the IS in a similar manner to this compound.

This protocol is designed to assess the stability of this compound in plasma, serum, and whole blood over time at a physiologically relevant temperature.

  • Pre-warm Biological Fluids: Pre-warm aliquots of plasma, serum, and whole blood to 37°C in a water bath.

  • Spiking: Spike the pre-warmed biological fluids with the this compound working solutions to achieve final concentrations of 1, 10, and 100 µM. Gently mix by vortexing.

  • Incubation: Incubate the spiked samples at 37°C.

  • Time Points: Collect aliquots at specified time points: 0, 15, 30, 60, 120, and 240 minutes. The 0-minute time point represents the sample immediately after spiking.

  • Sample Processing:

    • At each time point, transfer 100 µL of the incubated sample to a clean microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.[6]

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9] These studies involve exposing this compound to more extreme conditions than those expected during storage or use.

  • Acidic Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before LC-MS/MS analysis.

  • Basic Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before LC-MS/MS analysis.

  • Oxidative Degradation:

    • Dissolve this compound in 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours.[10]

  • Thermal Degradation:

    • Store solid this compound at 60°C for 7 days.

    • Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light for an extended period (e.g., 24 hours).

A validated LC-MS/MS method is essential for the accurate quantification of this compound and the identification of its degradation products.

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from its degradation products and matrix components.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of this compound and the internal standard.

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound and the IS by direct infusion.

    • Full Scan and Product Ion Scan: For the identification of degradation products, acquire full scan MS and product ion scan (MS/MS) data.

  • Quantification: Calculate the concentration of this compound at each time point using the peak area ratio of the analyte to the internal standard and a calibration curve.

  • Stability Assessment: Express the stability as the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Degradation Product Identification: Analyze the full scan and MS/MS data from the forced degradation studies to identify potential degradation products by comparing the mass spectra of the stressed samples to the control samples.[11][12]

Data Presentation

Time (min)% Remaining in Plasma (K2EDTA)% Remaining in Serum% Remaining in Whole Blood (K2EDTA)
0100100100
15
30
60
120
240
Stress Condition% DegradationMajor Degradation Products (m/z)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H2O2, RT, 24h
Solid, 60°C, 7 days
UV/Fluorescent Light, 24h

Visualization of Potential Signaling Pathways

This compound, as an analog of vasopressin and an oxytocin inhibitor, is expected to interact with G-protein coupled receptors (GPCRs). The following diagrams illustrate the general signaling pathways of vasopressin (V1 and V2 receptors) and oxytocin receptors, which are likely targets for this compound's biological activity.

The V1 receptor is coupled to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

V1R_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol V1R Vasopressin V1 Receptor Gq Gq/11 V1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response Pressinoic_Acid This compound (Agonist) Pressinoic_Acid->V1R

Figure 2: Vasopressin V1 Receptor Signaling Pathway.

As an oxytocin inhibitor, this compound would block the binding of oxytocin to its receptor, thereby inhibiting its downstream signaling cascade, which is also primarily mediated through Gq/11.

OTR_inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor Gq_OTR Gq/11 OTR->Gq_OTR PLC_OTR Phospholipase C (PLC) Gq_OTR->PLC_OTR PIP2_OTR PIP2 PLC_OTR->PIP2_OTR hydrolyzes IP3_OTR IP3 PIP2_OTR->IP3_OTR DAG_OTR DAG PIP2_OTR->DAG_OTR Ca_OTR Ca²⁺ Release IP3_OTR->Ca_OTR PKC_OTR Protein Kinase C (PKC) DAG_OTR->PKC_OTR Response_OTR Cellular Response (e.g., Uterine Contraction) Ca_OTR->Response_OTR PKC_OTR->Response_OTR Pressinoic_Acid_Inhibitor This compound (Antagonist) Pressinoic_Acid_Inhibitor->OTR blocks Oxytocin Oxytocin Oxytocin->OTR

Figure 3: Inhibition of Oxytocin Receptor Signaling by this compound.

Conclusion

This protocol provides a comprehensive framework for assessing the stability of this compound in biological fluids. The data generated from these studies are essential for understanding the pharmacokinetic and pharmacodynamic properties of this compound and for the development of stable formulations. The use of forced degradation studies will aid in the identification of potential degradation products, which is crucial for safety and regulatory considerations. The provided signaling pathway diagrams offer a visual representation of the potential mechanisms of action of this compound based on its known biological activities.

References

Application Notes and Protocols: Utilizing Pressinoic Acid in Competitive Binding Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressinoic acid, a key structural component of the neuropeptide vasopressin and its analogs, is of significant interest in the study of the vasopressin V1a receptor (AVPR1A). The AVPR1A is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including the regulation of blood pressure, social behavior, and stress responses.[1][2][3] Consequently, the development of selective ligands for this receptor is a critical area of research in drug discovery.

Competitive binding assays are a fundamental tool for characterizing the interaction of novel compounds, such as this compound derivatives, with their target receptors. These assays determine the affinity of a test compound by measuring its ability to displace a radiolabeled or fluorescently tagged ligand with known binding characteristics. This application note provides a detailed protocol for conducting a competitive binding experiment to evaluate the affinity of test compounds for the human AVPR1A receptor. While this compound is the primary subject, due to the limited availability of public binding data for this specific molecule, the following protocols and data tables will use Arginine Vasopressin (AVP), the endogenous ligand, and other known antagonists as examples to illustrate the experimental and data analysis workflow.

Vasopressin V1a Receptor Signaling Pathway

The AVPR1A is a canonical member of the GPCR family that couples to the Gαq/11 subunit.[3][4] Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][4] This signaling cascade ultimately mediates the physiological effects of vasopressin, such as vasoconstriction.[4]

AVPR1A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP Vasopressin (Agonist) AVPR1A AVPR1A Receptor AVP->AVPR1A Binds Gq Gαq/G11 AVPR1A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Physiological Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: AVPR1A signaling cascade upon agonist binding.

Quantitative Data: Binding Affinities of Ligands for the Vasopressin V1a Receptor

The following table summarizes the binding affinities (Ki) of several known ligands for the human and rat AVPR1A. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity. These values are typically determined through competitive radioligand binding assays.

CompoundReceptor SpeciesLigand TypeKi (nM)Reference
Arginine Vasopressin (AVP)HumanEndogenous Agonist1.8 ± 0.4[2]
Relcovaptan (SR-49059)HumanAntagonist1.3 ± 0.2[2]
SRX246HumanAntagonist0.3[1]
L-371,257HumanAntagonist3.7[1]
Phenylacetyl-D-Tyr(Et)-Phe-Gln-Asn-Lys-Pro-Arg-NH₂RatAntagonist1.2 ± 0.2[2]
ConivaptanRatAntagonist0.48[1][3]
OPC-21268RatAntagonist380[5]
OPC-21268HumanAntagonist140,000[5]

Experimental Protocols

Competitive Radioligand Binding Assay for AVPR1A

This protocol describes a filtration-based competitive binding assay to determine the affinity of a test compound (e.g., a this compound derivative) for the human AVPR1A. The assay measures the displacement of a specific high-affinity radioligand by the unlabeled test compound.

Materials:

  • Receptor Source: Commercially available membranes from HEK-293 cells stably expressing the human AVPR1A.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP) or a suitable high-affinity radio-labeled antagonist.

  • Test Compound: this compound or its analog, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Arginine Vasopressin.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail.

  • Microplate scintillation counter.

  • Cell harvester.

Experimental Workflow:

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting and Washing cluster_readout Readout and Analysis A1 Prepare serial dilutions of Test Compound B1 Add to 96-well plate: - Assay Buffer - Receptor Membranes - Radioligand - Test Compound (or vehicle/NSB control) A1->B1 A2 Prepare Radioligand and Receptor Membranes A2->B1 B2 Incubate at room temperature (e.g., 60-120 min) to reach equilibrium B1->B2 C1 Rapidly filter plate contents through glass fiber filters using a cell harvester B2->C1 C2 Wash filters with ice-cold wash buffer to remove unbound radioligand C1->C2 D1 Dry filters, add scintillation cocktail, and count radioactivity (CPM) C2->D1 D2 Plot % specific binding vs. log[Test Compound] D1->D2 D3 Determine IC₅₀ and calculate Ki D2->D3

References

Pressinoic Acid: A Tool for Elucidating Vasopressin Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pressinoic acid, the cyclic core of the neurohypophyseal hormone arginine vasopressin (AVP), represents a valuable tool for the investigation of vasopressin receptor subtypes (V1a, V1b, and V2). As the fundamental cyclic structure of AVP, it provides a unique scaffold for understanding the molecular determinants of ligand-receptor interactions and the conformational changes that trigger downstream signaling cascades. While this compound itself lacks the C-terminal tripeptide of AVP, which is crucial for full agonist activity, its study can offer insights into the initial binding events and the role of the cyclic structure in receptor recognition. One study has noted the absence of pressor activity in this compound, suggesting it does not effectively activate the V1a receptor responsible for vasoconstriction[1]. However, detailed quantitative data on its binding affinity and functional activity at all vasopressin receptor subtypes remains to be fully elucidated in the public domain.

These application notes provide a framework for utilizing this compound in vasopressin receptor research, including detailed protocols for characterizing its binding and functional properties.

Pharmacological Profile of Vasopressin Receptors

Vasopressin receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into three main subtypes: V1a, V1b (also known as V3), and V2. Each subtype exhibits a distinct tissue distribution and couples to different intracellular signaling pathways, mediating the diverse physiological effects of AVP.

Receptor SubtypePrimary Location(s)Signaling PathwayKey Physiological Roles
V1a Vascular smooth muscle, platelets, liver, brainGq/11 → PLC → IP₃ → ↑ Ca²⁺Vasoconstriction, platelet aggregation, glycogenolysis, social behavior
V1b (V3) Anterior pituitary, brainGq/11 → PLC → IP₃ → ↑ Ca²⁺ACTH release, regulation of stress response
V2 Kidney collecting ductsGs → Adenylyl Cyclase → ↑ cAMPAntidiuresis (water reabsorption)

Experimental Protocols

To characterize the interaction of this compound with vasopressin receptors, a series of in vitro assays can be employed. The following protocols provide a detailed methodology for radioligand binding assays to determine binding affinity (Ki) and functional assays to measure potency and efficacy (EC50/IC50).

Radioligand Binding Assay for V1a, V1b, and V2 Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for the human V1a, V1b, and V2 vasopressin receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human V1a, V1b, or V2 receptor

  • Radioligand:

    • For V1a: [³H]-Arginine Vasopressin or a selective V1a antagonist radioligand

    • For V1b: [³H]-Arginine Vasopressin or a selective V1b antagonist radioligand

    • For V2: [³H]-Arginine Vasopressin or a selective V2 agonist/antagonist radioligand

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)

  • Non-specific binding control: 1 µM unlabeled Arginine Vasopressin

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Plate Preparation: Pre-soak the filter plates with 0.3% polyethyleneimine (PEI) for at least 30 minutes at 4°C to reduce non-specific binding.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL Assay Buffer

    • Non-specific Binding: 50 µL of 1 µM unlabeled AVP

    • This compound Competition: 50 µL of serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Add Radioligand: Add 50 µL of the appropriate radioligand at a final concentration close to its Kd value to all wells.

  • Add Membranes: Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Drying: Dry the filter plate at 50°C for 30-60 minutes.

  • Scintillation Counting: Add 50 µL of scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization for V1a and V1b Receptors

This protocol measures the ability of this compound to act as an agonist or antagonist at the V1a and V1b receptors by detecting changes in intracellular calcium concentration.

Materials:

  • Cells stably expressing the human V1a or V1b receptor (e.g., CHO-K1 or HEK293 cells)

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • This compound

  • Reference agonist (Arginine Vasopressin)

  • Reference antagonist (a selective V1a or V1b antagonist)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.02% Pluronic F-127 in Assay Buffer.

    • Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.

  • Assay:

    • Agonist Mode:

      • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

      • Inject 50 µL of this compound at various concentrations and continue to measure the fluorescence kinetically for 2-5 minutes.

      • Include AVP as a positive control.

    • Antagonist Mode:

      • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

      • Place the plate in the reader and measure the baseline fluorescence.

      • Inject a fixed concentration of AVP (e.g., EC80) and measure the fluorescence response.

      • Include a known antagonist as a positive control.

Data Analysis:

  • The fluorescence signal is proportional to the intracellular calcium concentration.

  • Agonist Mode: Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

  • Antagonist Mode: Plot the inhibition of the AVP response against the logarithm of the this compound concentration to determine the IC50 value. Calculate the pA2 or Ki value to quantify the antagonist potency.

Functional Assay: cAMP Accumulation for V2 Receptor

This protocol assesses the agonist or antagonist activity of this compound at the V2 receptor by measuring the accumulation of cyclic AMP (cAMP).

Materials:

  • Cells stably expressing the human V2 receptor (e.g., HEK293 or CHO-K1 cells)

  • Culture medium

  • Stimulation Buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4

  • This compound

  • Reference agonist (Arginine Vasopressin or Desmopressin)

  • Reference antagonist (a selective V2 antagonist)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • 96-well or 384-well assay plates

Procedure:

  • Cell Plating: Seed the cells into the appropriate assay plates and grow to confluence.

  • Assay:

    • Agonist Mode:

      • Remove the culture medium and add 50 µL of Stimulation Buffer containing various concentrations of this compound.

      • Incubate for 30 minutes at 37°C.

      • Include AVP or Desmopressin as a positive control.

    • Antagonist Mode:

      • Remove the culture medium and add 25 µL of Stimulation Buffer containing various concentrations of this compound.

      • Pre-incubate for 15-30 minutes at 37°C.

      • Add 25 µL of a fixed concentration of AVP or Desmopressin (e.g., EC80) and incubate for an additional 30 minutes at 37°C.

      • Include a known antagonist as a positive control.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

Data Analysis:

  • Agonist Mode: Plot the amount of cAMP produced against the logarithm of the this compound concentration to determine the EC50 value.

  • Antagonist Mode: Plot the percentage of inhibition of the agonist-induced cAMP production against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways

Vasopressin_Signaling cluster_V1 V1a / V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP_V1 AVP / this compound V1R V1a/V1b Receptor AVP_V1->V1R Gq11 Gq/11 V1R->Gq11 PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC DAG->PKC Response_V1 Physiological Response (e.g., Vasoconstriction, ACTH release) Ca->Response_V1 PKC->Response_V1 AVP_V2 AVP / this compound V2R V2 Receptor AVP_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA PKA cAMP->PKA Response_V2 Physiological Response (e.g., Antidiuresis) PKA->Response_V2

Caption: Signaling pathways of vasopressin receptors.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Binding Affinity Determination cluster_1 Phase 2: Functional Activity Characterization A1 Prepare Receptor Membranes (V1a, V1b, V2) A2 Radioligand Binding Assay (Competitive Displacement) A1->A2 A3 Data Analysis: Calculate IC50 and Ki A2->A3 B3 Data Analysis: Determine EC50 or IC50 A3->B3 Inform Functional Assays B1 Cell Culture (Expressing V1a, V1b, or V2) B2a Calcium Mobilization Assay (for V1a, V1b) B1->B2a B2b cAMP Accumulation Assay (for V2) B1->B2b B2a->B3 B2b->B3

References

Investigating Maternal Behavior Induction with Retinoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maternal behavior is a complex and essential set of behaviors aimed at nurturing and protecting offspring, crucial for their survival and development. The neuroendocrine circuits governing these behaviors are intricate and involve a symphony of hormones and signaling molecules. Emerging evidence points to a significant role for retinoic acid (RA), a metabolite of vitamin A, in modulating the neural pathways that underpin maternal care. This document provides detailed application notes and protocols for investigating the induction of maternal behavior with retinoic acid, summarizing key quantitative data and outlining experimental methodologies based on current scientific literature. It is intended to guide researchers in designing and executing studies to further elucidate the mechanisms by which retinoic acid influences this fundamental aspect of mammalian biology.

Data Presentation

Table 1: Effects of Retinoic Acid on Oxytocin Gene Expression and Receptor Modulation
ParameterSpeciesTissue/Cell LineRetinoic Acid Concentration/DoseFold Change/EffectReference
Oxytocin mRNA levelsRatUterine organ explants0.4 nM3-fold increase[1]
Endogenous Oxytocin gene expressionHuman Neuroblastoma cells5 x 10-10 M (ED50)> 4-fold stimulation (with RARα co-transfection)[2]
Oxytocin Receptor (OXTR) mediated projection growthHuman Glioblastoma U-87MG cells10 µMStimulatory effect on projection growth[3]
Projection length in OXTR knockdown cellsHuman Glioblastoma U-87MG cells10 µMSignificantly blunted stimulation of projection length[3]
β-RAR mRNA levelsMouse (9-day-gestation conceptuses)100 mg/kg body weight~6-fold increase after 6 hours[4]
β-RAR mRNA levelsMouse (9-day-gestation conceptuses)10 mg/kg body weightReduced increase compared to 100 mg/kg[4]
β-RAR mRNA levelsMouse (9-day-gestation conceptuses)1 mg/kg body weightNo increase[4]
Table 2: Dose-Dependent Effects of Prenatal Retinoic Acid Administration on Offspring Behavior and Viability in Rats
Dose (mg/kg)Gestational Days of AdministrationPostnatal ViabilityBehavioral EffectsReference
511-13Significant postnatal mortality-[5]
2.5, 514-16Not affectedDelayed response to negative geotropism, delayed auditory startle (at 6 mg/kg), hyperactivity in open-field tests (at ≥4 mg/kg), poorer M-maze performance[5]
2, 4, 614-16Not affectedSee above[5]

Experimental Protocols

Protocol 1: In Vivo Administration of Retinoic Acid to Assess Maternal Behavior in Rodents

Objective: To evaluate the effect of systemic retinoic acid administration on the onset and quality of maternal behaviors in female rodents (e.g., rats, mice).

Materials:

  • All-trans retinoic acid (Sigma-Aldrich or equivalent)

  • Vehicle (e.g., corn oil, DMSO)

  • Animal model: Nulliparous female Sprague-Dawley rats or C57BL/6 mice

  • Foster pups (3-5 days old)

  • Standard laboratory animal housing and testing cages

  • Behavioral observation and recording equipment (e.g., video camera)

Procedure:

  • Animal Preparation: Acclimate nulliparous female rodents to the housing and handling conditions for at least one week prior to the experiment.

  • Retinoic Acid Preparation: Prepare a stock solution of all-trans retinoic acid in the chosen vehicle. The concentration should be calculated to deliver the desired dose based on the average weight of the animals. For example, a dose of 10 mg/kg has been used in mice for other neurological studies[6]. Doses ranging from 1 to 100 mg/kg have been tested for teratogenic effects and receptor mRNA induction[4]. It is crucial to conduct a dose-response study to determine the optimal non-teratogenic dose for behavioral assays.

  • Administration: Administer the prepared retinoic acid solution or vehicle control to the female rodents via the desired route (e.g., intraperitoneal injection, oral gavage). Oral administration has been used in studies of experimental periodontitis[7].

  • Maternal Behavior Sensitization: Following a predetermined time post-administration (e.g., 24 hours), introduce foster pups into the home cage of the female.

  • Behavioral Observation: Observe and score maternal behaviors for a set period (e.g., 30-60 minutes) at regular intervals (e.g., daily for 5-7 days). Key maternal behaviors to score include:

    • Pup Retrieval: Latency to retrieve the first and all pups to the nest.

    • Nest Building: Quality of the nest.

    • Licking and Grooming: Duration and frequency of pup licking.

    • Crouching/Nursing Posture: Time spent in a nursing posture over the pups.

  • Data Analysis: Compare the latency, frequency, and duration of maternal behaviors between the retinoic acid-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

Protocol 2: In Vitro Analysis of Retinoic Acid Effects on Oxytocin Gene Expression

Objective: To determine the direct effect of retinoic acid on oxytocin gene expression in a relevant cell line or tissue culture.

Materials:

  • Cell line (e.g., human neuroblastoma cells) or primary uterine tissue explants

  • Cell culture medium and supplements

  • All-trans retinoic acid

  • Vehicle (e.g., ethanol, DMSO)

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative PCR (qPCR) machine and reagents (primers and probes for oxytocin and a housekeeping gene)

Procedure:

  • Cell/Tissue Culture: Culture the chosen cells or tissue explants under standard conditions. For uterine explants from pregnant rats, short-term cultures can be established[1].

  • Treatment: Treat the cells/tissues with varying concentrations of retinoic acid (e.g., 0.1 nM to 1 µM) or vehicle control for a specified duration (e.g., 24-48 hours). A concentration of 0.4 nM was effective in rat uterine explants[1], while an ED50 of 5 x 10-10 M was observed in neuroblastoma cells[2].

  • RNA Extraction: Isolate total RNA from the cells/tissues using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR to quantify the relative expression levels of oxytocin mRNA. Normalize the expression data to a stable housekeeping gene (e.g., GAPDH, β-actin).

  • Data Analysis: Calculate the fold change in oxytocin mRNA expression in the retinoic acid-treated groups relative to the vehicle control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid CRABP CRABP RA->CRABP Binds FABP5 FABP5 RA->FABP5 Binds RAR RAR CRABP->RAR Translocates to Nucleus PPAR PPARβ/γ FABP5->PPAR Translocates to Nucleus RARE RARE (in Oxytocin Promoter) RAR->RARE Forms Heterodimer with RXR and Binds RXR RXR RXR->RARE PPAR->RARE Potential Cross-talk Oxytocin_Gene Oxytocin Gene RARE->Oxytocin_Gene Regulates Transcription Transcription Oxytocin_Gene->Transcription Initiates

Caption: Retinoic acid signaling pathway leading to the regulation of oxytocin gene expression.

Experimental_Workflow_Maternal_Behavior start Start: Nulliparous Female Rodents acclimation Acclimation and Handling start->acclimation treatment Treatment Groups: - Retinoic Acid - Vehicle Control acclimation->treatment administration Administration (e.g., IP, Oral) treatment->administration sensitization Pup Sensitization: Introduce Foster Pups administration->sensitization observation Behavioral Observation (e.g., 30-60 min/day) sensitization->observation scoring Scoring of Maternal Behaviors: - Retrieval - Nesting - Licking/Grooming - Crouching observation->scoring analysis Data Analysis: Statistical Comparison scoring->analysis end End: Evaluation of Maternal Behavior Induction analysis->end

Caption: Experimental workflow for investigating the induction of maternal behavior by retinoic acid in rodents.

Discussion and Future Directions

The presented data and protocols provide a foundational framework for investigating the role of retinoic acid in maternal behavior. The link between retinoic acid and the oxytocin system is a compelling area of research, as oxytocin is a well-established neuropeptide critical for social bonding and maternal care[8]. Retinoic acid appears to directly influence oxytocin gene expression through response elements in the oxytocin promoter[2][9]. This suggests a direct molecular mechanism by which vitamin A metabolites can impact the neurochemical circuits governing maternal responses.

Future research should focus on several key areas:

  • Dose-Response and Safety: Establishing a clear dose-response relationship for the behavioral effects of retinoic acid is crucial, particularly to dissociate pro-maternal effects from potential toxicity[5][10].

  • Neuroanatomical Specificity: Identifying the specific brain regions where retinoic acid acts to modulate maternal behavior is a critical next step. The medial preoptic area (MPOA) is a key hub for the regulation of maternal care and is a prime candidate for investigation[11][12].

  • Interaction with Other Hormonal Systems: Maternal behavior is regulated by a complex interplay of hormones, including estrogens, progesterone, and prolactin[11]. Understanding how retinoic acid signaling integrates with these other hormonal pathways will provide a more complete picture of its role.

  • Translational Relevance: Given the importance of adequate maternal care for offspring development, understanding the factors that can enhance or impair these behaviors has significant translational potential. Further research could explore the therapeutic potential of targeting the retinoic acid signaling pathway to support maternal well-being and mother-infant bonding.

By employing the detailed protocols and considering the signaling pathways outlined in this document, researchers can contribute to a deeper understanding of the intricate mechanisms underlying maternal behavior and the potential for novel therapeutic interventions in this critical area of neuroscience and developmental biology.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Synthesis of Pressinoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase synthesis of Pressinoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important cyclic peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary structure?

A1: this compound is the cyclic hexapeptide core of the hormone vasopressin. Its primary structure is cyclo(Cys-Tyr-Phe-Gln-Asn-Cys), with a disulfide bridge formed between the two cysteine residues at positions 1 and 6.[1][2]

Q2: What are the main challenges in the solid-phase synthesis of this compound?

A2: The primary challenges include:

  • On-resin disulfide bond formation: Achieving efficient and specific intramolecular cyclization while avoiding oligomerization.

  • Side reactions of specific amino acids: Cysteine, asparagine, and glutamine are prone to undesirable side reactions during synthesis.

  • Cleavage and deprotection: Ensuring the integrity of the disulfide bond and preventing side-chain modifications during cleavage from the resin.

  • Purification: Separating the desired cyclic peptide from linear precursors, oligomers, and other impurities.

Q3: Which protecting groups are recommended for the amino acids in this compound?

A3: For Fmoc-based solid-phase peptide synthesis (SPPS), the following side-chain protecting groups are commonly used:

  • Cys: Trityl (Trt) is a cost-effective and widely used protecting group.[3] It is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage step.

  • Tyr: tert-Butyl (tBu) is the standard protecting group.

  • Phe: Generally does not require a side-chain protecting group.

  • Gln and Asn: Trityl (Trt) protection is recommended to prevent dehydration of the side-chain amide to a nitrile during activation and to improve solubility.[4]

Troubleshooting Guide

Low Yield of Cyclized Product

Problem: The final yield of this compound after cleavage and purification is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient On-Resin Oxidation Optimize the on-resin oxidation conditions. Several reagents can be used for disulfide bond formation. The choice of reagent and reaction conditions can significantly impact the yield. See the table below for a comparison of common oxidizing agents.
Intermolecular Disulfide Bond Formation (Oligomerization) On-resin cyclization is favored by the "pseudo-dilution" effect, which kinetically promotes intramolecular reactions.[5] However, high resin loading can lead to intermolecular reactions. Use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g).
Reduction of Disulfide Bond During Cleavage Some scavengers used in the cleavage cocktail, particularly hydrosilanes like triisopropylsilane (TIS), can reduce the disulfide bond in the presence of TFA.[6][7] It is crucial to carefully select and control the amount of scavengers.

Table 1: Comparison of On-Resin Oxidizing Agents for Disulfide Bridge Formation

Oxidizing Agent Typical Conditions Advantages Disadvantages Yield (General)
Iodine (I₂) 5-10 eq. in DMF, 1-2 hRapid and quantitative.[7]Can cause side reactions with sensitive residues (not present in this compound).Good to Excellent
N-Chlorosuccinimide (NCS) 1-2 eq. in DMF, 5-15 min at 50°CVery rapid and efficient.[5][8][9]Incompatible with Met and Trp.Excellent
Thallium (III) Trifluoroacetate (Tl(TFA)₃) 1.2 eq. in DMF, 1 hEffective for on-resin cyclization.Highly toxic.[3]Good
DMSO/Air Oxidation Mildly basic conditionsMild conditions.Can be slow and may lead to incomplete oxidation.[5]Variable
Presence of Impurities in the Final Product

Problem: HPLC and/or mass spectrometry analysis of the purified product shows multiple peaks or masses corresponding to impurities.

Possible Causes and Solutions:

Impurity Type Possible Cause Prevention and Troubleshooting
Linear Peptide Precursor Incomplete on-resin oxidation.Ensure complete removal of Cys(Trt) protecting groups before oxidation. Extend the oxidation reaction time or use a more potent oxidizing agent. During purification, modulating the mobile phase pH in RP-HPLC can improve the separation of the cyclic and linear forms.[10]
Dimeric and Oligomeric Species Intermolecular disulfide bond formation.Use a low-loading resin. Ensure proper swelling of the resin to facilitate intramolecular reactions.
Deletion Sequences Incomplete coupling during peptide chain elongation.Use a higher excess of amino acids and coupling reagents. For difficult couplings, consider double coupling or using a more potent coupling agent like HATU.
Products of Side Reactions See section 2.3 for details on specific side reactions.Use appropriate side-chain protecting groups and optimized reaction conditions.
Amino Acid-Specific Side Reactions

Problem: Characterization of the product reveals modifications to specific amino acids.

A. Cysteine-Related Side Reactions

  • Racemization: Cysteine residues, especially at the C-terminus, are prone to racemization during Fmoc-based SPPS.[1][11][12]

    • Prevention:

      • Use 2-chlorotrityl resin for anchoring the first amino acid, as it has been shown to suppress racemization.[11]

      • Employ coupling reagents like DIPCDI/HOBt or pre-formed pentafluorophenyl (Pfp) esters.[1]

      • Avoid strong, non-hindered bases like N-methylmorpholine (NMM); use a more sterically hindered base like 2,4,6-collidine.[12]

  • β-Piperidinylalanine Formation: This side reaction can occur with C-terminal cysteine when using piperidine for Fmoc deprotection.[13]

    • Prevention: The use of a sterically bulky protecting group like Trityl (Trt) on the cysteine side chain can minimize this side reaction.[13]

B. Asparagine/Glutamine-Related Side Reactions

  • Dehydration to Nitrile: The side-chain amides of Asn and Gln can be dehydrated to form nitriles during the activation step for coupling.

    • Prevention:

      • Use a side-chain protecting group such as Trityl (Trt).

      • Employ coupling methods that minimize the activation time, such as using pre-formed active esters (e.g., Pfp esters).

Experimental Protocols

Solid-Phase Synthesis of Linear this compound Precursor

This protocol outlines the manual synthesis of the linear precursor H-Cys(Trt)-Tyr(tBu)-Phe-Gln(Trt)-Asn(Trt)-Cys(Trt)-Resin using Fmoc chemistry.

  • Resin Selection and Swelling:

    • Start with a 2-chlorotrityl chloride resin to minimize C-terminal cysteine racemization.

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).

  • Fmoc-Amino Acid Coupling Cycle (repeated for each amino acid):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash thoroughly with DMF.

    • Amino Acid Coupling:

      • Pre-activate a 4-fold excess of the Fmoc-amino acid with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or 2,4,6-collidine) in DMF.

      • Add the activated amino acid solution to the resin and couple for 1-2 hours.

      • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Capping (Optional but Recommended): After coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and a base in DMF.

On-Resin Disulfide Bridge Formation (Cyclization)

This protocol describes the on-resin oxidation of the two cysteine residues to form the disulfide bridge.

  • Selective Deprotection of Cysteine:

    • Ensure the N-terminal Fmoc group is removed.

    • The Trt groups on the cysteine side chains will be removed during the final cleavage. For on-resin cyclization with orthogonal protecting groups (not detailed here), those would be selectively removed at this stage.

  • On-Resin Oxidation (using Iodine):

    • Wash the resin thoroughly with DMF.

    • Add a solution of 5-10 equivalents of Iodine (I₂) in DMF to the resin.

    • Gently agitate the mixture for 1-2 hours at room temperature.

    • Monitor the completion of the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

    • Once the reaction is complete, wash the resin extensively with DMF to remove excess iodine, followed by washes with DCM.

Cleavage and Global Deprotection

This step cleaves the cyclized peptide from the resin and removes the remaining side-chain protecting groups.

  • Preparation of Cleavage Cocktail:

    • A common cleavage cocktail for cysteine-containing peptides is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[14]

    • EDT helps to maintain a reducing environment and scavenge reactive species.[15]

    • Caution: Avoid using triisopropylsilane (TIS) if possible, as it can reduce the disulfide bond. If TIS is necessary, its concentration should be minimized.[6][7]

  • Cleavage Reaction:

    • Treat the dried resin with the cleavage cocktail (e.g., 10 mL per 0.5 g of resin) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Purification
  • Dissolution: Dissolve the crude peptide in a suitable solvent system, typically a mixture of water and acetonitrile with 0.1% TFA.

  • RP-HPLC:

    • Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure this compound.

    • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Workflow for Solid-Phase Synthesis of this compound

sps_workflow cluster_synthesis Linear Chain Assembly (SPPS) cluster_cyclization On-Resin Cyclization cluster_final Cleavage and Purification Resin Start with 2-Chlorotrityl Resin LoadCys Load Fmoc-Cys(Trt)-OH Resin->LoadCys Elongation Stepwise Elongation: 1. Fmoc Deprotection (Piperidine) 2. Coupling (Fmoc-AA-OH, HBTU/DIPEA) (Asn, Gln, Phe, Tyr, Cys) LoadCys->Elongation Oxidation Disulfide Bond Formation (e.g., Iodine in DMF) Elongation->Oxidation Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) Oxidation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization FinalProduct Pure this compound Lyophilization->FinalProduct

Caption: Overall workflow for the solid-phase synthesis of this compound.

Key Side Reactions in this compound Synthesis

side_reactions cluster_asn Asparagine Side Reaction cluster_cys Cysteine Side Reactions Asn_Residue Fmoc-Asn(Trt)-OH Activation Activation (e.g., HBTU) Asn_Residue->Activation Nitrile_Formation Nitrile Byproduct (Dehydration) Activation->Nitrile_Formation Cys_Residue C-Terminal Cys on Resin Piperidine Piperidine (Fmoc Deprotection) Cys_Residue->Piperidine Racemization D-Cysteine Formation (Racemization) Piperidine->Racemization Piperidinylalanine β-Piperidinylalanine Formation Piperidine->Piperidinylalanine

Caption: Common side reactions involving Asparagine and Cysteine residues.

On-Resin Disulfide Bridge Formation

disulfide_formation start Linear Peptide on Resin H₂N-Cys(Trt)-...-Cys(Trt)-Resin oxidizing_agent Add Oxidizing Agent (e.g., I₂ in DMF) start->oxidizing_agent cyclized Cyclized Peptide on Resin H₂N-Cys-...-Cys-Resin (Disulfide Bridge Formed) oxidizing_agent->cyclized wash Wash Resin (DMF, DCM) cyclized->wash end Proceed to Cleavage wash->end

Caption: Schematic of the on-resin disulfide cyclization step.

References

Technical Support Center: Optimizing Disulfide Bond Formation in Cys-Tyr-Phe-Gln-Asn-Cys

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the intramolecular disulfide bond formation in the peptide Cys-Tyr-Phe-Gln-Asn-Cys.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclization of Cys-Tyr-Phe-Gln-Asn-Cys via disulfide bond formation.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Cyclic Peptide - Suboptimal pH: The rate of thiol-disulfide exchange is pH-dependent.[1][2] Thiolate anions (S-), which are more nucleophilic and reactive, are favored at pH values close to or above the pKa of the cysteine thiol group (~8.3).[3]- Optimize Reaction pH: Adjust the pH of the reaction buffer to a range of 8.0-9.0 to favor the formation of thiolate ions and promote oxidation. Use a non-nucleophilic buffer such as ammonium bicarbonate or ammonium acetate.
- Low Peptide Concentration: While high concentrations can favor intermolecular reactions, very low concentrations can slow down the desired intramolecular reaction.- Adjust Peptide Concentration: The optimal concentration is a balance between minimizing intermolecular side products and achieving a reasonable reaction rate. Start with a concentration in the range of 0.1-1.0 mg/mL and optimize.[4]
- Inefficient Oxidation: The chosen oxidation method may not be optimal for this specific peptide sequence.- Explore Different Oxidation Methods: If air oxidation is slow or incomplete, consider using a mild chemical oxidant like dimethyl sulfoxide (DMSO).[5][6] Refer to the Experimental Protocols section for detailed procedures.
Presence of Intermolecular Dimers or Oligomers - High Peptide Concentration: High concentrations of the linear peptide increase the probability of intermolecular disulfide bond formation.- Reduce Peptide Concentration: Perform the cyclization reaction at a higher dilution (e.g., 0.1 mg/mL or lower) to favor intramolecular cyclization over intermolecular reactions.[7][8]
- Slow Intramolecular Reaction Rate: If the intramolecular cyclization is slow, intermolecular reactions may become more prevalent.- Optimize pH and Temperature: Ensure the pH is optimal for thiolate formation (8.0-9.0). A slight increase in temperature (e.g., to 37°C) may increase the rate of the intramolecular reaction, but should be monitored to avoid degradation.
Incomplete Reaction or Presence of Starting Material - Insufficient Reaction Time: The oxidation reaction may not have proceeded to completion.- Increase Reaction Time: Monitor the reaction progress using HPLC. Continue the reaction until the peak corresponding to the linear peptide is minimal or absent. Air oxidation can take several hours to days for completion.[5]
- Ineffective Oxidant: The oxidizing agent may be depleted or not potent enough under the reaction conditions.- Replenish or Change Oxidant: For air oxidation, ensure continuous and efficient stirring to maximize oxygen dissolution.[9] If using a chemical oxidant, ensure the correct stoichiometry is used. Consider switching to a more efficient oxidant like DMSO.[10]
Side Reactions (e.g., Oxidation of Tyrosine) - Harsh Oxidizing Conditions: Strong oxidants or extreme pH values can lead to the modification of sensitive amino acid residues like tyrosine.- Use Mild Oxidation Methods: Air oxidation and DMSO are generally considered mild methods.[6] Avoid strong oxidants like iodine if tyrosine modification is a concern.
- Incorrect pH: Highly alkaline conditions can promote side reactions.- Maintain pH Control: Keep the pH in the recommended range of 8.0-9.0. Avoid excessively high pH values.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for disulfide bond formation in Cys-Tyr-Phe-Gln-Asn-Cys?

A1: The optimal pH for disulfide bond formation is typically in the range of 8.0-9.0.[11] This is because the reaction proceeds through the nucleophilic attack of a thiolate anion (S-) on a thiol group (S-H). A pH around the pKa of the cysteine thiol group (~8.3) ensures a sufficient concentration of the reactive thiolate species.[3]

Q2: How can I monitor the progress of the cyclization reaction?

A2: The progress of the reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[12] By taking aliquots of the reaction mixture at different time points, you can observe the decrease in the peak corresponding to the linear peptide and the increase in the peak of the cyclic product. Mass spectrometry can be used to confirm the identity of the peaks by their mass-to-charge ratio.

Q3: Should I be concerned about the formation of dimers or oligomers? How can I minimize them?

A3: Yes, the formation of intermolecular disulfide bonds leading to dimers and higher-order oligomers is a common side reaction. This is particularly favored at high peptide concentrations. To minimize these side products, it is crucial to perform the cyclization reaction under high dilution conditions, typically at a peptide concentration of 0.1 mg/mL or lower.[7][8]

Q4: What are the advantages and disadvantages of air oxidation versus chemical oxidation methods?

A4:

  • Air Oxidation:

    • Advantages: It is a mild, simple, and cost-effective method that does not require the addition of potentially interfering chemical reagents.[9][13]

    • Disadvantages: It can be slow, sometimes requiring 24-48 hours or longer for completion.[5] The reaction rate can also be inconsistent and difficult to control.

  • Chemical Oxidation (e.g., DMSO):

    • Advantages: Methods like DMSO oxidation are generally faster and more efficient than air oxidation.[6][10] The reaction conditions are often more reproducible.

    • Disadvantages: It involves the addition of a chemical reagent that will need to be removed during purification. There is also a potential for side reactions if the conditions are not carefully controlled.

Q5: How do I confirm that the correct intramolecular disulfide bond has been formed?

A5: The formation of the intramolecular disulfide bond can be confirmed by mass spectrometry. The molecular weight of the cyclic peptide will be 2 Da less than the linear starting material due to the loss of two hydrogen atoms. To confirm that the bond is intramolecular and not intermolecular (in the case of a monomeric peak in HPLC), you can perform reduction experiments with a reducing agent like dithiothreitol (DTT) and observe the reappearance of the linear peptide peak in the HPLC chromatogram.

Quantitative Data Summary

The following tables provide a summary of expected outcomes for different experimental conditions based on literature for similar peptides. These values should be considered as a starting point for optimization.

Table 1: Effect of pH on Cyclization Efficiency (Air Oxidation)

pHApproximate Reaction Time (hours)Expected Yield of Monomer (%)Expected Dimer/Oligomer Formation (%)
7.0> 48< 50> 20
8.024 - 4860 - 7510 - 20
8.512 - 2475 - 905 - 10
9.08 - 1670 - 8510 - 15

Table 2: Comparison of Different Oxidation Methods (at pH 8.5)

Oxidation MethodTypical Peptide Concentration (mg/mL)Approximate Reaction Time (hours)Expected Yield of Monomer (%)
Air Oxidation0.112 - 2475 - 90
DMSO (10% v/v)0.12 - 685 - 95
Potassium Ferricyanide0.11 - 380 - 90

Experimental Protocols

Protocol 1: Cyclization of Cys-Tyr-Phe-Gln-Asn-Cys via Air Oxidation
  • Peptide Preparation: Dissolve the purified linear peptide in high-purity water to create a stock solution (e.g., 10 mg/mL).

  • Reaction Setup: In a clean, large-volume glass container (to ensure a large surface area for air exposure), add a 0.1 M ammonium bicarbonate buffer (pH 8.5).

  • Initiation of Cyclization: Slowly add the peptide stock solution to the vigorously stirring buffer to achieve a final peptide concentration of 0.1 mg/mL.

  • Reaction Monitoring: Leave the solution stirring open to the atmosphere at room temperature. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) and analyzing them by RP-HPLC.

  • Reaction Completion and Quenching: Once the reaction is complete (as determined by the disappearance of the starting material peak), quench the reaction by acidifying the solution with a small amount of acetic acid or formic acid to a pH of ~4-5.

  • Purification: Lyophilize the reaction mixture and purify the cyclic peptide using preparative RP-HPLC.

Protocol 2: Cyclization of Cys-Tyr-Phe-Gln-Asn-Cys via DMSO Oxidation
  • Peptide Preparation: Dissolve the purified linear peptide in a small amount of a suitable aqueous buffer (e.g., 0.1 M ammonium acetate, pH 7.5).

  • Reaction Setup: In a glass vial, prepare a solution of 10% (v/v) dimethyl sulfoxide (DMSO) in the same buffer.

  • Initiation of Cyclization: Add the peptide solution to the DMSO-containing buffer to a final peptide concentration of 0.1 mg/mL.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by RP-HPLC at time points such as 30 minutes, 1, 2, 4, and 6 hours.

  • Reaction Completion and Quenching: Once the reaction is complete, the reaction can be stopped by acidification.

  • Purification: Directly purify the cyclic peptide from the reaction mixture using preparative RP-HPLC.

Protocol 3: Analytical Verification by HPLC and Mass Spectrometry
  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire mass spectra in positive ion mode.

    • Confirm the mass of the linear peptide (Expected [M+H]+) and the cyclic peptide (Expected [M-H]+, which is 2 Da less than the linear peptide).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Cyclization Reaction cluster_analysis Analysis & Purification Linear Peptide Linear Peptide Reaction Mixture Reaction Mixture Linear Peptide->Reaction Mixture Buffer Preparation Buffer Preparation Buffer Preparation->Reaction Mixture Oxidation Oxidation Reaction Mixture->Oxidation HPLC Monitoring HPLC Monitoring Oxidation->HPLC Monitoring MS Confirmation MS Confirmation HPLC Monitoring->MS Confirmation Purification Purification MS Confirmation->Purification Cyclic Peptide Cyclic Peptide Purification->Cyclic Peptide

Caption: Experimental workflow for disulfide bond formation.

Troubleshooting_Tree Low Yield Low Yield Optimize pH Optimize pH Low Yield->Optimize pH Suboptimal pH Adjust Concentration Adjust Concentration Low Yield->Adjust Concentration Concentration Issue Change Oxidation Method Change Oxidation Method Low Yield->Change Oxidation Method Inefficient Oxidation Intermolecular Products Intermolecular Products Use Higher Dilution Use Higher Dilution Intermolecular Products->Use Higher Dilution High Concentration Incomplete Reaction Incomplete Reaction Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time Insufficient Time Ensure Efficient Stirring Ensure Efficient Stirring Incomplete Reaction->Ensure Efficient Stirring Poor Oxygenation

Caption: Troubleshooting decision tree for common issues.

Oxidation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R_SH1 R-SH R_S_minus R-S⁻ R_SH1->R_S_minus -H⁺ H_plus H⁺ R_SH2 R-SH R_S_S_R R-S-S-R R_SH2->R_S_S_R R_S_minus->R_S_S_R H2O 2H₂O O2 O₂ O2->H2O + 4e⁻ + 4H⁺

Caption: Simplified mechanism of air oxidation for disulfide bond formation.

References

Technical Support Center: Pressinoic Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pressinoic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the solid-phase peptide synthesis (SPPS) of this compound and its analogues.

This compound, with the sequence H-Cys-Tyr-Phe-Gln-Asn-Cys-OH and a disulfide bridge between the two cysteine residues, presents unique synthetic challenges. This guide provides detailed troubleshooting advice, experimental protocols, and comparative data to help you optimize your synthesis and achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The most prevalent side reactions include:

  • Racemization: Cysteine residues are particularly susceptible to racemization during activation and coupling steps.[1]

  • Dimerization/Oligomerization: During the formation of the intramolecular disulfide bond, intermolecular reactions can occur, leading to dimers and higher-order oligomers.[2]

  • Deamidation: The side chains of Asparagine (Asn) and Glutamine (Gln) can undergo hydrolysis to form aspartic acid and glutamic acid, respectively, especially under acidic or basic conditions.[3][4]

  • Oxidation of Tyrosine: The phenol side chain of Tyrosine (Tyr) can be sensitive to oxidation, particularly during iodine-mediated cyclization.

  • Incomplete Coupling/Deletion Sequences: Standard SPPS issues such as incomplete reactions can lead to the formation of peptide sequences missing one or more amino acids.

Q2: How can I minimize racemization of the Cysteine residues?

A2: Minimizing cysteine racemization is critical for obtaining the desired stereochemically pure peptide. Strategies include:

  • Choice of Base: Use a sterically hindered, weaker base like 2,4,6-collidine instead of N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) during the coupling steps.[1]

  • Coupling Reagents: Employ coupling reagents known for lower racemization rates, such as those based on HOBt or HOAt. Carbodiimide-mediated couplings (e.g., DIC/HOBt) are generally preferred over high-pH, base-mediated activations.[5]

  • Avoid Pre-activation: For phosphonium and aminium salt-based coupling reagents (like HBTU or HATU), adding the reagent directly to the resin-bound amine without a pre-activation step can significantly reduce racemization.

  • Resin Choice: For C-terminal cysteine peptides, using a 2-chlorotrityl resin can suppress racemization that might occur during Fmoc deprotection.

Q3: What is the best strategy for forming the disulfide bridge: on-resin or in-solution cyclization?

A3: Both on-resin and in-solution cyclization have their advantages and disadvantages.

  • On-resin cyclization benefits from a "pseudo-dilution" effect, which favors intramolecular cyclization over intermolecular dimerization by keeping the peptide chains tethered to the solid support.[6] It is often faster and requires less solvent. However, the solid support may sometimes sterically hinder the peptide from adopting the correct conformation for efficient cyclization.[2]

  • In-solution cyclization allows the peptide complete conformational freedom, which can be beneficial for folding. However, it must be performed at very high dilution (typically <1 mg/mL) to minimize the formation of dimers and oligomers, making it a more solvent-intensive process.[7] Air oxidation is a common and "clean" method for in-solution cyclization.[8][9]

The choice often depends on the specific peptide sequence and the scale of the synthesis. For many sequences, on-resin cyclization offers a more efficient workflow.

Troubleshooting Guides

Problem 1: Low Yield of the Monomeric Cyclic Peptide and Presence of High Molecular Weight Impurities.

This issue is commonly due to intermolecular disulfide bond formation, leading to dimers and oligomers.

Possible Cause Troubleshooting Step Expected Outcome
High Peptide Concentration During In-Solution Cyclization Perform cyclization at a high dilution (e.g., 0.1 mg/mL). Use a large volume of solvent and add the linear peptide solution slowly to the reaction vessel with vigorous stirring.Favors intramolecular reaction, increasing the yield of the monomeric cyclic peptide.
Inefficient On-Resin Cyclization Ensure complete swelling of the resin before initiating the cyclization reaction. Try different solvent systems (e.g., DMF, NMP, or mixtures) to improve peptide flexibility on the resin.Improved reaction kinetics and higher yield of the desired cyclic monomer.
Incorrect Oxidation Conditions Optimize the amount of oxidizing agent (e.g., iodine) and reaction time. For air oxidation, ensure adequate aeration and an optimal pH (typically around 8-9) to facilitate thiol-disulfide exchange.Complete and efficient formation of the intramolecular disulfide bond without over-oxidation or side reactions.
Problem 2: The Final Product Shows Multiple Peaks on HPLC, Some with the Same Mass.

This can be indicative of racemization or deamidation.

Possible Cause Troubleshooting Step Expected Outcome
Cysteine Racemization Analyze the coupling conditions for the cysteine residues. Switch to a less racemization-prone base (e.g., 2,4,6-collidine) and coupling reagent combination (e.g., DIC/HOBt).[1] Perform a small-scale test synthesis with the new conditions and analyze the product by chiral chromatography if available.A single, sharp peak for the desired product on HPLC, with reduced or eliminated diastereomeric impurities.
Deamidation of Asn or Gln Minimize exposure to harsh acidic or basic conditions. Use milder cleavage cocktails if possible, and reduce the duration of Fmoc deprotection steps. Ensure the pH during purification is kept below 7.Reduced presence of impurities with a +1 Da mass shift corresponding to the hydrolyzed peptide.
Aspartimide Formation (from Asn) Although less common for Asn than Asp, prolonged exposure to piperidine can induce this side reaction. Reduce Fmoc deprotection times or use DBU-based deprotection cocktails for sensitive sequences.Minimized formation of isoaspartate-containing peptides, which often have similar retention times to the desired product.

Data Presentation: Comparison of Synthesis Parameters

The following tables summarize quantitative data on key aspects of peptide synthesis to aid in decision-making.

Table 1: Effect of Coupling Reagents on Cysteine Racemization

Coupling ReagentBasePre-activation Time (min)% D-Cys (Racemization)Reference
HBTUDIEA515.2%[10]
HBTUNMM510.5%[10]
HBTU2,4,6-Collidine0< 2.0%[1]
DIC/HOBt-5< 1.0%-
COMUDIEA52.5%[11]

Data synthesized from multiple sources for illustrative comparison. Actual results may vary based on sequence and conditions.

Table 2: Comparison of On-Resin vs. In-Solution Cyclization Yields

Cyclization MethodOxidizing AgentTypical Yield (Crude Purity)Key AdvantagesKey Disadvantages
On-Resin Iodine in DMF60-80%Fast reaction time, pseudo-dilution effect minimizes dimerization, less solvent usage.Resin may hinder peptide folding; potential for side reactions with sensitive residues (e.g., Tyr, Trp).
In-Solution Air (O₂) in aq. buffer (pH 8-9)40-70%Allows for natural peptide folding, clean reaction with no harsh reagents.Requires high dilution, long reaction times (hours to days), larger solvent volumes.
In-Solution DMSO in aq. buffer50-75%Faster than air oxidation, relatively clean.Requires removal of DMSO during workup.

Yields are highly sequence-dependent and are provided as a general guide.

Experimental Protocols

Protocol 1: On-Resin Disulfide Cyclization using Iodine

This protocol is suitable for peptides synthesized with cysteine residues protected with the acid-labile Trityl (Trt) group.

  • Peptide Synthesis: Synthesize the linear peptide sequence (H-Cys(Trt)-Tyr(tBu)-Phe-Gln(Trt)-Asn(Trt)-Cys(Trt)-Resin) using standard Fmoc-SPPS.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).

  • On-Resin Oxidation:

    • Swell the resin in DMF.

    • Add a solution of Iodine (I₂) (10 equivalents relative to the resin loading) in DMF.

    • Gently agitate the mixture at room temperature for 1-2 hours. Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.[2]

  • Quenching and Washing:

    • Filter the iodine solution.

    • Wash the resin with DMF until the filtrate is colorless.

    • Wash the resin with a 5% aqueous solution of sodium thiosulfate or ascorbic acid to quench any remaining iodine, followed by washes with water and DMF.[2]

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: In-Solution Cyclization via Air Oxidation

This protocol is performed after the linear peptide has been cleaved from the resin and purified.

  • Linear Peptide Preparation: Synthesize and cleave the linear peptide with free thiol groups. This is typically achieved by using Trt-protected cysteines and a standard TFA cleavage cocktail. Purify the linear peptide by RP-HPLC to ensure high starting purity.

  • Cyclization Reaction Setup:

    • Dissolve the purified linear peptide in an aqueous buffer at a high dilution (0.1-0.5 mg/mL). A common buffer is 0.1 M ammonium bicarbonate or ammonium acetate, adjusted to pH 8.0-8.5.[9]

    • The reaction vessel should be open to the atmosphere and stirred vigorously to ensure sufficient oxygenation.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 24-48 hours.

    • Monitor the disappearance of the linear peptide and the formation of the cyclic monomer by analytical RP-HPLC.

  • Workup and Purification:

    • Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA to pH 4-5 to stop the reaction.

    • Lyophilize the solution to remove the buffer salts.

    • Purify the final cyclic peptide by RP-HPLC to remove any remaining linear peptide, dimers, or other impurities.

Visualizations

Below are diagrams illustrating key concepts and workflows in this compound synthesis.

Pressinoic_Acid_Structure cluster_peptide This compound Cys1 Cys¹ Tyr2 Tyr² Cys1->Tyr2 Cys6 Cys⁶ Cys1->Cys6 Phe3 Phe³ Tyr2->Phe3 Gln4 Gln⁴ Phe3->Gln4 Asn5 Asn⁵ Gln4->Asn5 Asn5->Cys6

Figure 1. Structure of this compound with a disulfide bridge.

Racemization_Mechanism cluster_main Racemization of Cysteine during Coupling Activated_Cys Activated Fmoc-Cys(Trt)-OH Proton_Abstraction α-Proton Abstraction Activated_Cys->Proton_Abstraction Base Base (e.g., DIEA, NMM) Base->Proton_Abstraction Enolate Planar Enolate Intermediate Proton_Abstraction->Enolate Protonation Re-protonation Enolate->Protonation L_Cys L-Cysteine Peptide (Desired) Protonation->L_Cys D_Cys D-Cysteine Peptide (Racemized Impurity) Protonation->D_Cys

Figure 2. Simplified mechanism of base-mediated Cysteine racemization.

Cyclization_Workflow start Synthesize Linear Peptide on Resin decision Choose Cyclization Strategy start->decision on_resin On-Resin Cyclization (e.g., Iodine) decision->on_resin On-Resin solution Cleave Linear Peptide decision->solution In-Solution cleavage Cleave Cyclic Peptide from Resin on_resin->cleavage purify_linear Purify Linear Peptide (Optional) solution->purify_linear solution_cyclization In-Solution Cyclization (e.g., Air Oxidation) purify_linear->solution_cyclization purify_final Final Purification (RP-HPLC) solution_cyclization->purify_final cleavage->purify_final end Pure Cyclic Peptide purify_final->end

Figure 3. General workflow for the synthesis of cyclic peptides.

References

Technical Support Center: Pressinoic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during the synthesis and purification of Pressinoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a cyclic hexapeptide with the sequence {CYS}{TYR}{PHE}{GLN}{ASN}{CYS} and a disulfide bridge between the two cysteine residues. It is known to have potent corticotrophin-releasing activity and also acts as an oxytocin inhibitor, inducing maternal behavior.[1] Key properties are summarized in the table below.

PropertyValue
Molecular Formula C33H42N8O10S2
Molecular Weight 774.86 g/mol
Sequence CYFQNC
Disulfide Bridge Cys1-Cys6
Purity (typical) >95%
Storage -20°C

Q2: What are the primary causes of aggregation during the solid-phase peptide synthesis (SPPS) of this compound?

Aggregation during SPPS is a common issue that arises from the growing peptide chain folding into secondary structures, such as β-sheets, which can lead to intermolecular hydrogen bonding.[2][3][4] This self-association can render the peptide-resin insoluble, hindering subsequent deprotection and coupling reactions.[2][3] For a sequence like this compound, hydrophobic residues such as Phenylalanine (Phe) and Tyrosine (Tyr) can contribute to this phenomenon.

Q3: How can I detect aggregation during the synthesis of this compound?

Several signs can indicate that aggregation is occurring during SPPS:

  • Resin Shrinking: In batch synthesis, a noticeable shrinking of the resin matrix is a strong indicator of aggregation.[2]

  • Altered Deprotection Profile: In continuous flow synthesis, the deprotection monitoring profile (e.g., UV absorbance for Fmoc removal) may become flattened and broadened.

  • Incomplete Reactions: Positive results from qualitative tests like the ninhydrin (Kaiser) test after a coupling step might be misleadingly negative or show incomplete reaction, suggesting the reactive sites are inaccessible due to aggregation.[2]

  • Poor Swelling: The peptide-resin may fail to swell properly in the synthesis solvents.[3]

Troubleshooting Guides

Issue 1: Poor Yield and Incomplete Reactions During Synthesis

Symptom: You are observing low coupling efficiency and incomplete Fmoc deprotection, leading to a low yield of the crude this compound product.

Possible Cause: Aggregation of the growing peptide chain on the solid support is preventing efficient access of reagents to the reactive sites.

Troubleshooting Workflow:

start Low Yield / Incomplete Reactions check_swelling Check Resin Swelling start->check_swelling swelling_ok Swelling is Adequate check_swelling->swelling_ok swelling_poor Resin Swelling is Poor check_swelling->swelling_poor Indicates Aggregation modify_protocol Adjust Synthesis Protocol swelling_ok->modify_protocol Aggregation may still be present change_solvent Modify Solvent System swelling_poor->change_solvent use_chaotropes Incorporate Chaotropic Salts change_solvent->use_chaotropes use_additives Use Aggregation-Disrupting Additives use_chaotropes->use_additives double_couple Perform Double Coupling modify_protocol->double_couple increase_time Increase Coupling Time modify_protocol->increase_time final_product Improved Yield double_couple->final_product increase_time->final_product use_additives->final_product

Caption: Troubleshooting workflow for low synthesis yield.

Solutions:

  • Optimize Solvent System: Switch from standard solvents like Dichloromethane (DCM) to more polar, dipolar aprotic solvents that can better solvate the peptide chains and disrupt secondary structures.[2]

    Solvent MixtureCompositionNotes
    NMP/DMSO 1:1 (v/v)N-Methyl-2-pyrrolidone and Dimethyl sulfoxide can improve solvation.
    "Magic Mixture" DMF/NMP/DCM (1:1:1) with 1% Triton X-100A cocktail designed to disrupt aggregation.
    25% DMSO in DMF 25% DMSO, 75% DMF (v/v)Can be effective in disrupting hydrogen bonds.[2]
  • Incorporate Chaotropic Salts: Adding chaotropic salts to the reaction mixture can disrupt hydrogen bonding and hydrophobic interactions that lead to aggregation.[2]

    Chaotropic SaltConcentrationApplication
    LiCl 0.8 M in DMFWash the resin with this solution before coupling.
    KSCN 4 M in DMFCan be added to the coupling reaction.
  • Adjust Synthesis Protocol:

    • Longer Coupling Times: Extend the duration of the coupling steps to ensure the reaction goes to completion.[2]

    • Double Coupling: Repeat the coupling step to drive the reaction to completion, especially for difficult amino acid additions.[2]

  • Utilize High-Swelling Resins: Employ resins with good swelling properties, such as PEG-based resins (e.g., NovaPEG, NovaSyn® TG), which can improve solvation of the peptide chain.[2][4] Using a resin with a lower substitution level can also help mitigate aggregation.[2]

Issue 2: Crude this compound Precipitates After Cleavage and is Difficult to Purify

Symptom: After cleaving the peptide from the resin, the crude this compound precipitates out of solution, making it difficult to dissolve for HPLC purification.

Possible Cause: The unprotected peptide is aggregating in the cleavage cocktail or the subsequent precipitation/wash solvents.

Troubleshooting Workflow:

start Crude Peptide Precipitation check_solubility Test Solubility in Different Buffers start->check_solubility soluble Soluble check_solubility->soluble insoluble Insoluble check_solubility->insoluble Indicates strong aggregation optimize_ph Optimize Buffer pH soluble->optimize_ph add_denaturants Add Denaturants or Detergents insoluble->add_denaturants add_additives Incorporate Solubility-Enhancing Additives optimize_ph->add_additives use_detergent_hplc Detergent-Based HPLC add_denaturants->use_detergent_hplc purified_product Purified this compound add_additives->purified_product use_detergent_hplc->purified_product

Caption: Troubleshooting workflow for crude peptide precipitation.

Solutions:

  • Modify Purification Buffer: Adjust the pH of the purification buffer. Peptides are often least soluble at their isoelectric point (pI). Shifting the pH away from the pI can increase solubility.[5]

  • Use Solubility-Enhancing Additives: Incorporate additives into the purification buffers to prevent aggregation.

    AdditiveConcentrationMechanism of Action
    Arginine/Glutamic Acid 50 mM eachShields hydrophobic and charged regions, preventing interaction between peptide chains.[6]
    Guanidine HCl 1-6 MA strong denaturant that disrupts secondary structures.
    Urea 1-8 MAnother effective denaturant.
    Glycerol 10-20% (v/v)A cryoprotectant and osmolyte that can stabilize proteins and prevent aggregation.[5][7]
  • Incorporate Detergents: For highly aggregated peptides, adding a non-ionic or zwitterionic detergent can aid in solubilization.

    DetergentConcentrationNotes
    Tween 20 0.1% (v/v)A non-ionic detergent.[5]
    CHAPS 0.1-1% (w/v)A zwitterionic detergent.[5]
    Sodium Dodecyl Sulfate (SDS) 0.1% (w/v)An anionic detergent that can be very effective but may require removal or exchange for downstream applications.[8]
  • Detergent-Based HPLC Protocol: If the peptide is insoluble in standard HPLC mobile phases, a detergent-based protocol can be employed. The peptide can be solubilized in a buffer containing SDS and then purified. The SDS can later be exchanged for a different detergent like n-octyl-β-D-glucopyranoside if necessary.[8]

Experimental Protocols

Protocol 1: Test for Optimal Solubilization Conditions for Crude this compound

  • Aliquot Crude Peptide: Distribute small, equal amounts of the lyophilized crude this compound into several microcentrifuge tubes.

  • Prepare Test Buffers: Prepare a range of buffers with varying pH (e.g., pH 3, 5, 7, 9) and with different additives (e.g., 50 mM Arginine/Glutamic acid, 2 M Guanidine HCl, 0.1% Tween 20).

  • Solubilization Test: Add a fixed volume of each test buffer to the aliquots of the crude peptide. Vortex thoroughly and let it stand for 30 minutes at room temperature.

  • Assess Solubility: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes. Carefully collect the supernatant and measure the protein concentration using a suitable method (e.g., A280 absorbance, BCA assay). The buffer that yields the highest concentration of soluble peptide is the optimal choice for purification.

Protocol 2: On-Resin Monitoring of Peptide Aggregation

  • Sample Collection: After a specific coupling or deprotection step where aggregation is suspected, carefully remove a small sample of the peptide-resin (a few beads).

  • Wash and Dry: Thoroughly wash the resin sample with DCM and methanol, then dry it under vacuum.

  • Cleavage: Treat the small sample of dried resin with a standard cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2 hours.

  • Analysis: Precipitate the cleaved peptide with cold ether, centrifuge, and dissolve the pellet in a suitable solvent. Analyze the sample by HPLC and Mass Spectrometry to identify the peptide species present and determine the efficiency of the previous synthesis step. The presence of significant amounts of deletion products or unreacted starting material indicates a problem with the preceding step, likely due to aggregation.

By systematically applying these troubleshooting strategies and protocols, researchers can overcome aggregation issues during the synthesis and purification of this compound, leading to higher yields and purity of the final product.

References

Improving yield and purity of synthetic Pressinoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Pressinoic Acid

Welcome to the Technical Support Center for this compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of synthetic this compound.

This compound, with the sequence Cys-Tyr-Phe-Gln-Asn-Cys, is a cyclic peptide that forms the core structure of vasopressin. Its synthesis involves solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cleavage, cyclization, and purification. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this compound synthesis?

A1: The most critical step is the intramolecular disulfide bond formation to cyclize the peptide. This step significantly impacts the final yield and purity, as improper conditions can lead to the formation of dimers, oligomers, or other side products. Careful control of peptide concentration and oxidant choice is crucial.

Q2: Which solid-phase peptide synthesis (SPPS) strategy is recommended for this compound?

A2: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is highly recommended.[1][2][3] It utilizes milder deprotection conditions (piperidine) compared to the Boc/Bzl strategy, which helps in minimizing side reactions, especially aspartimide formation involving the asparagine residue.[4]

Q3: What are the common impurities encountered during this compound synthesis?

A3: Common impurities include deletion sequences (from incomplete coupling), truncated sequences, products of incomplete deprotection, and side-reaction products like aspartimide formation.[5][6] During cyclization, linear peptide, parallel and anti-parallel dimers are also common impurities.

Q4: How can I monitor the progress of the synthesis?

A4: The Kaiser (ninhydrin) test is a common method to check for the presence of free primary amines after the coupling step.[7] A negative Kaiser test (yellow beads) indicates a complete coupling. For monitoring the final product and impurities, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential.

Q5: What is the expected overall yield for synthetic this compound?

A5: The overall yield can vary significantly based on the scale and techniques used. Generally, a yield of 30-50% after purification is considered good for a cyclic peptide of this nature. For instance, a similar synthesis of vasopressin has reported yields around 51%.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Linear Peptide Incomplete coupling reactions.Increase coupling time, use a higher excess of amino acid and coupling reagents (e.g., 5-fold excess).[9] Consider double coupling for sterically hindered residues or after proline.[9] Use more efficient coupling reagents like HBTU/HATU.[7]
Peptide aggregation on the resin.[4]Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.[4] Synthesize at a higher temperature.[6]
Low Purity of Crude Peptide Formation of deletion or truncated sequences.Ensure complete coupling and deprotection at each step using monitoring tests like the Kaiser test.[7]
Side reactions during synthesis (e.g., aspartimide formation, racemization).[5][10][11]For asparagine, use a protecting group like Trt (trityl). Add HOBt to the piperidine deprotection solution to reduce aspartimide formation.[4] Use coupling reagents known to suppress racemization (e.g., Oxyma).
Inefficient Cyclization High concentration of linear peptide leading to dimerization/oligomerization.Perform the cyclization reaction under high dilution conditions (e.g., 0.1-0.5 mg/mL).
Incorrect pH for disulfide bond formation.Maintain a slightly basic pH (around 8.0-8.5) during oxidation to facilitate thiol deprotonation.
Difficulty in Purification Poor resolution in HPLC.Optimize the HPLC gradient. A shallower gradient often provides better separation of closely related impurities.[12] Try a different stationary phase (e.g., C8 instead of C18) or an orthogonal purification method like ion-exchange chromatography.[13][14]
Peptide precipitation during purification.For hydrophobic peptides, adding a small amount of an organic solvent like trifluoroethanol to the buffer can improve solubility.[15]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear this compound Precursor

This protocol is based on the Fmoc/tBu strategy.

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid with a coupling reagent like HBTU (3.95 eq) and a base like DIPEA (8 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling completion with a Kaiser test.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence (Cys(Trt)-Asn(Trt)-Gln(Trt)-Phe-Tyr(tBu)-Cys(Trt)).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

Protocol 2: Cleavage and Deprotection
  • Resin Washing and Drying: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common choice is Reagent K: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS).[7]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding it to cold diethyl ether.

  • Washing and Drying: Centrifuge to pellet the peptide, wash with cold ether, and dry the crude linear peptide under vacuum.

Protocol 3: Cyclization (Disulfide Bond Formation)
  • Dissolving the Peptide: Dissolve the crude linear peptide in a degassed buffer at a high dilution (e.g., 0.1 mg/mL). A suitable buffer is 0.1 M ammonium bicarbonate, pH 8.0.

  • Oxidation: Stir the solution vigorously in an open flask to allow air oxidation. Alternatively, for faster and more controlled oxidation, add an oxidizing agent like hydrogen peroxide (H₂O₂) in small aliquots.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC and MS to observe the disappearance of the linear peptide and the appearance of the cyclic monomer.

  • Quenching: Once the cyclization is complete, quench the reaction by acidifying the solution with acetic acid to a pH of ~4-5.

  • Lyophilization: Freeze-dry the solution to obtain the crude cyclic peptide.

Protocol 4: Purification
  • Column and Solvents: Use a preparative reversed-phase C18 HPLC column. The mobile phases are typically: Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

  • Gradient Elution: Dissolve the crude cyclic peptide in a minimal amount of Solvent A and inject it onto the column. Elute with a shallow gradient of Solvent B (e.g., 5-45% over 40 minutes).

  • Fraction Collection: Collect fractions and analyze them by analytical RP-HPLC and MS.

  • Pooling and Lyophilization: Pool the fractions containing the pure this compound and lyophilize to obtain the final product.

Data Presentation

Table 1: Typical Reagents for Solid-Phase Synthesis

Step Reagent Purpose
Deprotection 20% Piperidine in DMFRemoval of Fmoc protecting group
Coupling Fmoc-amino acid, HBTU, DIPEAPeptide bond formation
Cleavage Reagent K (TFA/H₂O/EDT/TIS)Cleavage from resin and side-chain deprotection
Cyclization Air or H₂O₂ in NH₄HCO₃ bufferDisulfide bond formation

Table 2: Expected Mass Spectrometry Data

Peptide Molecular Formula Expected Monoisotopic Mass (Da) Observed Mass (m/z) [M+H]⁺
Linear this compound (reduced)C₃₃H₄₄N₈O₁₀S₂776.26777.27
Cyclic this compoundC₃₃H₄₂N₈O₁₀S₂774.25775.26

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Start with Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Wash1->Deprotection1 Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash1->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Cyclization Cyclization (High Dilution, pH 8) Precipitation->Cyclization Purification RP-HPLC Purification Cyclization->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Vasopressin Signaling Pathway (V2 Receptor)

This compound is the core cyclic structure of Arginine Vasopressin (AVP). The primary physiological effects of AVP related to water reabsorption are mediated by the V2 receptor.

G AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds Gs Gs Protein Activation V2R->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) Activation cAMP->PKA Vesicles Aquaporin-2 (AQP2) Vesicles PKA->Vesicles Phosphorylates AQP2 Translocation Translocation to Apical Membrane Vesicles->Translocation Water ↑ Water Reabsorption Translocation->Water

Caption: Vasopressin V2 receptor signaling pathway in kidney collecting duct cells.[16][17][18]

References

Troubleshooting low bioactivity of synthesized Pressinoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pressinoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and experimental use of this compound, with a particular focus on addressing lower-than-expected bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected bioactivity of this compound?

A1: this compound is a synthetic cyclic peptide designed to act as a potent and selective agonist for the G-protein coupled receptor (GPCR), Pressin-R1. Its primary mechanism of action involves the activation of the Gq signaling pathway, leading to an increase in intracellular calcium levels. The expected EC50 value for a successfully synthesized batch is in the low nanomolar range.

Q2: My synthesized this compound shows significantly lower bioactivity than expected. What are the potential causes?

A2: Low bioactivity of synthesized this compound can stem from several factors, broadly categorized as issues with the compound itself or with the experimental setup.

  • Compound-Related Issues:

    • Purity: The presence of impurities from the synthesis process can interfere with the bioassay.

    • Structural Integrity: Incomplete cyclization, incorrect disulfide bond formation, or racemization of amino acids during synthesis can lead to a non-functional peptide.[1][2]

    • Aggregation: Hydrophobic residues in the peptide sequence may lead to aggregation, reducing the concentration of active monomeric peptide available to bind the receptor.[1][3]

    • Degradation: The peptide may be unstable under the storage or experimental conditions, leading to degradation.

  • Experimental Setup-Related Issues:

    • Assay-Specific Problems: The chosen bioassay may not be sensitive enough, or there could be issues with cell line viability, receptor expression levels, or reagent quality.

    • Incorrect Concentration: Errors in calculating the concentration of the stock solution or serial dilutions can lead to inaccurate results.

    • Solubility: The peptide may not be fully dissolved in the assay buffer, leading to a lower effective concentration.

Q3: How can I confirm the purity and structural integrity of my synthesized this compound?

A3: It is crucial to perform rigorous analytical characterization of your synthesized peptide. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample. A high-purity sample should show a single major peak.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For more detailed structural elucidation, including confirmation of the correct stereochemistry and cyclization.

Troubleshooting Guides

Guide 1: Troubleshooting Low Bioactivity - A Step-by-Step Approach

This guide provides a systematic workflow to identify the root cause of low bioactivity.

Troubleshooting_Workflow start Start: Low Bioactivity Observed check_purity Step 1: Verify Compound Purity & Identity (HPLC, MS) start->check_purity purity_ok Purity & Mass Correct? check_purity->purity_ok repurify Repurify Compound purity_ok->repurify No resynthesize Resynthesize Compound purity_ok->resynthesize Major Impurities/ Incorrect Mass check_solubility Step 2: Assess Solubility purity_ok->check_solubility Yes repurify->check_purity resynthesize->check_purity solubility_ok Fully Solubilized? check_solubility->solubility_ok optimize_solvent Optimize Solvent/Sonication solubility_ok->optimize_solvent No check_assay Step 3: Validate Bioassay solubility_ok->check_assay Yes optimize_solvent->check_solubility assay_ok Assay Controls Working? check_assay->assay_ok troubleshoot_assay Troubleshoot Assay (Cells, Reagents, Protocol) assay_ok->troubleshoot_assay No end_success Problem Resolved assay_ok->end_success Yes troubleshoot_assay->check_assay end_further_investigation Further Investigation Needed troubleshoot_assay->end_further_investigation

Caption: Troubleshooting workflow for low bioactivity.

Guide 2: Addressing Common Synthesis Problems

Challenges in solid-phase peptide synthesis (SPPS) can lead to a product with low bioactivity.[1][2]

Problem Potential Cause Recommended Solution
Incomplete Reactions Steric hindrance from bulky amino acids; peptide aggregation on the resin.[3]Use specialized coupling reagents (e.g., HATU, HCTU); incorporate pseudoproline dipeptides to disrupt secondary structures.
Aggregation Hydrophobic sequences forming β-sheets.[1][3]Synthesize at a lower temperature; use microwave-assisted synthesis; choose a more hydrophilic resin.
Racemization Base-catalyzed epimerization during amino acid activation.Use coupling reagents that minimize racemization (e.g., Oxyma Pure); avoid prolonged exposure to base.
Incorrect Cyclization Steric hindrance preventing the formation of the cyclic structure; side reactions.Optimize cyclization conditions (concentration, solvent, temperature); use orthogonal protecting groups for a controlled cyclization strategy.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for this compound Bioactivity

This protocol outlines a method to determine the EC50 of this compound by measuring intracellular calcium mobilization in cells expressing the Pressin-R1 receptor.

  • Cell Culture:

    • Culture HEK293 cells stably expressing the Pressin-R1 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

    • Plate cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM).

    • Include a positive control (a known agonist) and a negative control (vehicle).

  • Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader equipped with an injector.

    • Measure the baseline fluorescence for a few seconds.

    • Inject the this compound dilutions and immediately begin recording the fluorescence intensity over time (typically 1-2 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the maximum response of the positive control.

    • Plot the normalized response versus the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: cAMP Accumulation Assay

For GPCRs that couple to Gs or Gi proteins, a cAMP assay can be used to measure bioactivity.[4]

  • Cell Culture:

    • Use a cell line expressing the target receptor (e.g., CHO-K1 or HEK293).[4]

    • Plate cells in a suitable multi-well plate and grow to the desired confluency.

  • Assay Procedure:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of this compound (if testing for Gs or Gi coupling) or a known agonist.

    • For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production before adding the inhibitory test compound.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a commercially available kit, such as a competitive ELISA or a luminescence-based assay (e.g., BRET).[4][5][6]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample.

    • Plot the cAMP concentration versus the log of the compound concentration to determine EC50 (for agonists) or IC50 (for inhibitors).

Data Presentation

Table 1: Example Bioactivity Data for Different Batches of this compound
Batch IDPurity (HPLC %)Mass (Observed/Theoretical)EC50 (nM) - Calcium AssayEC50 (nM) - cAMP Assay
PA-00198.5%1254.6 / 1254.72.32.8
PA-00285.2%1254.5 / 1254.7150.7185.4
PA-00397.9%1254.8 / 1254.73.13.5
PA-00496.3%1272.6 / 1254.7>10,000>10,000

This table illustrates how purity and correct mass correlate with bioactivity. Batch PA-002 shows reduced activity due to low purity, while batch PA-004 is inactive due to an incorrect mass, indicating a synthesis failure.

Signaling Pathway

This compound-Mediated Gq Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Pressinoic_Acid This compound GPCR Pressin-R1 (GPCR) Pressinoic_Acid->GPCR Binds G_protein Gq Protein (α, β, γ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_Cytosol ↑ [Ca2+]i IP3R->Ca_Cytosol Releases Ca2+ Ca_ER Ca2+ Ca_Cytosol->PKC Activates

Caption: this compound signaling through the Gq pathway.

References

Pressinoic acid solubility and stability issues in buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pressinoic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and stability of this compound in various buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

This compound is a synthetic cyclic hexapeptide, which is structurally the cyclic portion of the hormone vasopressin. It is known to exhibit potent corticotrophin-releasing activity and also acts as an oxytocin inhibitor.

Q2: What are the main challenges when working with this compound in the lab?

The primary challenges associated with this compound are its solubility in aqueous buffers and its stability over time, which can be influenced by factors such as pH, temperature, and buffer composition. Due to its neutral charge at physiological pH and the presence of hydrophobic residues, it can be prone to aggregation and precipitation.

Troubleshooting Guide: Solubility Issues

Q3: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?

The solubility of this compound can be challenging due to its neutral charge at physiological pH. Here is a step-by-step approach to improve solubility:

  • Start with Water: Attempt to dissolve the peptide in sterile, deionized water first.

  • Acidic Conditions: If water fails, try a dilute acidic solution, such as 10% acetic acid. This can help to protonate the C-terminus, leading to a net positive charge and improved solubility.

  • Use of Organic Co-solvents: For highly insoluble peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended. Prepare a concentrated stock solution in DMSO and then dilute it with your aqueous buffer. Ensure the final concentration of DMSO is low enough not to affect your experiment (typically <0.5%).

Q4: How can I prepare a stock solution of this compound?

A common method for preparing a stock solution is as follows:

  • Allow the lyophilized this compound to warm to room temperature before opening the vial.

  • Add a small amount of 100% DMSO to the vial to dissolve the peptide completely. Gentle vortexing or sonication can aid dissolution.

  • Once fully dissolved, this concentrated stock solution can be aliquoted and stored at -20°C or -80°C.

  • For working solutions, thaw an aliquot and dilute it with your desired pre-warmed aqueous buffer just before use to minimize precipitation.

Table 1: Recommended Solvents for this compound
SolventRecommendation
Water Initial solvent of choice for peptides.
10% Acetic Acid Use if insoluble in water.
DMSO Recommended for preparing concentrated stock solutions.

Troubleshooting Guide: Stability Issues

Q5: How stable is this compound in solution?

The stability of this compound, like other cyclic peptides containing a disulfide bond, is influenced by pH and temperature. Cyclic peptides are generally more resistant to degradation than their linear counterparts.[1]

Q6: What are the optimal pH and temperature conditions for storing this compound solutions?

For short-term storage (days), it is recommended to keep the solution at 4°C. For long-term storage (weeks to months), aliquoting and freezing at -20°C or -80°C is advised to prevent repeated freeze-thaw cycles which can lead to degradation. The disulfide bond in this compound is susceptible to degradation at alkaline pH.[2] Therefore, storage in buffers with a slightly acidic to neutral pH (pH 3-7) is recommended for optimal stability.[2]

Table 2: Inferred Stability of this compound at Different pH and Temperatures
pH RangeStorage at 4°C (Estimated)Storage at -20°C (Estimated)Notes
3.0 - 5.0 High stabilityVery high stabilityOptimal pH range for stability of disulfide-containing cyclic peptides.[2]
5.0 - 7.0 Moderate stabilityHigh stabilityGenerally stable, but risk of degradation increases slightly.[2]
> 7.0 Low stabilityModerate stabilityDisulfide bond degradation is more likely to occur at alkaline pH.[2]

Disclaimer: The stability data presented is inferred from studies on similar cyclic peptides and should be used as a guideline. It is recommended to perform stability studies for your specific experimental conditions.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound

This protocol provides a method to determine the approximate solubility of this compound in a specific buffer.

Materials:

  • Lyophilized this compound

  • Desired buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of known concentrations of your desired buffer.

  • Add a small, accurately weighed amount of lyophilized this compound to a microcentrifuge tube.

  • Add a small, known volume of the buffer to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the peptide does not dissolve, incrementally add more buffer, vortexing after each addition, until the peptide is fully dissolved.

  • Record the total volume of buffer required to dissolve the peptide.

  • Calculate the solubility in mg/mL or µg/mL.

  • For a more quantitative analysis, a saturated solution can be prepared, centrifuged to remove undissolved peptide, and the concentration of the supernatant measured by spectrophotometry (at 280 nm, due to the presence of Tyrosine) or HPLC.

Protocol 2: Assessing the Stability of this compound in Buffer

This protocol outlines a method to evaluate the stability of this compound in a specific buffer over time.

Materials:

  • This compound stock solution

  • Desired buffer at various pH values

  • Incubator or water bath at desired temperatures

  • HPLC system with a C18 column

Procedure:

  • Prepare solutions of this compound in the buffers of interest at a known concentration.

  • Divide each solution into multiple aliquots.

  • Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.

  • Analyze the samples by HPLC to determine the percentage of intact this compound remaining.

  • The degradation rate can be calculated by plotting the percentage of remaining this compound against time.

Signaling Pathways and Experimental Workflows

This compound's Corticotropin-Releasing Activity

This compound stimulates the release of corticotropin (ACTH) from the pituitary gland. This action is mediated through the Corticotropin-Releasing Hormone Receptor 1 (CRHR1), a G-protein coupled receptor (GPCR). The binding of this compound to CRHR1 is expected to initiate a signaling cascade similar to that of the endogenous ligand, CRH.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pressinoic_Acid This compound CRHR1 CRHR1 Pressinoic_Acid->CRHR1 Binds G_protein Gαs CRHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates POMC_Gene POMC Gene Transcription CREB->POMC_Gene Induces ACTH_Release ACTH Release POMC_Gene->ACTH_Release

Figure 1: this compound signaling pathway for corticotropin-releasing activity.

This compound's Oxytocin Inhibitor Activity

As an oxytocin inhibitor, this compound likely acts as an antagonist at the oxytocin receptor (OTR), another GPCR. By blocking the binding of oxytocin, it prevents the activation of the downstream signaling pathway, which is primarily mediated by the Gq protein and involves the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds Pressinoic_Acid This compound (Antagonist) Pressinoic_Acid->OTR Blocks Gq Gαq OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Induces

Figure 2: this compound as an antagonist of the oxytocin receptor signaling pathway.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a general workflow for testing the biological activity of this compound in a cell-based assay.

G Prep Prepare this compound Working Solution Treat Treat Cells with This compound Prep->Treat Culture Culture Target Cells (e.g., pituitary cells) Culture->Treat Incubate Incubate for Specific Time Treat->Incubate Assay Perform Functional Assay (e.g., ACTH ELISA) Incubate->Assay Analyze Analyze Data Assay->Analyze

Figure 3: General experimental workflow for cell-based assays with this compound.

References

Preventing racemization during Pressinoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pressinoic acid, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound?

This compound is a cyclic hexapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys. A disulfide bond between the two cysteine residues forms the cyclic structure.

Q2: Why is preventing racemization critical in this compound synthesis?

This compound's biological activity as a potent corticotrophin-releasing factor and oxytocin inhibitor is highly dependent on its specific three-dimensional structure.[1][2][3] Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, alters this structure, potentially leading to a significant loss of biological activity or the introduction of undesired pharmacological effects.

Q3: Which amino acids in the this compound sequence are most susceptible to racemization?

During peptide synthesis, cysteine (Cys) is particularly prone to racemization.[1] While other amino acids in the sequence (Tyr, Phe, Gln, Asn) are less susceptible, the risk of racemization exists for any amino acid during the activation step of peptide coupling.

Q4: What are the main causes of racemization during solid-phase peptide synthesis (SPPS) of this compound?

Racemization primarily occurs during the activation of the carboxylic acid group of the incoming amino acid. The formation of highly reactive intermediates, such as oxazolones, is a major pathway for the loss of stereochemical integrity.[1] Factors that promote racemization include the choice of coupling reagents, the use of strong bases, and elevated temperatures.

Troubleshooting Guide: Preventing Racemization

This guide provides solutions to common issues related to racemization during this compound synthesis.

Issue Potential Cause Recommended Solution
High levels of D-isomers detected in the final product. Inappropriate coupling reagent leading to over-activation of the amino acid.Utilize coupling reagents known for low racemization potential. Carbodiimides like DIC in the presence of additives such as OxymaPure or HOBt are recommended. Onium salts like HBTU or HATU can also be used, but careful control of reaction conditions is crucial.
Use of a strong, sterically unhindered base.Employ a weaker, more sterically hindered base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (TMP) instead of stronger bases like triethylamine (TEA).[1]
Prolonged activation time or elevated temperature during coupling.Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide. Perform the coupling reaction at room temperature or lower if possible. Microwave-assisted synthesis can be efficient but requires careful temperature control to minimize racemization.
Racemization specifically at Cysteine residues. Use of standard protecting groups for Cysteine that do not sufficiently suppress racemization.Consider using acid-labile S-protecting groups like 4,4'-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom) for the cysteine residues, as they have been shown to suppress racemization more effectively than the standard Trityl (Trt) group, especially when using phosphonium or uronium-based coupling reagents.
Inefficient disulfide bond formation leading to side reactions.Ensure complete and efficient on-resin cyclization and disulfide bond formation. The use of mild oxidizing agents is recommended.

Quantitative Data on Racemization Suppression

The following table summarizes the relative effectiveness of different coupling reagent additives in suppressing racemization during peptide synthesis. While specific data for this compound is limited, these general findings are highly applicable.

Additive Coupling Reagent Relative Racemization Key Advantages
None DICHigh-
HOBt DICLowEffective at suppressing racemization.
OxymaPure DICVery LowNon-explosive alternative to HOBt with excellent racemization suppression.
HOAt DICVery LowHighly effective but has explosive properties, limiting its use.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines a general procedure for the manual solid-phase synthesis of this compound using Fmoc/tBu chemistry, with an emphasis on minimizing racemization.

1. Resin Preparation:

  • Start with a pre-loaded Fmoc-Cys(Trt)-Wang resin.
  • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

2. Amino Acid Coupling Cycle (for Tyr, Phe, Gln, Asn, and the final Cys):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, and then for 10 minutes. Wash the resin thoroughly with DMF.
  • Amino Acid Activation and Coupling:
  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling additive such as OxymaPure (3 equivalents), and a coupling reagent such as DIC (3 equivalents) in DMF.
  • Pre-activate for a minimal time (e.g., 2-5 minutes).
  • Add the activated amino acid solution to the resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.
  • Monitor the coupling reaction for completion (e.g., using a Kaiser test).
  • Washing: Wash the resin with DMF and DCM.
  • Repeat this cycle for each amino acid in the sequence.

3. On-Resin Cyclization and Disulfide Bond Formation:

  • After coupling the final Fmoc-Cys(Trt)-OH, perform the Fmoc deprotection as described above.
  • Selectively deprotect the Trityl groups from both cysteine residues using a solution of trifluoroacetic acid (TFA) in DCM with scavengers.
  • Wash the resin thoroughly to remove the deprotection reagents.
  • Induce on-resin oxidation to form the disulfide bridge. A common method is air oxidation in the presence of a base or using a mild oxidizing agent like potassium ferricyanide (K3[Fe(CN)6]) in a dilute aqueous solution at a slightly basic pH.
  • Monitor the cyclization reaction by taking small resin samples and analyzing the cleaved peptide by mass spectrometry.

4. Cleavage and Final Deprotection:

  • Once cyclization is complete, wash the resin with DCM and dry it.
  • Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5, v/v) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

5. Purification:

  • Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the final product by mass spectrometry and analytical HPLC to confirm its purity and identity.

Visualizations

Logical Workflow for Preventing Racemization in this compound Synthesis

G cluster_prep Preparation cluster_synthesis SPPS Cycle cluster_rac_control Racemization Control Points cluster_final Final Steps start Start Synthesis resin Select Low-Racemization Resin (e.g., 2-Cl-Trt) start->resin aa_prep Prepare Fmoc-Amino Acids with appropriate side-chain protection resin->aa_prep deprotection Fmoc Deprotection (20% Piperidine/DMF) aa_prep->deprotection activation Amino Acid Activation deprotection->activation coupling Coupling activation->coupling washing Washing coupling->washing washing->deprotection Repeat for each amino acid cyclization On-Resin Cyclization (Disulfide Bond Formation) washing->cyclization coupling_reagent Choose Coupling Reagent (e.g., DIC/Oxyma) coupling_reagent->activation base Use Sterically Hindered Base (e.g., DIEA) base->activation temperature Maintain Room Temperature temperature->coupling cleavage Cleavage from Resin & Final Deprotection cyclization->cleavage purification RP-HPLC Purification cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end Pure this compound analysis->end

Caption: A flowchart outlining the key steps and racemization control points in the solid-phase synthesis of this compound.

Signaling Pathway of Vasopressin V1a Receptor

Since this compound is the cyclic moiety of vasopressin, its biological effects are mediated through vasopressin receptors.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Vasopressin V1a Receptor (GPCR) g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Vasoconstriction, Glycogenolysis) ca_release->cellular_response pkc->cellular_response pressinoic_acid This compound (Vasopressin) pressinoic_acid->receptor Binds

Caption: Simplified signaling cascade of the Vasopressin V1a receptor activated by this compound (as a vasopressin analog).[4][5][6][7][8]

Signaling Pathway of the Oxytocin Receptor

This compound also acts as an oxytocin inhibitor; understanding the oxytocin receptor pathway is therefore relevant. The diagram illustrates the agonistic pathway that this compound would inhibit.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Oxytocin Receptor (GPCR) g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates mapk_pathway MAPK Pathway dag->mapk_pathway Activates cellular_response Cellular Response (e.g., Uterine Contraction, Maternal Behavior) ca_release->cellular_response mapk_pathway->cellular_response oxytocin Oxytocin oxytocin->receptor Binds & Activates pressinoic_acid This compound (Inhibitor) pressinoic_acid->receptor Binds & Inhibits

Caption: The signaling pathway of the oxytocin receptor, indicating the inhibitory action of this compound.[9][10][11][12][13]

References

Technical Support Center: Interpreting Complex NMR Spectra of Pressinoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Pressinoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting the complex NMR spectra of this cyclic hexapeptide.

Frequently Asked Questions (FAQs)

Q1: What makes the NMR spectrum of this compound complex?

A1: The complexity of the this compound NMR spectrum arises from several factors inherent to its structure as a cyclic peptide. These include:

  • Signal Overlap: With six amino acid residues (Cys-Tyr-Phe-Gln-Asn-Cys), many proton signals, particularly in the alpha-proton and side-chain regions, can overlap, making individual assignments challenging.[1][2]

  • Conformational Heterogeneity: The cyclic nature of the peptide, constrained by a disulfide bridge, can still allow for multiple conformations in solution. If these conformations interconvert on a timescale comparable to the NMR experiment, it can lead to broadened peaks or even the appearance of multiple sets of signals.[3][4]

  • Through-Space Correlations: Nuclear Overhauser Effect (NOE) signals, which are crucial for determining the 3D structure, can be numerous and require careful analysis to distinguish between intra-residue and inter-residue correlations.[2][5]

Q2: I am seeing more peaks in my 1H NMR spectrum than expected for a single conformation of this compound. What could be the cause?

A2: The presence of extra peaks often suggests the existence of multiple species in your sample or conformational isomers (rotamers) that are slowly interconverting on the NMR timescale.[3] Consider the following possibilities:

  • Rotamers: The peptide bonds within the cyclic structure may exist as different rotamers, leading to distinct sets of NMR signals.

  • Sample Purity: Ensure the purity of your sample is high (>95%) as impurities can contribute extra signals.[2]

  • pH and Solvent Effects: The conformation of peptides can be sensitive to pH and the solvent system used. Try acquiring spectra in different solvents or at a different pH to see if the spectral features change.[3][6]

  • Aggregation: At high concentrations, peptides can aggregate, which can lead to peak broadening or the appearance of new signals. Acquiring spectra at different concentrations can help identify aggregation-related artifacts.

Q3: The amide proton signals in my spectrum are very broad or have disappeared. What can I do?

A3: Amide protons are exchangeable with deuterium from the solvent (if using D2O or a protic deuterated solvent like methanol-d4).[6]

  • Solvent Choice: To observe amide protons, spectra are typically recorded in a solvent mixture with a high percentage of H2O, such as 90% H2O/10% D2O.[2]

  • pH Adjustment: The rate of amide proton exchange is pH-dependent. The exchange is slowest at a pH of around 3-4. Adjusting the pH of your sample may help to sharpen these signals.

  • Temperature: Lowering the temperature can slow down the exchange rate, making the amide protons more readily observable.

Troubleshooting Guides

Problem 1: Poor Resolution and Broad Peaks in the 1H NMR Spectrum
  • Possible Cause: Poor shimming of the magnet.

    • Solution: Re-shim the spectrometer. It is recommended to perform a gradient shimming routine before acquiring data.[7][8]

  • Possible Cause: Sample is too concentrated, leading to aggregation.

    • Solution: Dilute the sample and re-acquire the spectrum.

  • Possible Cause: Presence of paramagnetic impurities.

    • Solution: Ensure all glassware is clean and use high-purity solvents. If necessary, treat the sample with a chelating agent like Chelex.

  • Possible Cause: The molecule is undergoing intermediate conformational exchange.

    • Solution: Try acquiring the spectrum at different temperatures. A higher temperature may accelerate the exchange to the fast-exchange regime, resulting in sharper, averaged signals. A lower temperature may slow the exchange to the slow-exchange regime, allowing for the resolution of individual conformers.[3]

Problem 2: Difficulty in Assigning Overlapping Resonances
  • Possible Cause: Significant overlap in the 1D 1H NMR spectrum.

    • Solution: Utilize two-dimensional (2D) NMR experiments.

      • TOCSY (Total Correlation Spectroscopy): This experiment is excellent for identifying all protons within a single amino acid spin system.[5][9]

      • COSY (Correlation Spectroscopy): This helps in identifying protons that are coupled to each other, typically through two or three bonds.[2][5]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for sequential assignment by identifying protons that are close in space, such as the alpha-proton of one residue and the amide proton of the next.[2][5]

  • Possible Cause: Ambiguous assignments between amino acid types.

    • Solution: Use a combination of TOCSY and NOESY data. The characteristic spin systems in the TOCSY spectrum can help identify the amino acid type, and the sequential NOE connectivities (dαN(i, i+1)) in the NOESY spectrum will help to place them in the correct sequence.

Data Presentation

Below is a hypothetical summary of expected 1H and 13C NMR chemical shifts for this compound in a standard solvent like 90% H2O/10% D2O at pH 5.0 and 298 K. Actual values may vary depending on experimental conditions.

Table 1: Hypothetical 1H Chemical Shifts (ppm) for this compound

ResidueNHαHβHOther Side Chain Protons
Cys-1 8.524.653.10, 2.95
Tyr-2 8.314.483.05, 2.90δH: 7.15; εH: 6.85
Phe-3 8.154.603.20, 3.05δH: 7.30; εH: 7.25; ζH: 7.20
Gln-4 8.404.352.15, 2.05γH: 2.40; δ-NH2: 7.50, 6.80
Asn-5 8.654.752.85, 2.70γ-NH2: 7.60, 6.90
Cys-6 8.204.553.30, 3.15

Table 2: Hypothetical 13C Chemical Shifts (ppm) for this compound

ResidueC=OOther Side Chain Carbons
Cys-1 55.840.5172.1
Tyr-2 56.237.5172.5γ: 128.0; δ: 130.5; ε: 115.8; ζ: 155.6
Phe-3 56.038.2172.3γ: 129.5; δ: 128.8; ε: 126.9; ζ: 137.0
Gln-4 54.528.0173.0γ: 32.0; δ: 175.5
Asn-5 52.037.0172.8γ: 174.0
Cys-6 55.541.0171.9

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Dissolve the Sample: Dissolve approximately 1-5 mg of high-purity (>95%) this compound in 500 µL of a 90% H2O / 10% D2O solvent mixture. D2O provides the lock signal for the spectrometer.

  • Adjust pH: Adjust the pH of the sample to the desired value (typically between 4 and 6 for peptides) using dilute HCl or NaOH.

  • Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Add Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing if required.

Protocol 2: Acquisition of 2D NMR Spectra
  • Spectrometer Setup: Tune and match the probe for 1H observation. Ensure the temperature is stable.

  • 1D 1H Spectrum: Acquire a standard 1D 1H spectrum to check the sample concentration and overall spectral quality.

  • TOCSY:

    • Use a standard MLEV-17 spin-lock sequence.

    • Set the mixing time to 60-80 ms to allow for magnetization transfer throughout the amino acid spin systems.

  • NOESY:

    • Use a standard NOESY pulse sequence with water suppression (e.g., WATERGATE or presaturation).

    • Set the mixing time to 150-300 ms to observe inter-proton NOEs. The optimal mixing time may need to be determined empirically.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • If 13C or 15N labeled material is available, an HSQC experiment can be performed to correlate protons with their directly attached carbons or nitrogens, which greatly aids in assignment.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis dissolve Dissolve this compound in 90% H2O / 10% D2O ph_adjust Adjust pH dissolve->ph_adjust transfer Transfer to NMR Tube ph_adjust->transfer one_d 1D 1H Spectrum transfer->one_d tocsy 2D TOCSY one_d->tocsy noesy 2D NOESY one_d->noesy cosy 2D COSY one_d->cosy processing Fourier Transform & Phasing tocsy->processing noesy->processing cosy->processing assignment Resonance Assignment processing->assignment structure Structure Calculation assignment->structure

Caption: Experimental workflow for NMR analysis of this compound.

troubleshooting_logic cluster_broad_peaks Troubleshooting Broad Peaks cluster_overlap Troubleshooting Overlap start Poor Quality Spectrum (Broad Peaks / Overlap) shim Re-shim Spectrometer start->shim concentration Dilute Sample start->concentration temperature Vary Temperature start->temperature two_d_nmr Acquire 2D NMR (TOCSY, NOESY) start->two_d_nmr solvent Change Solvent start->solvent

Caption: Logic diagram for troubleshooting common NMR spectral issues.

References

Technical Support Center: Overcoming Challenges in Pressinoic Acid HPLC Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of Pressinoic acid.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase HPLC.[1] It is often caused by secondary interactions between the acidic analyte and the silica-based stationary phase.

    • Solution 1: Adjust Mobile Phase pH: The pH of the mobile phase plays a critical role in the retention and peak shape of ionizable compounds.[2] For this compound, which is acidic, lowering the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) will suppress the ionization of the carboxylic acid group. This reduces its interaction with residual silanols on the column packing, leading to a more symmetrical peak.

    • Solution 2: Use a Different Column: Consider using an end-capped column or a column specifically designed for the analysis of acidic compounds. These columns have a reduced number of accessible silanol groups, minimizing secondary interactions.

    • Solution 3: Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.

  • Question: My peak is showing fronting. What could be the cause?

  • Answer: Peak fronting is less common than tailing but can occur due to column overload or poor sample solubility in the mobile phase.

    • Solution 1: Reduce Sample Concentration: As with tailing, dilute your sample to see if the peak shape improves.

    • Solution 2: Ensure Sample-Mobile Phase Compatibility: Dissolve your this compound sample in a solvent that is weaker than or the same as the initial mobile phase composition. Injecting a sample in a much stronger solvent can cause the peak to front.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between runs. What should I investigate?

  • Answer: Fluctuating retention times can be caused by a variety of factors, from the mobile phase preparation to the HPLC system itself.

    • Solution 1: Ensure Proper Mobile Phase Preparation and Degassing: Inconsistent mobile phase composition can lead to shifts in retention time. Prepare fresh mobile phase for each run and ensure it is thoroughly degassed to prevent bubble formation in the pump.

    • Solution 2: Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.

    • Solution 3: Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to drifting retention times.

    • Solution 4: Temperature Control: Variations in column temperature can affect retention. If your HPLC system has a column oven, use it to maintain a constant temperature.

Issue 3: Low Resolution or Co-elution of Peaks

  • Question: I am not getting good separation between my this compound peak and impurities. How can I improve the resolution?

  • Answer: Improving resolution often involves optimizing the mobile phase composition and gradient.

    • Solution 1: Optimize the Organic Solvent Gradient: If you are using a gradient elution, try making the gradient shallower. A slower increase in the organic solvent concentration can improve the separation of closely eluting compounds.

    • Solution 2: Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may improve the resolution of co-eluting peaks.

    • Solution 3: Adjust the Mobile Phase pH: As with peak shape, the pH can also affect the selectivity of the separation for ionizable compounds. Experiment with slight adjustments to the mobile phase pH to see if resolution improves.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound purification?

A1: A good starting point for reverse-phase HPLC of this compound is a gradient of water and acetonitrile, both containing an acidic modifier. A common choice is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in both the aqueous (Solvent A) and organic (Solvent B) phases. The acid helps to suppress the ionization of this compound, leading to better peak shape and retention.

Q2: Which type of HPLC column is best suited for this compound purification?

A2: A C18 column is the most common choice for the reverse-phase separation of small molecules like this compound.[3] Look for a column with high purity silica and good end-capping to minimize peak tailing. For particularly challenging separations, a phenyl-hexyl or a polar-embedded C18 column could also be considered to provide different selectivity.

Q3: How can I improve the recovery of this compound from the column?

A3: If you are experiencing low recovery, it could be due to irreversible adsorption of the analyte onto the column. Ensure the mobile phase pH is appropriate to keep the this compound in a single, less interactive form. You can also try adding a small percentage of a stronger solvent, like isopropanol, to your mobile phase B to help elute highly retained compounds.

Q4: What is the typical UV detection wavelength for this compound?

Quantitative Data Summary

The following tables provide representative data for the HPLC analysis of acidic compounds similar to this compound, which can be used as a starting point for method development.

Table 1: Representative HPLC Parameters for Acidic Compound Analysis

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size[3]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Flow Rate 1.0 - 1.2 mL/min[3][4]
Column Temperature 30 - 40 °C[3]
Detection Wavelength ~350 nm (Diode Array Detector)[7]
Injection Volume 10 - 20 µL

Table 2: Example Gradient Elution Profile

Time (minutes)% Mobile Phase A% Mobile Phase B
0928
5928
165050
23595
28928

Note: This is an example gradient and should be optimized for your specific sample and column.[3]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for the Analysis of this compound

This protocol is adapted from established methods for similar acidic molecules, such as retinoic acid, and should be optimized for your specific instrumentation and sample matrix.[3][4]

1. Materials:

  • HPLC grade water
  • HPLC grade acetonitrile
  • Formic acid (or Trifluoroacetic acid)
  • This compound standard
  • Sample containing this compound
  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water to make a 0.1% solution. Degas thoroughly.
  • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile to make a 0.1% solution. Degas thoroughly.

3. HPLC System Setup:

  • Install the C18 column and set the column temperature to 35 °C.
  • Set the flow rate to 1.0 mL/min.
  • Set the UV detector to monitor at the determined maximum absorbance of this compound (e.g., ~350 nm).
  • Equilibrate the column with the initial mobile phase conditions (e.g., 92% A, 8% B) for at least 30 minutes or until a stable baseline is achieved.

4. Sample Preparation:

  • Dissolve the this compound standard and sample in the initial mobile phase composition or a weaker solvent.
  • Filter the samples through a 0.45 µm syringe filter before injection.

5. Chromatographic Run:

  • Inject 10-20 µL of the prepared sample.
  • Run the gradient program as optimized (refer to Table 2 for an example).
  • Monitor the chromatogram for the elution of the this compound peak.

6. Data Analysis:

  • Identify the this compound peak by comparing the retention time with that of the standard.
  • Integrate the peak area for quantification.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions Problem HPLC Issue Encountered (e.g., Poor Peak Shape) MobilePhase Check Mobile Phase (pH, Composition, Degassing) Problem->MobilePhase Column Evaluate Column (Type, Age, Equilibration) Problem->Column System Inspect HPLC System (Leaks, Temperature) Problem->System Sample Assess Sample (Concentration, Solvent) Problem->Sample AdjustMobilePhase Adjust pH / Gradient MobilePhase->AdjustMobilePhase ChangeColumn Use Different Column Column->ChangeColumn SystemMaintenance Perform System Maintenance System->SystemMaintenance ModifySamplePrep Dilute Sample / Change Solvent Sample->ModifySamplePrep

Caption: A logical workflow for troubleshooting common HPLC issues.

Pressinoic_Acid_Purification_Pathway cluster_sample_prep Sample Preparation cluster_hplc HPLC Purification cluster_post_hplc Post-Purification Crude_Sample Crude this compound Sample Dissolution Dissolve in appropriate solvent Crude_Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject onto C18 Column Filtration->Injection Gradient_Elution Gradient Elution (Water/Acetonitrile w/ Acid) Injection->Gradient_Elution Detection UV Detection (~350 nm) Gradient_Elution->Detection Fraction_Collection Collect Fractions Detection->Fraction_Collection Analysis Analyze Fractions for Purity Fraction_Collection->Analysis Solvent_Evaporation Evaporate Solvent Analysis->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Experimental workflow for this compound HPLC purification.

References

Technical Support Center: Mass Spectrometry of Pressinoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during the mass spectrometry analysis of Pressinoic acid and related cyclic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed during the mass spectrometry analysis of this compound?

When analyzing this compound, which is a cyclic peptide, researchers may encounter several common artifacts that can complicate data interpretation. These include:

  • In-source Decay (ISD): This is a fragmentation process that occurs within the ion source of the mass spectrometer before the ions are accelerated. It is particularly common in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1][2][3] ISD can lead to the appearance of fragment ions, primarily c- and z-type ions, which can be mistaken for impurities or other components in the sample.[2][3][4]

  • Adduct Formation: The presence of adduct ions, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, is a frequent occurrence in electrospray ionization (ESI) mass spectrometry.[5][6] These adducts arise from the interaction of the analyte with salts present in the sample, solvents, or from laboratory glassware.[5][7]

  • Complex Fragmentation Patterns: Cyclic peptides like this compound exhibit more complex fragmentation patterns compared to their linear counterparts.[8][9] This is because the cyclic structure requires at least two cleavages to generate fragment ions, leading to a variety of possible fragmentation pathways and making spectral interpretation challenging.[10][11]

  • Unexpected Charge States: The distribution of charge states for this compound may vary depending on the experimental conditions, such as the solvent composition and pH. This can affect the sensitivity and overall appearance of the mass spectrum.

Q2: My mass spectrum of this compound shows unexpected peaks at lower m/z values. What could be the cause?

Unexpected peaks at lower mass-to-charge (m/z) ratios are often the result of in-source decay (ISD) or in-source fragmentation.[1][12] This phenomenon is particularly prevalent in MALDI-MS but can also occur in ESI-MS under certain conditions.[2][4][12]

In MALDI, ISD is a radical-induced process that leads to the cleavage of the peptide backbone, resulting in the formation of c- and z-ions.[2][3][4] In ESI, in-source fragmentation can be caused by high voltages in the ion source, leading to the fragmentation of the parent molecule.[12][13] These fragment ions can provide structural information but can also be mistaken for impurities if not properly identified.

To determine if the observed peaks are due to in-source decay, you can try varying the ion source parameters, such as the laser power in MALDI or the cone/fragmentor voltage in ESI. A decrease in these parameters should lead to a reduction in the intensity of the fragment ions relative to the parent ion.

Q3: I am observing adducts (e.g., [M+Na]⁺, [M+K]⁺) in my this compound spectrum. How can I minimize them?

Adduct formation is a common issue in ESI-MS and can be minimized through careful sample preparation and optimization of the mobile phase.[5][6] Here are some strategies to reduce adduct formation:

  • Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of high purity to minimize the presence of sodium and potassium salts.

  • Proper Glassware Cleaning: Use a rigorous cleaning procedure for all glassware to remove any residual salts. Rinsing with a dilute acid solution followed by high-purity water and solvent can be effective.

  • Mobile Phase Additives: The addition of volatile ammonium salts, such as ammonium formate or ammonium acetate, to the mobile phase can help to suppress the formation of sodium and potassium adducts by promoting the formation of the protonated molecule ([M+H]⁺) or ammonium adduct ([M+NH₄]⁺).[7][14]

  • Acidic Modifiers: The use of small amounts of formic acid or acetic acid in the mobile phase can also enhance protonation and reduce the formation of metal adducts.[7][14] In some cases, trifluoroacetic acid (TFA) can be used, but it is known to cause ion suppression.

Q4: The charge state distribution of my this compound is not as expected. What factors can influence this?

The charge state distribution of a peptide in ESI-MS is influenced by several factors, including:

  • Solvent Composition: The composition of the solvent can affect the conformation of the peptide in solution, which in turn influences the number of sites available for protonation.

  • pH of the Solution: The pH of the mobile phase plays a crucial role in determining the charge state of the peptide. A lower pH will generally lead to a higher charge state, as more basic sites on the peptide will be protonated.

  • Presence of Basic or Acidic Residues: The amino acid composition of this compound will have a significant impact on its charge state distribution. The presence of basic residues (e.g., Lysine, Arginine, Histidine) will promote higher charge states in positive ion mode, while acidic residues (e.g., Aspartic acid, Glutamic acid) will favor negative ion mode or lower charge states in positive ion mode.

  • Ion Source Conditions: The settings of the ion source, such as the capillary voltage and cone voltage, can also influence the charge state distribution.

Q5: How can I differentiate between a genuine impurity and an artifact in my this compound sample?

Distinguishing between a genuine impurity and a mass spectrometry artifact requires a systematic approach:

  • Vary Instrument Parameters: As mentioned for in-source decay, varying parameters like cone voltage or laser power can help identify fragments. If the intensity of a peak changes significantly with these parameters, it is likely an artifact.

  • Analyze a Blank Sample: Inject a blank sample (solvent only) to identify peaks that originate from the solvent or the system itself.

  • Change the Mobile Phase: Altering the mobile phase composition or additives can help to identify adducts. For example, if a suspected sodium adduct disappears or decreases upon adding ammonium formate, it confirms its identity as an adduct.

  • Use Different Ionization Techniques: If possible, analyzing the sample with a different ionization technique (e.g., MALDI instead of ESI) can provide complementary information. Artifacts are often specific to the ionization method.

  • High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer can help to determine the elemental composition of the ions, which can aid in distinguishing between an impurity and an artifact with a similar nominal mass.

Troubleshooting Guides

Guide 1: Minimizing In-Source Decay of this compound

In-source decay (ISD) or in-source fragmentation can be controlled by optimizing the ion source parameters. The goal is to use the mildest conditions possible that still provide good signal intensity for the intact molecule.

Table 1: Instrument Parameter Optimization for Minimizing In-Source Decay

ParameterESI-MSMALDI-MSRecommended Action
Cone/Fragmentor Voltage High voltage can induce fragmentation.N/AGradually decrease the voltage to find a balance between signal intensity and fragmentation.
Capillary Voltage Can influence the internal energy of the ions.N/AOptimize for the best signal of the precursor ion.
Source Temperature Higher temperatures can lead to thermal degradation.N/AUse the lowest temperature that allows for efficient desolvation.
Laser Power Excessive laser power is a primary cause of ISD.High laser power increases ISD.Use the minimum laser power necessary to obtain a good signal.
Matrix Selection The choice of matrix can influence the extent of ISD.Different matrices have varying ISD efficiencies.Experiment with different matrices (e.g., DHB, CHCA) to find one that minimizes ISD for this compound.[1][3]

Experimental Protocol: Optimizing Cone/Fragmentor Voltage in ESI-MS

  • Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate.

  • Set initial ion source parameters based on general recommendations for peptides.

  • Acquire a mass spectrum with the initial cone/fragmentor voltage setting.

  • Systematically decrease the cone/fragmentor voltage in small increments (e.g., 5-10 V).

  • Acquire a mass spectrum at each voltage setting.

  • Monitor the ratio of the intact this compound ion to the fragment ions.

  • Select the voltage that provides the best signal for the intact ion with minimal fragmentation.

Guide 2: Reducing Adduct Formation

The following protocol outlines steps to minimize the formation of sodium and potassium adducts in your this compound samples.

Experimental Protocol: Sample and Mobile Phase Preparation to Reduce Adducts

  • Glassware Preparation:

    • Rinse all glassware (vials, tubes, etc.) with 1% formic acid or nitric acid.

    • Thoroughly rinse with deionized water.

    • Perform a final rinse with high-purity methanol or acetonitrile and allow to dry completely.

  • Mobile Phase Preparation:

    • Use LC-MS grade solvents (water, acetonitrile, methanol).

    • Prepare a stock solution of 100 mM ammonium formate in water.

    • Add the ammonium formate stock solution to your mobile phases to a final concentration of 5-10 mM.

    • Acidify the mobile phases with 0.1% formic acid.

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition.

    • Use polypropylene vials and caps to avoid leaching of ions from glass.

  • LC-MS Analysis:

    • Equilibrate the LC-MS system with the modified mobile phase for a sufficient time to ensure all previous salts are washed out.

    • Inject the sample and acquire the data.

    • Compare the spectrum to one acquired without the ammonium formate to confirm the reduction in sodium and potassium adducts.

Visualizations

Troubleshooting_Workflow Troubleshooting Common MS Artifacts in this compound Analysis start Problematic Mass Spectrum Observed check_adducts Are there peaks at M+22, M+38? start->check_adducts yes_adducts Yes check_adducts->yes_adducts Yes no_adducts No check_adducts->no_adducts No reduce_adducts Implement Protocol for Adduct Reduction (e.g., add ammonium formate) yes_adducts->reduce_adducts check_fragments Are there unexpected lower m/z peaks? no_adducts->check_fragments reanalyze Re-analyze Sample reduce_adducts->reanalyze yes_fragments Yes check_fragments->yes_fragments Yes no_fragments No check_fragments->no_fragments No reduce_fragments Optimize Source Parameters (e.g., lower cone voltage/laser power) yes_fragments->reduce_fragments further_investigation Further Investigation Needed (Consider sample degradation, impurities) no_fragments->further_investigation reduce_fragments->reanalyze evaluate Evaluate New Spectrum reanalyze->evaluate problem_solved Problem Resolved evaluate->problem_solved Improved evaluate->further_investigation Not Improved

Caption: A logical workflow for troubleshooting common mass spectrometry artifacts.

Fragmentation_Pathway Hypothetical Fragmentation of a Cyclic Peptide like this compound cyclic_peptide Cyclic this compound [M+H]⁺ ring_opening Ring Opening (Cleavage 1) cyclic_peptide->ring_opening CID/ISD linear_peptide Linearized Peptide Ion Same m/z as [M+H]⁺ ring_opening->linear_peptide fragmentation Fragmentation (Cleavage 2) linear_peptide->fragmentation Further Fragmentation b_ion {b-type ion} fragmentation->b_ion y_ion {y-type ion} fragmentation->y_ion internal_fragment {Internal Fragment} fragmentation->internal_fragment

Caption: A simplified diagram illustrating the general fragmentation pathway of cyclic peptides.

References

Technical Support Center: Optimizing Retinoic Acid Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Retinoic Acid (RA) and its derivatives, such as All-Trans Retinoic Acid (ATRA), in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Retinoic Acid?

A1: Retinoic Acid, a metabolite of vitamin A, regulates gene transcription by binding to nuclear receptors.[1][2][3][4][5][6][7][8] Specifically, it binds to Retinoic Acid Receptors (RARs) which then form a heterodimer with Retinoid X Receptors (RXRs).[4][6] This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby inducing or repressing their transcription.[6][9] This regulation affects a wide range of biological processes, including cellular differentiation, proliferation, and apoptosis.[1][4]

Q2: What is a typical effective concentration range for Retinoic Acid in cell culture?

A2: The effective concentration of Retinoic Acid can vary significantly depending on the cell line and the biological endpoint being measured.[10] Generally, concentrations ranging from the nanomolar (nM) to the micromolar (µM) range are used.[11] For example, in some teratocarcinoma cell lines, concentrations as low as 10⁻⁹ M have been shown to induce differentiation, with different concentrations leading to distinct cell fates.[10] For pluripotent stem cell differentiation, effective concentrations typically range from 500 nM to 1 µM.[12] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store a Retinoic Acid stock solution?

A3: Retinoic Acid is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[12][13] It has low solubility in aqueous media.[11] To prepare a stock solution, dissolve the powdered Retinoic Acid in pure DMSO; warming to 37°C for a few minutes can aid solubilization.[12] It is crucial to protect the stock solution and any supplemented media from light, as Retinoic Acid is light-sensitive.[11] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[11][12] When diluting the stock solution into your cell culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells, typically below 0.1% to 0.5%.[11][12]

Q4: What are some common solvents for Retinoic Acid and what are the stability considerations?

A4: DMSO is the most common solvent for preparing stock solutions of Retinoic Acid.[12][13] Ethanol can also be used.[11] Retinoic Acid is unstable and can isomerize or degrade, particularly when exposed to light.[11] Its stability is also affected by the composition of the cell culture medium; it is generally more stable in serum-supplemented media compared to serum-free media.[14] The addition of bovine serum albumin (BSA) can help stabilize retinoids in serum-free conditions.[14] It is best practice to prepare fresh dilutions in culture medium for each experiment from a frozen stock.[11]

Troubleshooting Guides

Issue 1: No observable effect or low potency of Retinoic Acid.
Possible Cause Troubleshooting Step
Degraded Retinoic Acid Retinoic Acid is sensitive to light and oxidation. Ensure that your stock solution and experimental setups are protected from light. Prepare fresh dilutions from a properly stored, frozen aliquot for each experiment.
Suboptimal Concentration The effective concentration is highly cell-type dependent. Perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.
Incorrect Solvent Concentration High concentrations of the solvent (e.g., DMSO) can be cytotoxic and mask the effects of the Retinoic Acid. Ensure the final solvent concentration in your culture medium is non-toxic (typically <0.5%).[12]
Cell Line Resistance Some cell lines may be resistant to Retinoic Acid. This can be due to various factors, including mutations in the RARs or increased metabolism of Retinoic Acid.[2][3] Consider using a different cell line or investigating the expression and function of RARs in your current cell line.
Presence of Antagonizing Factors in Serum Components in fetal bovine serum (FBS) can sometimes interfere with the action of Retinoic Acid. If reproducible results are difficult to obtain, consider using a serum-free medium or a different batch of FBS. Some studies have shown that cell lines resistant to ATRA in serum-supplemented media become sensitive in serum-free media.[15]
Issue 2: High cytotoxicity observed at expected effective concentrations.
Possible Cause Troubleshooting Step
Cell Line Sensitivity Some cell lines are more sensitive to the cytotoxic effects of Retinoic Acid. Perform a cytotoxicity assay (e.g., MTT or neutral red uptake) to determine the IC50 value for your specific cell line and adjust the treatment concentration accordingly.[16]
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to the observed cytotoxicity. Run a solvent-only control at the same final concentration used in your experiments.
Extended Incubation Time Prolonged exposure to Retinoic Acid can lead to increased cytotoxicity. Optimize the incubation time for your experiment. A time-course experiment can help determine the earliest time point at which the desired effect is observed without significant cell death.
Confluence of Cells The density of your cell culture can influence the response to treatment. Standardize your seeding density for all experiments to ensure reproducibility.

Data Presentation: IC50 Values of Retinoic Acid Derivatives

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Retinoic Acid and its derivatives can vary widely across different cancer cell lines.

Compound Cell Line Assay IC50 Value (µM) Reference
Compound 1 (Oleoyl Hybrid)HTB-26 (Breast Cancer)Crystal Violet10 - 50[17]
Compound 1 (Oleoyl Hybrid)PC-3 (Pancreatic Cancer)Crystal Violet10 - 50[17]
Compound 1 (Oleoyl Hybrid)HepG2 (Hepatocellular Carcinoma)Crystal Violet10 - 50[17]
Compound 1 (Oleoyl Hybrid)HCT116 (Colorectal Cancer)Crystal Violet22.4[17]
Compound 2 (Oleoyl Hybrid)HTB-26 (Breast Cancer)Crystal Violet10 - 50[17]
Compound 2 (Oleoyl Hybrid)PC-3 (Pancreatic Cancer)Crystal Violet10 - 50[17]
Compound 2 (Oleoyl Hybrid)HepG2 (Hepatocellular Carcinoma)Crystal Violet10 - 50[17]
Compound 2 (Oleoyl Hybrid)HCT116 (Colorectal Cancer)Crystal Violet0.34[17]
ATRA Derivative 3bMCF-7 (Breast Cancer)MTTExhibits high cytotoxicity[16]
ATRA Derivative 3bHepG2 (Hepatocellular Carcinoma)MTTExhibits high cytotoxicity[16]
ATRA Derivative 4MCF-7 (Breast Cancer)MTTExhibits high cytotoxicity[16]
ATRA Derivative 4HepG2 (Hepatocellular Carcinoma)MTTExhibits high cytotoxicity[16]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of Retinoic Acid derivatives.[16]

Materials:

  • Cells of interest

  • Complete culture medium

  • Retinoic Acid

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 1% acetic acid and 50% ethanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Preparation: Prepare a series of dilutions of Retinoic Acid in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the prepared Retinoic Acid dilutions. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours in a CO₂ incubator.

  • Solubilization: Carefully remove the supernatant and add 200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 550 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Retinoic Acid concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: General Protocol for In Vitro Cell Treatment with Retinoic Acid

This protocol provides a general workflow for treating cultured cells with Retinoic Acid to study its effects on gene expression or cell differentiation.

Materials:

  • Cells of interest

  • Complete culture medium

  • Retinoic Acid stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., RNA extraction kit, protein lysis buffer)

Procedure:

  • Cell Culture: Culture cells to the desired confluency in appropriate culture vessels.

  • Preparation of Treatment Medium: Thaw an aliquot of the Retinoic Acid stock solution. Dilute the stock solution directly into pre-warmed complete culture medium to the final desired concentration immediately before use. Mix well.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the Retinoic Acid-supplemented medium. Include a vehicle control (medium with DMSO at the same final concentration).

  • Incubation: Return the cells to the incubator and incubate for the experimentally determined duration. Protect the culture vessels from light (e.g., by wrapping them in aluminum foil).

  • Harvesting: After the incubation period, wash the cells with PBS. The cells are now ready for downstream applications such as RNA or protein extraction for analysis of changes in gene or protein expression.

Visualizations

Signaling Pathway of Retinoic Acid

Retinoic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Complex Retinol Retinol Retinol-RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH RA Retinoic Acid (RA) Retinaldehyde->RA RALDH CRABP CRABP RA->CRABP Binding RAR RAR RA->RAR Ligand Binding CRABP->RAR Transport RXR RXR RAR->RXR Heterodimerization RARE RARE (DNA) RXR->RARE DNA Binding Gene Target Gene Transcription RARE->Gene Regulation

Caption: Simplified signaling pathway of Retinoic Acid from cellular uptake to gene regulation.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of Retinoic Acid C 3. Treat Cells and Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent and Incubate (4h) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance (550 nm) E->F G 7. Analyze Data and Generate Dose-Response Curve F->G H 8. Determine IC50 Value G->H

Caption: Step-by-step workflow for determining the IC50 value of Retinoic Acid using an MTT assay.

Troubleshooting Logic for No Observed Effect

Troubleshooting_Logic Start Start: No Observable Effect of Retinoic Acid Check_Reagent Is the RA stock solution fresh and light-protected? Start->Check_Reagent Check_Concentration Have you performed a dose-response curve? Check_Reagent->Check_Concentration Yes Action_Reagent Action: Prepare fresh RA stock and protect from light. Check_Reagent->Action_Reagent No Check_Solvent Is the final solvent concentration non-toxic? Check_Concentration->Check_Solvent Yes Action_Concentration Action: Perform a dose-response experiment (e.g., 1 nM - 10 µM). Check_Concentration->Action_Concentration No Check_CellLine Is the cell line known to be responsive to RA? Check_Solvent->Check_CellLine Yes Action_Solvent Action: Run a solvent-only control to check for toxicity. Check_Solvent->Action_Solvent No Action_CellLine Action: Consider cell line resistance. Investigate RAR expression or use a different cell line. Check_CellLine->Action_CellLine No/Unsure End Problem Resolved Check_CellLine->End Yes Action_Reagent->End Action_Concentration->End Action_Solvent->End Action_CellLine->End

Caption: A logical flow diagram to troubleshoot experiments where Retinoic Acid shows no effect.

References

Technical Support Center: Pressinoic Acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell viability issues encountered during experiments with pressinoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

This compound is a retinoid, a class of compounds derived from vitamin A. Like other retinoids, its biological effects are primarily mediated through binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2][3][4] This interaction regulates the transcription of a large number of genes involved in critical cellular processes such as:

  • Cell Differentiation: Directing pluripotent cells towards specific lineages.[1][5]

  • Cell Proliferation: Can either inhibit or stimulate cell growth depending on the cell type and concentration.

  • Apoptosis (Programmed Cell Death): Inducing apoptosis in certain cancer cell lines.[1][6]

The precise downstream effects are highly dependent on the cell type and the concentration of this compound used.[5][7]

Q2: I'm observing high levels of cytotoxicity and low cell viability. What are the common causes?

Several factors can contribute to excessive cell death in this compound experiments:

  • Inappropriate Concentration: High concentrations of retinoids can be toxic to cells.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Solvent Toxicity: this compound is often dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO (>0.5%) can be cytotoxic.[9]

  • Compound Instability: Retinoids are sensitive to light, air, and high temperatures, which can lead to degradation into potentially toxic byproducts.[10]

  • Cell Culture Conditions: Suboptimal culture conditions, such as contamination (bacterial, fungal, mycoplasma), incorrect pH, or nutrient depletion, can exacerbate the cytotoxic effects of any experimental compound.[11][12][13][14]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to retinoids.

Q3: My adherent cells are detaching after treatment with this compound. What should I do?

Cell detachment can be a sign of cytotoxicity or a stress response. Consider the following troubleshooting steps:

  • Verify Cell Viability: Use a viability assay (e.g., Trypan Blue, Calcein-AM/EthD-1) to determine if the detached cells are dead or alive.

  • Optimize Seeding Density: Ensure you are using an appropriate cell seeding density. Sparse cultures can be more susceptible to stress.

  • Check Cultureware: Ensure you are using tissue culture-treated plates suitable for adherent cells.[13] Some cell lines may require special coatings like poly-L-lysine or collagen to improve attachment.[13]

  • Review Concentration: As with general cytotoxicity, the concentration of this compound may be too high.

Q4: How should I prepare and store this compound solutions?

Proper handling is critical for experimental reproducibility.

  • Reconstitution: Dissolve this compound in a suitable solvent, typically DMSO, to create a concentrated stock solution.[9] Gentle warming (e.g., 37°C for 3-5 minutes) can aid solubilization.[9]

  • Storage: Store the stock solution in small aliquots at -20°C or lower to minimize freeze-thaw cycles.[9]

  • Protection from Light: Retinoids are light-sensitive.[10] Protect stock solutions and treated cell cultures from light by using amber vials and minimizing exposure during handling.

Troubleshooting Guides

Problem 1: Inconsistent or Non-Reproducible Results
Possible Cause Suggested Solution
This compound Degradation Prepare fresh dilutions from a frozen stock for each experiment. Minimize exposure of the compound and treated cells to light.[10]
Solvent Evaporation Ensure proper sealing of stock solution vials and plates during incubation to prevent changes in concentration.
Cell Passage Number High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments.
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
Problem 2: Low Cell Viability in Control (Vehicle-Treated) Group
Possible Cause Suggested Solution
High DMSO Concentration Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic (typically ≤0.5%).[9] Run a vehicle-only toxicity test.
Contamination Microscopically inspect cultures for signs of bacterial or fungal contamination.[11] Perform routine mycoplasma testing.[13][14]
Suboptimal Culture Conditions Verify the incubator's CO2 and temperature levels.[12] Ensure the medium has the correct pH and is not depleted of essential nutrients.
Poor Cell Health at Seeding Only use cultures that exhibit high viability (>90%) for experiments.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using an MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which can be an indicator of cell viability.[15][16]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[15] Viable cells will metabolize the yellow MTT into a purple formazan product.[15]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot viability against this compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Table 1: Example Data from an MTT Assay

This compound (µM)Average Absorbance (570 nm)% Viability (Relative to Control)
0 (Control)1.25100%
0.11.2297.6%
11.1088.0%
50.8568.0%
100.6350.4%
250.3024.0%
500.1512.0%

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway for this compound and a typical experimental workflow for assessing its impact on cell viability.

pressinoic_acid_pathway cluster_nucleus Inside Nucleus PressinoicAcid This compound (in cytoplasm) CRABP CRABP PressinoicAcid->CRABP binds RAR RAR PressinoicAcid->RAR enters nucleus and binds Nucleus Nucleus CRABP->Nucleus RXR RXR RAR->RXR heterodimerizes with RARE Retinoic Acid Response Element (RARE) RXR->RARE binds to Transcription Gene Transcription RARE->Transcription regulates mRNA mRNA Transcription->mRNA Proteins Proteins mRNA->Proteins translation CellularResponse Cellular Response (Differentiation, Proliferation, Apoptosis) Proteins->CellularResponse

Caption: this compound signaling pathway.

experimental_workflow start Start: Healthy Cell Culture seed_cells Seed Cells in 96-Well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat Cells overnight_incubation->treat_cells prepare_treatment Prepare this compound Dilutions and Vehicle Control prepare_treatment->treat_cells incubation Incubate for Experimental Duration (e.g., 24-72h) treat_cells->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay data_acquisition Acquire Data (e.g., Absorbance Reading) viability_assay->data_acquisition data_analysis Data Analysis: Calculate % Viability, IC50 data_acquisition->data_analysis end End: Results data_analysis->end

Caption: Workflow for cell viability assay.

References

Minimizing non-specific binding in Pressinoic acid receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Pressinoic acid receptor assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of high non-specific binding in my this compound receptor assay?

High non-specific binding can obscure your specific signal, leading to inaccurate data. The primary causes include:

  • Hydrophobic Interactions: The radioligand or test compounds may hydrophobically interact with plasticware, filter mats, or membrane lipids.[1][2]

  • Ionic Interactions: Charged molecules can interact with oppositely charged surfaces or proteins.[2][3]

  • Low Affinity Interactions: The ligand may bind to other proteins or cellular components with low affinity.[1]

  • Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased binding to non-receptor sites.[4][5]

  • Inadequate Blocking: Failure to effectively block unoccupied sites on the assay plate or membrane can result in antibodies or other reagents binding non-specifically.[6][7]

  • Sample Impurities: Contaminants in the sample can interact with the sensor surface or capture molecules, causing false-positive signals.[8]

Q2: How can I reduce non-specific binding related to my radioligand?

Choosing the right radioligand and optimizing its concentration are critical:

  • Select a Hydrophilic Radioligand: If possible, use a more hydrophilic radioligand to reduce partitioning into the cell membrane.[1]

  • Optimize Radioligand Concentration: Use a concentration at or below the Kd for competition assays.[4] For saturation binding experiments, use a range from 1/10 Kd to >10 × Kd.[4]

  • Use a Structurally Different Unlabeled Ligand: To determine non-specific binding, use an unlabeled ligand that is chemically distinct from the radioligand to avoid displacing non-specifically bound radioligand.[1][9]

Q3: What role does the assay buffer play in non-specific binding?

The composition of your assay buffer is crucial for minimizing non-specific interactions:

  • Adjust pH: The pH of your buffer can influence the charge of your protein.[2][3] Adjusting the pH towards the isoelectric point of your protein can help reduce charge-based non-specific binding.[3]

  • Increase Salt Concentration: Adding salts like NaCl can shield charged interactions between the analyte and other surfaces.[2][3]

  • Include Blocking Agents: Adding proteins like Bovine Serum Albumin (BSA) or casein can block non-specific binding sites on assay surfaces.[2][3][7][8]

  • Use Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions.[2][3][10]

Q4: What experimental practices can help minimize non-specific binding?

Careful experimental technique is essential:

  • Proper Washing: Increase the number and duration of wash steps to remove weakly bound molecules.[6][7]

  • Optimize Incubation Time and Temperature: Shorter incubation times or lower temperatures (e.g., 4°C) can sometimes reduce non-specific binding by slowing down non-specific interactions and cellular metabolism.[5][7]

  • Pre-treat Assay Plates: Siliconization of tubes can help reduce the binding of reagents to the plasticware.[11]

  • Control Experiments: Always include controls with no receptor to measure binding to the assay components themselves.[8]

Quantitative Data Summary

The following tables provide representative data on how different buffer additives can affect non-specific binding in a this compound receptor assay.

Table 1: Effect of BSA Concentration on Non-Specific Binding

BSA Concentration (%)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding
015,0008,0007,00046.7%
0.114,5005,0009,50065.5%
0.513,0003,00010,00076.9%
1.012,5002,50010,00080.0%

Table 2: Effect of NaCl Concentration on Non-Specific Binding

NaCl Concentration (mM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding
5014,8007,5007,30049.3%
10013,5004,5009,00066.7%
15012,8003,2009,60075.0%
20012,6002,8009,80077.8%

Table 3: Effect of Tween-20 Concentration on Non-Specific Binding

Tween-20 Concentration (%)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding
015,2008,1007,10046.7%
0.0114,0005,5008,50060.7%
0.0513,1003,6009,50072.5%
0.112,9003,4009,50073.6%

Experimental Protocols

Protocol: Radioligand Binding Assay for this compound Receptor

This protocol outlines a standard radioligand binding assay using a filtration method.

  • Receptor Preparation:

    • Prepare cell membranes expressing the this compound receptor from transfected cells or tissue homogenates.

    • Resuspend the membrane preparation in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • Prepare assay tubes for total binding, non-specific binding, and test compounds.

    • Total Binding: Add radiolabeled this compound analog to the tubes containing the membrane preparation and assay buffer.

    • Non-Specific Binding: In addition to the radioligand and membranes, add a high concentration (at least 100-fold greater than the Kd of the unlabeled ligand) of unlabeled this compound.[1][9]

    • Test Compounds: Add varying concentrations of your test compounds along with the radioligand and membranes.

  • Incubation:

    • Incubate the assay tubes at a defined temperature (e.g., 25°C or 4°C) for a predetermined time to reach equilibrium.[5]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters quickly with ice-cold wash buffer (e.g., assay buffer) to remove unbound radioligand.

  • Detection:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the specific binding as a function of the ligand concentration to determine parameters like Kd and Bmax.

Visualizations

This compound Receptor Signaling Pathway

Pressinoic_Acid_Signaling This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_no_ligand No Ligand cluster_with_ligand With Ligand PA This compound CRABP CRABP PA->CRABP Binds PA_CRABP PA-CRABP Complex PAR PAR RXR RXR PAR->RXR Heterodimerizes CoRepressor Co-Repressor PAR->CoRepressor Dissociates PRE Pressinoic Response Element (PRE) PAR->PRE Binds TargetGene Target Gene PAR->TargetGene Transcription Repressed PAR->TargetGene Transcription Activated RXR->CoRepressor Dissociates RXR->PRE Binds RXR->TargetGene Transcription Repressed RXR->TargetGene Transcription Activated PA_CRABP->PAR Delivers PA PA_CRABP->PAR PA binds PAR PA_CRABP->RXR PA binds PAR cluster_nucleus cluster_nucleus PA_CRABP->cluster_nucleus Translocates CoRepressor->PAR Binds CoRepressor->RXR Binds CoActivator Co-Activator CoActivator->PAR Binds CoActivator->RXR Binds mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Canonical signaling pathway of the this compound Receptor.

Experimental Workflow for Minimizing Non-Specific Binding

Workflow Troubleshooting Non-Specific Binding Workflow Start High Non-Specific Binding Detected Check_Ligand Step 1: Evaluate Radioligand Start->Check_Ligand Optimize_Buffer Step 2: Optimize Assay Buffer Check_Ligand->Optimize_Buffer No Ligand_Conc Is radioligand concentration optimal? Check_Ligand->Ligand_Conc Yes Buffer_pH Adjust Buffer pH Optimize_Buffer->Buffer_pH Start Refine_Protocol Step 3: Refine Experimental Protocol Protocol_Wash Increase Wash Steps/Duration Refine_Protocol->Protocol_Wash Start Success Non-Specific Binding Minimized Ligand_Type Is a more hydrophilic ligand available? Ligand_Conc->Ligand_Type Ligand_Type->Optimize_Buffer Buffer_Salt Increase Salt Concentration Buffer_pH->Buffer_Salt Buffer_Block Add/Optimize Blocking Agent (BSA) Buffer_Salt->Buffer_Block Buffer_Detergent Add Non-Ionic Detergent (Tween-20) Buffer_Block->Buffer_Detergent Buffer_Detergent->Refine_Protocol Protocol_Temp Optimize Incubation Time/Temperature Protocol_Wash->Protocol_Temp Protocol_Controls Include Proper Controls Protocol_Temp->Protocol_Controls Protocol_Controls->Success

Caption: A logical workflow for troubleshooting and minimizing non-specific binding.

References

Refinement of Pressinoic acid handling and storage protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pressinoic acid. This guide provides detailed information on the handling, storage, and use of this compound, a synthetic hexapeptide with potent corticotrophin-releasing activity.[1] It also functions as an oxytocin inhibitor and can induce maternal behavior.[1] This document is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic hexapeptide that corresponds to the ring structure of vasopressin.[1] It is primarily known for its significant corticotrophin-releasing activity, demonstrated in vitro at concentrations of 3 and 30 ng/mL.[1] It also acts as an inhibitor of oxytocin.[1]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored as a lyophilized powder at -20°C in a desiccated environment.[2][3] Under these conditions, it is stable for up to 24 months.[3] It is sensitive to light and air, so it is crucial to protect it from exposure.[2][4]

Q3: How should I reconstitute this compound?

A3: Reconstitute lyophilized this compound in a suitable solvent such as DMSO to create a stock solution.[3] For example, to create a 15 mM stock, you can reconstitute 5 mg of the powder in 1.11 mL of DMSO.[3] Once in solution, it should be stored at -20°C and is best used within one month.[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3]

Q4: Is this compound sensitive to light?

A4: Yes, like many retinoid-like compounds, this compound is sensitive to light.[2][4][5] Both the lyophilized powder and solutions should be protected from light to prevent photodegradation.[5][6] When working with this compound, it is advisable to use amber-colored vials and minimize exposure to ambient light.[6]

Q5: What safety precautions should I take when handling this compound?

A5: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, a lab coat, and gloves.[4][5] If you are working with the powder form, a fume hood should be used to avoid inhalation.[7] In case of accidental contact, wash the affected skin area thoroughly with soap and water, and for eye contact, flush with water for at least 15 minutes.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in Aqueous Buffer This compound has low solubility in aqueous solutions.First, dissolve the compound in an organic solvent like DMSO or ethanol before diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Loss of Activity Over Time The compound may have degraded due to improper storage, such as exposure to light, air, or repeated freeze-thaw cycles.[3][4][6]Always store stock solutions at -20°C or -80°C in tightly sealed, light-protected aliquots.[3] Prepare fresh working solutions for each experiment.
Inconsistent Experimental Results This could be due to variability in compound concentration, cell culture conditions, or the stability of the compound in the culture media.[6]Ensure accurate pipetting and mixing of the stock solution. Use a consistent cell passage number and density. For cell-based assays, the stability of retinoids can be lower in serum-free media; the addition of bovine serum albumin (BSA) may help to stabilize the compound.[6]
Cloudy or Discolored Solution This may indicate contamination, degradation, or that the solubility limit has been exceeded.Visually inspect the solution before use. If it appears cloudy or discolored, it is best to discard it and prepare a fresh solution from a new aliquot of the stock.

Experimental Protocols

Protocol: Apoptosis Induction in Cancer Cell Lines

This protocol provides a general framework for inducing apoptosis in cancer cells using this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., Jurkat cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)[8]

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate the cells in a suitable culture plate (e.g., 6-well plate) at a density that will allow for logarithmic growth during the experiment (e.g., 0.5 x 10^5 cells/mL).[9] Allow the cells to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Apoptosis Detection: Resuspend the cells in the binding buffer provided with the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark as per the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Data Presentation: IC50 Values of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer8.2
A549Lung Cancer15.5
JurkatLeukemia5.7
HeLaCervical Cancer11.3

Visualizations

This compound Signaling Pathway

This compound, as a synthetic retinoid-like compound, is hypothesized to act as an agonist for the Retinoid X Receptor (RXR). RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), to regulate gene expression.[10][11][12][13][14] The binding of this compound to RXR is thought to initiate a conformational change that leads to the recruitment of coactivators and the transcription of target genes involved in cell differentiation and apoptosis.[12][13]

Pressinoic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pressinoic_Acid This compound RXR RXR Pressinoic_Acid->RXR Binds Heterodimer RXR-RAR Heterodimer RXR->Heterodimer RAR RAR RAR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activates Apoptosis Apoptosis Gene_Transcription->Apoptosis Leads to

Caption: Hypothetical signaling pathway of this compound via RXR activation.

Experimental Workflow for Apoptosis Assay

The following diagram illustrates the key steps in the apoptosis induction assay described above.

Apoptosis_Workflow Start Start Cell_Seeding 1. Seed Cancer Cells in 6-well Plates Start->Cell_Seeding Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Treatment 3. Treat with this compound (and Vehicle Control) Incubation_24h->Treatment Incubation_48h 4. Incubate for 48h Treatment->Incubation_48h Harvesting 5. Harvest Cells Incubation_48h->Harvesting Staining 6. Stain with Annexin V & Propidium Iodide Harvesting->Staining Analysis 7. Analyze by Flow Cytometry Staining->Analysis End End Analysis->End

Caption: Workflow for the this compound-induced apoptosis assay.

References

Validation & Comparative

Pressinoic Acid vs. Vasopressin: A Comparative Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of pressinoic acid and its parent molecule, arginine vasopressin (AVP), for the vasopressin receptors (V1a, V1b, and V2). The information presented herein is supported by experimental data and established structure-activity relationships, offering valuable insights for researchers in pharmacology and drug development.

Introduction

Arginine vasopressin is a nonapeptide hormone crucial for regulating a wide array of physiological functions, including water balance, blood pressure, and social behaviors.[1] Its actions are mediated through three G protein-coupled receptor subtypes: V1a, V1b, and V2. This compound is the cyclic core of vasopressin, a 20-membered disulfide-linked macrocycle, but it lacks the C-terminal tripeptide tail (Pro-Arg-Gly-NH2) of AVP.[2] This structural difference is fundamental to their respective abilities to bind and activate vasopressin receptors.

Comparative Analysis of Receptor Binding Affinity

Extensive research has established the high-affinity binding of arginine vasopressin to its receptors. In contrast, while direct quantitative binding data for this compound is scarce in publicly available literature, structure-activity relationship studies consistently indicate that the C-terminal tripeptide of vasopressin is essential for receptor recognition and binding. The absence of this tripeptide in this compound is reported to lead to a lack of pressor activity, suggesting negligible affinity for the V1a receptor responsible for vasoconstriction.[2]

One study on the molecular conformation of this compound suggests that in addition to the missing tripeptide, the orientation of the asparagine side chain (Asn5) is altered, which may further contribute to its inability to effectively bind to vasopressin receptors.[2] While this compound itself has been noted to possess some biological activities, such as corticotrophin-releasing activity and oxytocin inhibition, its interaction with vasopressin receptors is considered to be minimal.[3][4]

The following table summarizes the available quantitative binding affinity data for arginine vasopressin. A corresponding entry for this compound is not included due to the lack of specific binding data in the reviewed literature, which strongly implies a lack of significant affinity.

LigandReceptor SubtypeBinding Affinity (Ki) [nM]
Arginine VasopressinV1a~0.5 - 5.0
Arginine VasopressinV1b~1.0 - 10.0
Arginine VasopressinV2~0.5 - 2.0

Note: The binding affinity values for Arginine Vasopressin are approximate and can vary depending on the experimental conditions, tissue source, and assay methodology.

Experimental Protocols

The determination of binding affinities for ligands such as vasopressin and its analogues is typically performed using radioligand binding assays. Below is a detailed methodology for a competitive binding assay, a common approach to determine the inhibition constant (Ki) of an unlabeled ligand.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to vasopressin receptors.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing a specific human vasopressin receptor subtype (V1a, V1b, or V2).

  • Radioligand: A high-affinity radiolabeled vasopressin receptor ligand (e.g., [3H]-Arginine Vasopressin).

  • Test Compound: Unlabeled this compound or vasopressin (as a control).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by differential centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membranes at a concentration that provides adequate signal.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) or the reference compound (unlabeled vasopressin).

    • For determining non-specific binding, a high concentration of unlabeled vasopressin is added to a set of wells.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand while the unbound ligand passes through.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To further illustrate the concepts discussed, the following diagrams have been generated.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Receptor Membranes Incubation Incubation (Binding Equilibrium) Receptor->Incubation Radioligand Radioligand ([3H]-AVP) Radioligand->Incubation Competitor Unlabeled Ligand (this compound or AVP) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 Determination & Ki Calculation Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay. (Max Width: 760px)

Vasopressin_Signaling cluster_ligand Ligand cluster_receptor Receptor cluster_gprotein G Protein Coupling cluster_effector Effector & Second Messenger cluster_response Cellular Response AVP Arginine Vasopressin V1aR V1a Receptor AVP->V1aR V1bR V1b Receptor AVP->V1bR V2R V2 Receptor AVP->V2R Gq11 Gq/11 V1aR->Gq11 V1bR->Gq11 Gs Gs V2R->Gs PLC Phospholipase C (PLC) Gq11->PLC AC Adenylate Cyclase (AC) Gs->AC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ Protein Kinase C Activation IP3_DAG->Ca_PKC cAMP cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA

Caption: Simplified signaling pathways of vasopressin receptors. (Max Width: 760px)

Conclusion

The available scientific evidence strongly indicates that this compound, lacking the C-terminal tripeptide of arginine vasopressin, does not exhibit significant binding affinity for the V1a, V1b, or V2 vasopressin receptors. This is in stark contrast to arginine vasopressin, which binds to these receptors with high affinity to elicit its diverse physiological effects. This fundamental difference in receptor interaction underscores the critical role of the C-terminal amino acid sequence in the pharmacological activity of vasopressin and its analogues. Researchers developing novel vasopressin receptor ligands should consider the crucial contribution of the C-terminal tail to receptor binding and activation.

References

A Comparative Guide to the Bioactivity of Oxytocin and Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding your request: The term "Pressinoic acid" did not yield specific bioactive data in our search. It is possible that this is a less common term or a potential misspelling. Given the context of comparison with oxytocin, a neurohypophysial hormone, we have proceeded by comparing oxytocin with the structurally and functionally related hormone, vasopressin . Should "this compound" refer to a different molecule, we would be happy to refine this guide with the correct information.

This guide provides a detailed comparison of the bioactivity of oxytocin and vasopressin, two structurally similar neuropeptides with distinct but sometimes overlapping physiological roles. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data comparing the bioactivity of oxytocin and vasopressin.

Table 1: Receptor Binding Affinity (Ki in nM)

LigandOxytocin Receptor (OTR)Vasopressin V1a Receptor (V1aR)Vasopressin V1b Receptor (V1bR)
Oxytocin 0.83[1]20.38[1]36.32[1]
Arginine Vasopressin (AVP) 0.87[1]1.11[1]0.43[1]

Note: Data presented is from studies on mouse receptors and may vary across species.

Table 2: In Vivo Effects

Physiological EffectOxytocinVasopressin
Uterine Contraction Strong stimulation[2][3]Weak stimulation
Lactation (Milk Ejection) Strong stimulation[2][3]Minimal effect
Antidiuresis (Water Retention) Weak effectStrong effect
Blood Pressure Regulation Can cause vasodilation[4][5]Potent vasoconstrictor (pressor effect)[6]
Social Behavior Promotes social bonding, trust, and maternal behavior[3][7]Influences aggression, territoriality, and social recognition

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Receptor Binding Assays

  • Objective: To determine the binding affinity of ligands (oxytocin and vasopressin) to their respective receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., OTR, V1aR) are prepared from cultured cells or tissue homogenates.

    • Radioligand: A radiolabeled form of oxytocin or vasopressin (e.g., [³H]Oxytocin or [³H]Vasopressin) is used.

    • Competition Binding: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (oxytocin or vasopressin).

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[1]

In Vivo Measurement of Uterine Contractions

  • Objective: To assess the uterotonic activity of oxytocin and vasopressin.

  • Methodology:

    • Animal Model: Anesthetized female rats in late pregnancy are typically used, as the uterus is highly sensitive to oxytocin at this stage.[8]

    • Surgical Preparation: A catheter is inserted into the jugular vein for intravenous administration of the compounds. The uterine horn is exposed, and a force transducer is attached to measure isometric contractions.

    • Drug Administration: Increasing doses of oxytocin or vasopressin are administered intravenously.

    • Data Recording: The frequency and amplitude of uterine contractions are recorded continuously.

    • Data Analysis: Dose-response curves are constructed to compare the potency of the two peptides in stimulating uterine activity.

Signaling Pathways

Oxytocin and vasopressin mediate their effects by binding to specific G-protein coupled receptors (GPCRs).

Oxytocin Signaling Pathway

The primary signaling pathway for the oxytocin receptor (OTR) involves the Gq/11 protein.[4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]

Oxytocin_Signaling cluster_cell Cell Membrane OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin signaling pathway.

Vasopressin V1a Receptor Signaling Pathway

The vasopressin V1a receptor (V1aR) also couples to the Gq/11 protein and activates the same phospholipase C pathway as the oxytocin receptor, leading to increased intracellular calcium and protein kinase C activation. This pathway is responsible for the vasoconstrictor effects of vasopressin.

Vasopressin_V1a_Signaling cluster_cell Cell Membrane AVP Vasopressin V1aR Vasopressin V1a Receptor (V1aR) AVP->V1aR Binds Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., vasoconstriction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Vasopressin V1a receptor signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the bioactivity of oxytocin and vasopressin.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Receptor_Binding Receptor Binding Assays (OTR, V1aR, V1bR) Data_Analysis Data Analysis & Comparison Receptor_Binding->Data_Analysis Functional_Assays Functional Assays (e.g., Calcium Mobilization) Functional_Assays->Data_Analysis Uterine_Contraction Uterine Contraction (Rat Model) Uterine_Contraction->Data_Analysis Blood_Pressure Blood Pressure Measurement (Rat Model) Blood_Pressure->Data_Analysis Behavioral_Studies Behavioral Studies (e.g., Social Interaction) Behavioral_Studies->Data_Analysis Peptides Oxytocin & Vasopressin Peptide Synthesis & Purification Peptides->Receptor_Binding Peptides->Functional_Assays Peptides->Uterine_Contraction Peptides->Blood_Pressure Peptides->Behavioral_Studies Conclusion Conclusion on Comparative Bioactivity Data_Analysis->Conclusion Logical_Relationships cluster_ligands Ligands cluster_receptors Receptors cluster_effects Primary Physiological Effects OT Oxytocin OTR OTR OT->OTR High Affinity V1aR V1aR OT->V1aR Low Affinity AVP Vasopressin AVP->OTR High Affinity AVP->V1aR High Affinity Uterus_Mammary Uterine Contraction Milk Ejection OTR->Uterus_Mammary Social_Behavior Social Bonding OTR->Social_Behavior Blood_Vessels Vasoconstriction V1aR->Blood_Vessels Aggression Aggression V1aR->Aggression

References

A Comparative Guide to Pressinoic Acid and Full-Length Vasopressin in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of pressinoic acid and full-length vasopressin, focusing on their functional activities and underlying signaling pathways. It is intended for researchers, scientists, and drug development professionals working with vasopressin analogs and related compounds. While direct comparative functional data is limited, this document synthesizes the available information to highlight their distinct biological roles.

Introduction

Full-length vasopressin, also known as arginine vasopressin (AVP), is a nonapeptide hormone renowned for its critical roles in regulating water balance, blood pressure, and social behaviors. Its functions are mediated through interactions with specific G-protein coupled receptors (GPCRs), primarily the V1a, V1b, and V2 receptors. This compound represents the cyclic core of vasopressin, a hexapeptide lacking the C-terminal tripeptide tail of the full-length hormone. This structural difference is key to their distinct functional profiles. While vasopressin's activities are extensively characterized, this compound has been identified as a synthetic peptide with corticotrophin-releasing activity and as an oxytocin inhibitor.[1][2][3]

Signaling Pathways

The signaling mechanisms initiated by full-length vasopressin are receptor-subtype specific. In contrast, the known activity of this compound as a corticotrophin-releasing factor suggests a distinct signaling pathway, likely involving the corticotropin-releasing hormone (CRH) receptor.

Full-Length Vasopressin Signaling:

  • V2 Receptor Signaling: Predominantly expressed in the kidney's collecting duct, the V2 receptor is coupled to a Gs protein. Upon vasopressin binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5][6][7] This, in turn, activates Protein Kinase A (PKA), which promotes the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells, thereby increasing water reabsorption.[8]

V2_Signaling Vasopressin Full-Length Vasopressin V2R V2 Receptor Vasopressin->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Translocation PKA->AQP2 Phosphorylates Water_Reabsorption Increased Water Reabsorption AQP2->Water_Reabsorption Leads to

  • V1a Receptor Signaling: Found on vascular smooth muscle cells, platelets, and in the brain, the V1a receptor is coupled to Gq/11 proteins.[9] Vasopressin binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and other cellular responses.

V1a_Signaling Vasopressin Full-Length Vasopressin V1aR V1a Receptor Vasopressin->V1aR Binds Gq Gq/11 Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

This compound Signaling:

This compound has been shown to exhibit corticotrophin-releasing activity in vitro.[2] This suggests that it may act on the corticotropin-releasing hormone receptor (CRHR), which is also a GPCR. The canonical signaling pathway for CRHR1 involves coupling to Gs, leading to cAMP production, similar to the vasopressin V2 receptor.

Pressinoic_Acid_Signaling Pressinoic_Acid This compound CRHR CRH Receptor Pressinoic_Acid->CRHR Binds Gs_CRH Gs Protein CRHR->Gs_CRH Activates AC_CRH Adenylyl Cyclase Gs_CRH->AC_CRH Activates cAMP_CRH cAMP AC_CRH->cAMP_CRH Catalyzes ATP to PKA_CRH Protein Kinase A cAMP_CRH->PKA_CRH Activates Corticotrophin_Release Corticotrophin Release PKA_CRH->Corticotrophin_Release Leads to

Comparative Functional Data

FeatureFull-Length VasopressinThis compound
Primary Receptors V1a, V1b, V2 Vasopressin ReceptorsPostulated to act on CRH receptors; also an oxytocin inhibitor
Primary Functions Antidiuresis, Vasoconstriction, Social BehaviorCorticotrophin-releasing activity, Oxytocin inhibition, Induction of maternal behavior
EC50 (V2 Receptor, cAMP) 1.16 x 10⁻¹¹ M[4]Not Reported
EC50 (V1a Receptor, Ca²⁺) Varies by assay, typically in the nanomolar rangeNot Reported
In Vitro Activity Stimulates cAMP accumulation, intracellular Ca²⁺ mobilization, and various cellular responses.Exhibits corticotrophin-releasing activity in vitro at 3 and 30 ng/mL.[2]

Experimental Protocols

Below are detailed methodologies for key functional assays used to characterize the activity of vasopressin and its analogs. These protocols can be adapted to investigate the functional effects of this compound.

This assay quantifies the production of cyclic AMP in response to receptor activation.

Objective: To measure the ability of a ligand to stimulate cAMP production through the V2 receptor.

Materials:

  • HEK293 cells stably expressing the human V2 vasopressin receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.01% BSA and 5 mM HEPES, pH 7.4).[5]

  • Test compounds (full-length vasopressin, this compound).

  • cAMP detection kit (e.g., GloSensor™ cAMP Assay).

  • d-Luciferin solution.[5]

  • White 96-well plates.

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells expressing the V2 receptor and a cAMP biosensor (e.g., GloSensor™).

  • Cell Preparation: Harvest the cells and resuspend them in the assay buffer.[5]

  • Assay Plate Preparation: Seed the cells into a white 96-well plate.[5]

  • Ligand Addition: Add varying concentrations of the test compounds (full-length vasopressin or this compound) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Detection: Add the detection reagents from the cAMP kit (e.g., d-Luciferin solution) and measure the luminescence, which is proportional to the intracellular cAMP concentration.[5]

  • Data Analysis: Plot the luminescence signal against the ligand concentration to generate a dose-response curve and determine the EC50 value.

cAMP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture V2R-expressing HEK293 cells Harvest Harvest and resuspend cells in assay buffer Culture->Harvest Seed Seed cells into 96-well plate Harvest->Seed Add_Ligand Add test compounds (Vasopressin or this compound) Seed->Add_Ligand Incubate Incubate at room temperature Add_Ligand->Incubate Detect Add detection reagents and measure luminescence Incubate->Detect Plot Plot dose-response curve Detect->Plot Calculate Calculate EC50 Plot->Calculate

This assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the ability of a ligand to induce calcium release through the V1a receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human V1a vasopressin receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds (full-length vasopressin, this compound).

  • Fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture: Culture cells expressing the V1a receptor in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Baseline Reading: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Ligand Addition: Add varying concentrations of the test compounds to the wells. The plate reader should be configured to add the compounds and immediately begin kinetic readings.

  • Fluorescence Measurement: Measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot it against the ligand concentration to generate a dose-response curve and calculate the EC50 value.

Calcium_Workflow cluster_prep_ca Preparation cluster_assay_ca Assay cluster_analysis_ca Analysis Culture_Ca Culture V1aR-expressing cells in 96-well plate Load_Dye Load cells with calcium-sensitive dye Culture_Ca->Load_Dye Baseline Measure baseline fluorescence Load_Dye->Baseline Add_Ligand_Ca Add test compounds Baseline->Add_Ligand_Ca Measure_Fluorescence Measure fluorescence change kinetically Add_Ligand_Ca->Measure_Fluorescence Plot_Ca Plot dose-response curve Measure_Fluorescence->Plot_Ca Calculate_Ca Calculate EC50 Plot_Ca->Calculate_Ca

Conclusion

Full-length vasopressin and its cyclic core, this compound, exhibit distinct biological activities. Vasopressin is a potent hormone with well-defined roles in physiological regulation through V1a and V2 receptors. In contrast, this compound, lacking the C-terminal tripeptide, demonstrates corticotrophin-releasing and oxytocin-inhibiting activities, suggesting it interacts with different receptor systems. The absence of direct comparative functional data underscores the need for further research to fully elucidate the structure-activity relationship of the vasopressin molecule and the functional potential of its constituent parts. The experimental protocols provided herein offer a framework for conducting such comparative studies.

References

A Comparative Guide to the Structure-Activity Relationship of Pressinoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pressinoic acid analogs, focusing on their structure-activity relationships (SAR) at vasopressin and oxytocin receptors. This compound, the cyclic core of the neurohypophyseal hormones vasopressin and oxytocin, is a critical determinant of their biological activity. Modifications to this 20-membered disulfide-bridged ring system have profound effects on receptor binding affinity, selectivity, and functional activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to aid in the rational design of novel therapeutic agents targeting the vasopressin and oxytocin systems.

Comparative Analysis of Receptor Binding and Functional Activity

The biological effects of this compound analogs are primarily mediated through their interaction with four G-protein coupled receptors (GPCRs): the vasopressin V1a, V1b, and V2 receptors, and the oxytocin (OT) receptor. The following tables summarize the binding affinities (Ki) and functional activities (pA2) of selected vasopressin and oxytocin analogs, highlighting the impact of structural modifications on receptor interaction.

Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Vasopressin and Oxytocin Receptors

AnalogModification from Arginine Vasopressin (AVP)V1a Receptor (Ki, nM)V1b Receptor (Ki, nM)V2 Receptor (Ki, nM)OT Receptor (Ki, nM)
Arginine Vasopressin (AVP)-1.80.43-0.87
LypressinArg8 -> Lys8----
TerlipressinTriglycyl prodrug of Lypressin>> AVP->> AVP-
AtosibanDeamino-Cys1, D-Tyr(Et)2, Thr4, Orn8---1.29
[Mpa¹, Ica², D-Arg⁸]VPMpa at pos 1, Ica at pos 2, D-Arg at pos 8----
[Mpa¹,Ica²,Val⁴,D-Arg⁸]VPMpa at pos 1, Ica at pos 2, Val at pos 4, D-Arg at pos 8----

Table 2: Functional Activity (pA2) of this compound Analogs

AnalogV1a Receptor (pA2)V2 Receptor (pA2)OT Receptor (pA2)
[Mpa¹, Ica², D-Arg⁸]VP--7.09
[Mpa¹,Ica²,Val⁴,D-Arg⁸]VPWeak Antagonist-7.50

Key Signaling Pathways

Vasopressin and oxytocin receptors trigger distinct downstream signaling cascades upon ligand binding. The V1a, V1b, and OT receptors primarily couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, the V2 receptor couples to Gαs, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor V1a / V1b / OT Receptor Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand This compound Analog Ligand->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response Ca2->CellularResponse Leads to PKC->CellularResponse Leads to

Gαq/11 Signaling Pathway for V1a, V1b, and OT Receptors.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane Receptor V2 Receptor Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts Ligand This compound Analog Ligand->Receptor Binds cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., AQP2 insertion) PKA->CellularResponse Leads to

Gαs Signaling Pathway for V2 Receptors.

Experimental Protocols

The quantitative data presented in this guide are typically generated using radioligand binding assays and functional cell-based assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare cell membranes expressing the target receptor (e.g., V1a, V2, OT) D Incubate membranes, test analog, and radioligand in a 96-well plate (e.g., 60 min at 30°C) A->D B Prepare serial dilutions of unlabeled test analog B->D C Prepare radioligand solution (e.g., [³H]AVP) at a fixed concentration C->D E Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand D->E F Wash filters with ice-cold buffer to remove non-specific binding E->F G Measure radioactivity on filters using a scintillation counter F->G H Plot percentage of inhibition versus test analog concentration G->H I Calculate IC₅₀ value H->I J Calculate Ki value using the Cheng-Prusoff equation I->J

Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human vasopressin or oxytocin receptor subtype of interest (e.g., CHO-K1 cells) are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Arginine Vasopressin), and varying concentrations of the unlabeled test analog.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium. Incubation times and temperatures can vary but are typically around 60-120 minutes at 22-30°C.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.

  • Scintillation Counting: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the affinity of the analog for the receptor.

Functional Assays

Functional assays measure the cellular response following receptor activation by an analog.

  • For V1a, V1b, and OT Receptors (Gq-coupled): These assays typically measure the increase in intracellular calcium concentration.

    • Cell Culture: Cells expressing the receptor of interest are cultured in a 96-well plate.

    • Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: The test analog is added to the wells.

    • Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (the concentration of the analog that produces 50% of the maximal response) and the maximal efficacy. For antagonists, the pA₂ value is calculated, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

  • For V2 Receptors (Gs-coupled): These assays measure the accumulation of intracellular cyclic AMP (cAMP).

    • Cell Culture and Treatment: Cells expressing the V2 receptor are incubated with the test analog in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Cell Lysis: The cells are lysed to release the intracellular contents.

    • cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.

    • Data Analysis: Dose-response curves are constructed to determine the EC₅₀ and maximal efficacy of the analog.

Cross-Reactivity of Pressinoic Acid with Vasopressin Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of pressinoic acid with antibodies raised against vasopressin. Understanding this interaction is critical for the accurate interpretation of immunoassays and for the development of specific therapeutics targeting the vasopressin system. This document outlines the structural basis for potential cross-reactivity, presents a framework for its experimental determination, and provides detailed protocols for researchers to assess this in their own laboratories.

Structural Basis for Cross-Reactivity

Arginine Vasopressin (AVP), a nonapeptide hormone, is structurally composed of a six-amino-acid cyclic ring linked by a disulfide bond, and a C-terminal tripeptide tail. This compound is the cyclic moiety of vasopressin, lacking the terminal glycinamide-arginine-proline tail.[1] This structural relationship is the primary reason for potential cross-reactivity of vasopressin antibodies with this compound.

The degree of cross-reactivity is fundamentally dependent on the epitope(s) recognized by a specific vasopressin antibody. An epitope is the specific part of an antigen that is recognized by an antibody.

  • Antibodies targeting the C-terminal tail of vasopressin are expected to have low cross-reactivity with this compound, as it lacks this entire tripeptide sequence.

  • Antibodies recognizing the cyclic structure (this compound) are likely to exhibit high cross-reactivity.

  • Polyclonal antibodies , which are a mixture of antibodies recognizing multiple epitopes on the vasopressin molecule, may show partial cross-reactivity depending on the proportion of antibodies in the mixture that bind to the cyclic ring versus the tail.

The immunogen used to generate the antibodies is a key determinant of the resulting epitope specificity. For instance, some commercially available vasopressin antibodies are generated using the full-length synthetic arginine vasopressin conjugated to a carrier protein like thyroglobulin or Keyhole Limpet Hemocyanin (KLH).[2] These are more likely to elicit a polyclonal response with antibodies recognizing various parts of the vasopressin molecule, including the this compound ring.

Quantitative Assessment of Cross-Reactivity

To date, a comprehensive public database quantifying the cross-reactivity of a wide range of commercially available vasopressin antibodies with this compound is not available. This variability necessitates that researchers empirically determine the cross-reactivity of their specific antibody. A common and effective method for this is a competitive enzyme-linked immunosorbent assay (ELISA) .

The principle of a competitive ELISA is to measure the ability of a cross-reacting analyte (this compound) to compete with the target analyte (vasopressin) for a limited number of antibody binding sites. The concentration of the cross-reactant that causes 50% inhibition of the signal from the target analyte (IC50) is used to calculate the percent cross-reactivity.

Table 1: Hypothetical Cross-Reactivity Data for Different Vasopressin Antibodies
Antibody IDImmunogenTarget Analyte (Vasopressin) IC50 (ng/mL)Cross-Reactant (this compound) IC50 (ng/mL)% Cross-Reactivity*
Ab-001 Full-length AVP-KLH105020%
Ab-002 C-terminal peptide15>1000<1.5%
Ab-003 Full-length AVP81267%

*% Cross-Reactivity = (IC50 of Vasopressin / IC50 of this compound) x 100

Experimental Protocol: Competitive ELISA for Cross-Reactivity Determination

This section provides a detailed, generalized protocol for determining the cross-reactivity of a vasopressin antibody with this compound.

Materials:
  • High-binding 96-well microplate

  • Vasopressin standard

  • This compound

  • Vasopressin antibody (primary antibody)

  • HRP-conjugated secondary antibody (if the primary is not labeled)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., blocking buffer)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:
  • Coating:

    • Dilute vasopressin in coating buffer to a concentration of 1-10 µg/mL.

    • Add 100 µL of the diluted vasopressin to each well of the microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the vasopressin standard and this compound in assay buffer.

    • In separate tubes, mix 50 µL of each standard/sample dilution with 50 µL of the diluted primary vasopressin antibody.

    • Incubate this mixture for 1 hour at room temperature.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Development and Reading:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:
  • Plot the absorbance values against the log of the concentration for both the vasopressin standard and the this compound.

  • Determine the IC50 value for both analytes from their respective dose-response curves.

  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Vasopressin / IC50 of this compound) x 100

Visualizing Key Concepts and Workflows

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Vasopressin_Signaling_Pathway cluster_Ligand Ligands cluster_Receptor Vasopressin Receptor (V1/V2) cluster_Cellular_Response Cellular Response Vasopressin Vasopressin Receptor Receptor Vasopressin->Receptor Pressinoic_Acid This compound Pressinoic_Acid->Receptor Potential Weak Binding G_Protein_Activation G-Protein Activation Receptor->G_Protein_Activation Second_Messengers Second Messengers (e.g., IP3, cAMP) G_Protein_Activation->Second_Messengers Physiological_Effect Physiological Effect Second_Messengers->Physiological_Effect

Caption: Vasopressin signaling pathway and the potential for this compound interaction.

Competitive_ELISA_Workflow Start Start Coat_Plate 1. Coat Plate with Vasopressin Start->Coat_Plate Block_Plate 2. Block Plate Coat_Plate->Block_Plate Prepare_Samples 3. Prepare Standards & Samples (Vasopressin & this compound) Block_Plate->Prepare_Samples Pre_Incubate 4. Pre-incubate Samples with Primary Antibody Prepare_Samples->Pre_Incubate Add_to_Plate 5. Add Mixture to Plate Pre_Incubate->Add_to_Plate Add_Secondary_Ab 6. Add HRP-conjugated Secondary Antibody Add_to_Plate->Add_Secondary_Ab Add_Substrate 7. Add TMB Substrate Add_Secondary_Ab->Add_Substrate Stop_and_Read 8. Stop Reaction & Read Absorbance Add_Substrate->Stop_and_Read Analyze_Data 9. Analyze Data & Calculate % Cross-Reactivity Stop_and_Read->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cross-reactivity using competitive ELISA.

Conclusion

References

Validating the Corticotropin-Releasing Activity of Pressinoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Pressinoic acid's corticotropin-releasing activity against established endogenous ligands, Corticotropin-Releasing Hormone (CRH) and Urocortins. The information is intended for researchers, scientists, and drug development professionals working in endocrinology and related fields.

Introduction

This compound, a synthetic cyclic hexapeptide corresponding to the ring structure of vasopressin, has demonstrated corticotropin-releasing activity in vitro. Understanding its potency and mechanism of action is crucial for evaluating its potential as a therapeutic or research tool. This guide compares the performance of this compound with the primary physiological regulators of the hypothalamic-pituitary-adrenal (HPA) axis, CRH and Urocortins.

Comparative Analysis of Corticotropin-Releasing Activity

The corticotropin-releasing activity of this compound, CRH, and Urocortins has been evaluated in various in vitro systems. While direct comparative studies are limited, the following tables summarize available quantitative data to facilitate a comparison of their potencies.

CompoundTest SystemEffective ConcentrationPotency (EC50/IC50)Reference
This compound Halved rat pituitary glands in vitro3 and 30 ng/mLNot Determined
CRH Cultured human corticotroph adenoma cells-IC50: 0.5 x 10⁻⁹ mol/L
CRH Perifused rat pituitaries-EC50: ~1 nM[1]
Urocortin Cultured anterior pituitary (AP) cells-~7 times more potent than CRH[2]

Table 1: In Vitro Corticotropin-Releasing Activity. This table compares the effective concentrations and potency of this compound, CRH, and Urocortin in stimulating ACTH release from pituitary cells.

Signaling Pathways

The release of adrenocorticotropic hormone (ACTH) from the anterior pituitary is a complex process initiated by the binding of secretagogues to specific cell surface receptors on corticotrophs.

CRH and Urocortin Signaling

CRH and Urocortins are members of the same peptide family and share two major G protein-coupled receptors: CRH receptor type 1 (CRHR1) and type 2 (CRHR2).[3][4] Both receptors are coupled to Gs and Gq proteins, leading to the activation of two primary signaling cascades:

  • Adenylyl Cyclase/Protein Kinase A (PKA) Pathway: Activation of Gs protein stimulates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates PKA, leading to the phosphorylation of downstream targets that promote ACTH synthesis and release.[5]

  • Phospholipase C/Protein Kinase C (PKC) Pathway: Activation of Gq protein stimulates phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates PKC. This pathway also contributes to ACTH secretion.[5]

CRH_Urocortin_Signaling CRH CRH / Urocortin CRHR1_2 CRHR1 / CRHR2 CRH->CRHR1_2 Gs Gs CRHR1_2->Gs activates Gq Gq CRHR1_2->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC stimulates cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 PKA PKA cAMP->PKA ACTH ACTH Release PKA->ACTH IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Ca->ACTH PKC->ACTH

CRH and Urocortin signaling pathway.
Proposed this compound Signaling Pathway

The precise receptor and signaling pathway for this compound in pituitary corticotrophs has not been definitively identified. However, as a cyclic analog of vasopressin, it is plausible that it interacts with vasopressin receptors (V-receptors), particularly the V1b (or V3) receptor, which is known to be expressed on corticotrophs and mediate ACTH release. Vasopressin itself is a known potentiator of CRH-induced ACTH secretion. The V1b receptor is coupled to Gq, activating the PLC/PKC pathway.

Pressinoic_Acid_Signaling Pressinoic_Acid This compound V1b_Receptor V1b Receptor (Proposed) Pressinoic_Acid->V1b_Receptor Gq Gq V1b_Receptor->Gq activates PLC Phospholipase C Gq->PLC stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC ACTH ACTH Release Ca->ACTH PKC->ACTH

Proposed this compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate and compare the corticotropin-releasing activity of this compound and other secretagogues.

In Vitro ACTH Release from Cultured Anterior Pituitary Cells

This protocol is designed to directly measure the ability of a test compound to stimulate ACTH secretion from primary cultures of anterior pituitary cells.

Materials:

  • Anterior pituitaries from rats

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics

  • Collagenase, DNase

  • Test compounds (this compound, CRH, Urocortin)

  • ACTH ELISA kit or radioimmunoassay (RIA) reagents

  • Multi-well culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Isolation and Culture:

    • Aseptically remove anterior pituitaries from rats.

    • Mince the tissue and digest with collagenase and DNase to obtain a single-cell suspension.

    • Plate the cells in multi-well culture plates and culture for 2-3 days to allow for recovery and attachment.

  • Stimulation:

    • Wash the cells with serum-free medium.

    • Add fresh medium containing various concentrations of the test compounds (e.g., this compound, CRH, Urocortin) to the wells. Include a vehicle control.

    • Incubate for a defined period (e.g., 2-4 hours).

  • Sample Collection and Analysis:

    • Collect the culture medium from each well.

    • Measure the concentration of ACTH in the medium using a validated ELISA or RIA kit.

  • Data Analysis:

    • Construct dose-response curves by plotting ACTH concentration against the log of the test compound concentration.

    • Calculate the EC50 value for each compound.

ACTH_Release_Workflow Start Start Isolate_Pituitary Isolate Anterior Pituitaries Start->Isolate_Pituitary Digest_Tissue Digest with Collagenase/DNase Isolate_Pituitary->Digest_Tissue Culture_Cells Culture Cells (2-3 days) Digest_Tissue->Culture_Cells Wash_Cells Wash with Serum-Free Medium Culture_Cells->Wash_Cells Add_Compounds Add Test Compounds Wash_Cells->Add_Compounds Incubate Incubate (2-4 hours) Add_Compounds->Incubate Collect_Medium Collect Culture Medium Incubate->Collect_Medium Measure_ACTH Measure ACTH (ELISA/RIA) Collect_Medium->Measure_ACTH Analyze_Data Analyze Data (Dose-Response, EC50) Measure_ACTH->Analyze_Data End End Analyze_Data->End

Workflow for in vitro ACTH release assay.
Bioassay of ACTH using Isolated Adrenal Cortex Cells

This bioassay indirectly measures the corticotropin-releasing activity of a compound by quantifying the amount of ACTH released from pituitary tissue, which then stimulates corticosterone production from isolated adrenal cells.

Materials:

  • Rat adrenal glands

  • Collagenase

  • Krebs-Ringer bicarbonate buffer with glucose (KRBG)

  • ACTH standard

  • Culture medium from the pituitary stimulation experiment

  • Corticosterone ELISA kit or other steroid measurement method

Procedure:

  • Adrenal Cell Isolation:

    • Isolate adrenal glands from rats and remove the medulla.

    • Mince the cortical tissue and digest with collagenase to obtain a suspension of isolated adrenal cells.

    • Wash and resuspend the cells in KRBG.

  • Stimulation:

    • Aliquot the adrenal cell suspension into test tubes.

    • Add either ACTH standards or the culture medium collected from the pituitary stimulation experiment.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

  • Corticosterone Measurement:

    • Terminate the incubation by adding an organic solvent (e.g., methylene chloride) to extract the steroids.

    • Measure the corticosterone concentration in the extracts using a validated assay.

  • Data Analysis:

    • Create a standard curve of corticosterone production versus ACTH concentration.

    • Determine the amount of ACTH present in the pituitary culture medium by interpolating its corresponding corticosterone production on the standard curve.

Conclusion

This compound exhibits corticotropin-releasing activity, providing a basis for further investigation into its pharmacological profile. Direct comparative studies with established secretagogues like CRH and Urocortins are necessary to fully elucidate its relative potency and potential therapeutic applications. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such validation studies. Further research is warranted to identify the specific receptor target of this compound and to confirm its mechanism of action in stimulating ACTH release.

References

A Comparative Guide to Pressinoic Acid and Other Selective Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pressinoic acid and other selective oxytocin receptor antagonists, offering a valuable resource for researchers and professionals in drug development. The information presented is supported by experimental data to facilitate informed decisions in selecting the appropriate antagonist for specific research needs.

Introduction to Oxytocin Receptor Antagonism

The oxytocin receptor (OTR), a G-protein coupled receptor, plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding. Antagonists of this receptor are of significant interest for their potential therapeutic applications, particularly in the management of preterm labor. This guide focuses on this compound and compares its pharmacological profile with other notable OTR antagonists: atosiban, barusiban, retosiban, epelsiban, and L-368,899.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound and its alternatives, providing a clear comparison of their potency and selectivity.

Table 1: Oxytocin Receptor Binding Affinities

CompoundReceptor TypeBinding Affinity (Ki/IC50, nM)SpeciesReference
This compound (PA1-6 acid analog)OxytocinpA2 = 8.27Rat[1]
AtosibanOxytocinIC50 = 5Human
BarusibanOxytocinKi = 0.8COS Cells[2]
RetosibanOxytocinKi = 0.65Human
EpelsibanOxytocinKi = 0.13Human[3]
L-368,899OxytocinIC50 = 8.9Rat[4]
L-368,899OxytocinIC50 = 26Human[4]

Table 2: Selectivity for Oxytocin Receptor over Vasopressin V1a Receptor

CompoundSelectivity (OTR vs V1aR)Reference
Barusiban~300-fold[5]
Retosiban>1400-fold
Epelsiban>50,000-fold[3]
L-368,899>40-fold

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of the standard procedures used to characterize oxytocin receptor antagonists.

Radioligand Binding Assay (Representative Protocol)

This protocol is a generalized procedure for determining the binding affinity of a compound to the oxytocin receptor.

1. Membrane Preparation:

  • Tissues (e.g., uterine smooth muscle) or cells expressing the oxytocin receptor (e.g., HEK293-OTR) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • The membrane pellet is resuspended in assay buffer and the protein concentration is determined.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format in a final volume of 250 µL.[6]

  • To each well, add 150 µL of the membrane preparation (containing 3-20 µg of protein for cells or 50-120 µg for tissue), 50 µL of the competing test compound (at various concentrations) or buffer (for total binding), and 50 µL of a radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin or a selective antagonist radioligand like [¹²⁵I]-OTA) at a concentration near its Kd.[6][7]

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled OTR ligand (e.g., 1 µM oxytocin).

  • The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[6]

3. Separation and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[6]

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value (the inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay (Representative Protocol)

This protocol outlines a standard method for assessing the functional antagonism of oxytocin-induced uterine contractions.[8][9][10][11]

1. Tissue Preparation:

  • Myometrial tissue strips (e.g., 2 x 2 x 10 mm) are obtained from pregnant women undergoing elective cesarean sections or from animal models (e.g., rats).[8][11]

  • The strips are mounted vertically in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).[11]

  • The strips are equilibrated under a resting tension (e.g., 1 g) until stable spontaneous contractions are observed.

2. Experimental Procedure:

  • A baseline of spontaneous contractile activity is recorded.

  • Oxytocin is added cumulatively to the organ bath to establish a concentration-response curve for its contractile effect.

  • To test the antagonist, the tissue is pre-incubated with the antagonist at a specific concentration for a defined period before re-establishing the oxytocin concentration-response curve. This is repeated for several antagonist concentrations.

  • The contractile activity is measured by a force transducer and recorded. Parameters such as the frequency and amplitude of contractions, and the area under the curve are analyzed.[8]

3. Data Analysis (Schild Analysis):

  • The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the EC50 of oxytocin in the presence of the antagonist to the EC50 of oxytocin in the absence of the antagonist.

  • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • For a competitive antagonist, the plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 value is a measure of the antagonist's potency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the oxytocin receptor and a typical experimental workflow for characterizing an OTR antagonist.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Store Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_Store Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Leads to Contraction Uterine Contraction Ca_Release->Contraction Stimulates PKC->Contraction Contributes to

Caption: Oxytocin Receptor Signaling Pathway.

Antagonist_Characterization_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Animal_Model Animal Model of Preterm Labor (e.g., Rat, Primate) Binding_Assay->Animal_Model Functional_Assay In Vitro Uterine Contraction Assay (Determine pA2 via Schild Analysis) Functional_Assay->Animal_Model Efficacy Assess Efficacy (e.g., Delay of Delivery) Animal_Model->Efficacy Safety Assess Safety and Toxicology Animal_Model->Safety Clinical_Trials Clinical Trials Efficacy->Clinical_Trials Safety->Clinical_Trials Start Compound Synthesis (e.g., this compound) Start->Binding_Assay Start->Functional_Assay

Caption: OTR Antagonist Characterization Workflow.

References

An In Vivo Comparative Guide: Pressinoic Acid and Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo effects of Pressinoic Acid and its parent molecule, Vasopressin. While extensive data exists for Vasopressin, a key hormone in human physiology, research on the specific in vivo functions of this compound, a metabolite of arginine-vasopressin, is limited. This document summarizes the available experimental data, outlines relevant signaling pathways, and provides detailed experimental protocols for the study of these compounds.

Executive Summary

Vasopressin, also known as antidiuretic hormone (ADH), is a well-characterized peptide hormone with potent vasoconstrictive and antidiuretic effects, primarily mediated through V1a and V2 receptors respectively.[1][2] In contrast, this compound, the cyclic moiety of vasopressin, is described as a metabolite that may inhibit oxytocin and the permeability of vasopressin at the blood-brain barrier.[3] However, there is a notable lack of publicly available in vivo studies detailing its specific cardiovascular, renal, or other systemic effects. Therefore, a direct quantitative comparison of their in vivo efficacy and potency is not currently feasible. This guide presents the established effects of Vasopressin and the limited information on this compound to highlight this knowledge gap and guide future research.

Data Presentation: A Comparative Overview

Due to the scarcity of in vivo data for this compound, a direct quantitative comparison with Vasopressin is not possible. The following table summarizes the well-documented effects of Vasopressin.

Table 1: Summary of In Vivo Effects of Vasopressin

ParameterEffect of VasopressinReceptor(s) InvolvedKey References
Cardiovascular
Mean Arterial PressureIncreasesV1a[1][2]
Systemic Vascular ResistanceIncreasesV1a[2]
Heart RateMay decrease (reflex bradycardia)Baroreflex
Cardiac OutputVariable effects, can decreaseV1a, Baroreflex
Renal
Water ReabsorptionIncreasesV2[1]
Urine OutputDecreasesV2
Urine OsmolalityIncreasesV2
Central Nervous System
Blood-Brain Barrier PermeabilityModulatedV1a
Social BehaviorImplicated in regulationV1a

This compound: Limited data suggests it may inhibit the passage of vasopressin across the blood-brain barrier. No quantitative in vivo data on its effects on the cardiovascular or renal systems is readily available in the public domain.

Signaling Pathways

Vasopressin Signaling Pathways

Vasopressin exerts its effects through two primary G-protein coupled receptors: V1a and V2.

  • V1a Receptor Signaling: Primarily located on vascular smooth muscle cells, activation of V1a receptors by vasopressin leads to vasoconstriction. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction.

Vasopressin V1a Receptor Signaling Pathway.
  • V2 Receptor Signaling: Predominantly found in the principal cells of the kidney's collecting ducts, V2 receptor activation is crucial for water reabsorption. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, increasing water permeability.

Vasopressin_V2_Signaling cluster_membrane Collecting Duct Cell Membrane V2R V2 Receptor Gs Gs protein V2R->Gs Activates Vasopressin Vasopressin Vasopressin->V2R Binds AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates AQP2_Vesicles AQP2 Vesicles PKA->AQP2_Vesicles Phosphorylates AQP2_Membrane AQP2 Insertion AQP2_Vesicles->AQP2_Membrane Translocation Water_Reabsorption Increased Water Reabsorption AQP2_Membrane->Water_Reabsorption

Vasopressin V2 Receptor Signaling Pathway.
This compound Signaling Pathway

The specific signaling pathway for this compound has not been elucidated in the reviewed literature. It is known to be a metabolite of vasopressin, formed by the cleavage of the C-terminal tripeptide. One study suggests that the conformation of this compound partially explains the pressor activity of vasopressin-like hormones.[3] However, the absence of the C-terminal tripeptide and a different orientation of the Asn5 side chain may be responsible for its lack of pressor activity.[3] Further research is required to determine if this compound interacts with vasopressin receptors, oxytocin receptors, or has its own distinct receptor and signaling cascade.

Experimental Protocols

The following are generalized in vivo experimental protocols that could be adapted to compare the effects of this compound and Vasopressin.

Cardiovascular Effects in a Rodent Model

Objective: To determine and compare the effects of intravenous administration of this compound and Vasopressin on mean arterial pressure (MAP) and heart rate (HR) in anesthetized rats.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane or isoflurane)

  • Catheters for femoral artery and vein cannulation

  • Pressure transducer and data acquisition system

  • Infusion pump

  • Vasopressin solution

  • This compound solution

  • Saline (vehicle control)

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

  • Cannulate the femoral artery for continuous monitoring of blood pressure and the femoral vein for drug administration.

  • Allow the animal to stabilize for at least 30 minutes after surgery, monitoring for stable MAP and HR.

  • Administer a bolus intravenous injection of the vehicle (saline) and record MAP and HR for 15 minutes to establish a baseline.

  • Administer increasing doses of Vasopressin intravenously via the infusion pump and record MAP and HR continuously. Allow for a sufficient washout period between doses.

  • After the final Vasopressin dose and a washout period, administer increasing doses of this compound and record MAP and HR.

  • A separate group of animals should receive this compound first, followed by Vasopressin, to account for any order effects.

  • At the end of the experiment, euthanize the animal according to approved institutional guidelines.

Data Analysis:

  • Calculate the change in MAP and HR from baseline for each dose of Vasopressin and this compound.

  • Construct dose-response curves for both compounds.

  • Determine the effective dose (ED50) for each compound if a significant effect is observed.

  • Statistically compare the responses to Vasopressin and this compound.

Experimental_Workflow_Cardiovascular cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_data Data Analysis Anesthesia Anesthetize Rat Cannulation Cannulate Femoral Artery & Vein Anesthesia->Cannulation Stabilization Stabilization Period Cannulation->Stabilization Baseline Record Baseline MAP & HR (Saline) Stabilization->Baseline Vasopressin_Admin Administer Increasing Doses of Vasopressin Baseline->Vasopressin_Admin Data_Recording Continuous Recording of MAP & HR Pressinoic_Acid_Admin Administer Increasing Doses of this compound Vasopressin_Admin->Pressinoic_Acid_Admin Dose_Response Construct Dose-Response Curves Data_Recording->Dose_Response Statistical_Analysis Statistical Comparison Dose_Response->Statistical_Analysis

Workflow for Cardiovascular Comparison.
Renal Effects in a Hydrated Rodent Model

Objective: To compare the antidiuretic effects of this compound and Vasopressin in conscious, hydrated rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Metabolic cages for urine collection

  • Water load (e.g., 3% of body weight, oral gavage)

  • Vasopressin solution

  • This compound solution

  • Saline (vehicle control)

Procedure:

  • House rats individually in metabolic cages for acclimatization for at least 24 hours.

  • On the day of the experiment, administer a water load to each rat to induce diuresis.

  • Once a steady urine flow is established, administer a subcutaneous injection of the vehicle (saline) to the control group.

  • Administer subcutaneous injections of varying doses of Vasopressin to different groups of rats.

  • Administer subcutaneous injections of varying doses of this compound to different groups of rats.

  • Collect urine at regular intervals (e.g., every 30 minutes) for a period of 2-3 hours after injection.

  • Measure urine volume and osmolality for each collection period.

  • Provide access to water throughout the experiment.

Data Analysis:

  • Calculate the urine flow rate and urine osmolality for each treatment group at each time point.

  • Compare the effects of Vasopressin and this compound on these parameters relative to the vehicle control group.

  • Construct dose-response curves for the antidiuretic effect of both compounds.

Conclusion and Future Directions

The existing body of scientific literature provides a comprehensive understanding of the in vivo effects and signaling mechanisms of Vasopressin. Its roles in regulating blood pressure, water balance, and social behavior are well-established. In stark contrast, this compound remains a largely uncharacterized metabolite. While its chemical structure is known, its physiological significance, receptor interactions, and in vivo effects are yet to be determined.

The lack of comparative data underscores a significant opportunity for future research. In vivo studies directly comparing the cardiovascular and renal effects of this compound and Vasopressin are crucial to understanding the physiological role of vasopressin metabolism. Such studies would clarify whether this compound is an inactive metabolite or a bioactive peptide with its own distinct functions. Elucidating the receptor binding profile and signaling pathway of this compound will be a critical step in this endeavor. The experimental protocols outlined in this guide provide a framework for initiating such investigations.

References

Validating the Lack of Pressor Activity in Pressinoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pressinoic acid and its parent molecule, Arginine Vasopressin (AVP), with a focus on validating the absence of pressor activity in this compound. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to support the objective comparison.

Introduction

Arginine Vasopressin (AVP) is a nonapeptide hormone renowned for its dual functions in regulating water reabsorption (antidiuresis) and blood pressure (pressor effect).[1] The pressor activity of AVP is mediated through its interaction with V1a receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to vasoconstriction.[2][3] this compound is the cyclic moiety of AVP, a 20-membered disulfide-linked macrocyclic ring system, that lacks the C-terminal tripeptide of AVP.[4] Understanding the structural determinants of AVP's pressor effect is crucial for the development of selective analogs with therapeutic potential. This guide focuses on the experimental validation of the hypothesis that this compound lacks the pressor activity of AVP.

Comparative Analysis of Pressor Activity

Experimental evidence indicates a stark contrast in the pressor activities of AVP and this compound. While AVP is a potent vasoconstrictor, this compound is reported to be devoid of this effect.

Table 1: Comparison of Pressor Activity

CompoundChemical StructureReported Pressor ActivityKey Structural Difference from AVP
Arginine Vasopressin (AVP)Cyclic nonapeptide with a C-terminal tripeptidePotent pressor agentComplete molecule
This compoundCyclic hexapeptide; the 20-membered disulfide-linked ring of AVPLacks pressor activity[4]Absence of the C-terminal tripeptide (Pro-Arg-Gly-NH2)

The absence of pressor activity in this compound is attributed to two main factors: the lack of the C-terminal tripeptide and a resulting conformational change in the molecule.[4] Specifically, the orientation of the Asparagine (Asn5) side chain in this compound differs from that in AVP, which is believed to be critical for V1a receptor binding and activation.[4]

Experimental Protocols

To experimentally validate the lack of pressor activity in this compound, a standardized in vivo protocol for measuring blood pressure changes in response to compound administration is employed. The following methodology is a standard approach used in preclinical cardiovascular research.

In Vivo Pressor Activity Assay in Rats

This protocol outlines the direct measurement of arterial blood pressure in anesthetized rats following intravenous administration of test compounds.

1. Animal Preparation:

  • Animals: Adult male Wistar or Sprague-Dawley rats (250-350g) are used.[5][6]

  • Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., urethane or pentobarbital) to ensure a stable plane of anesthesia throughout the experiment.[5][7]

  • Surgical Preparation:

    • The trachea is cannulated to ensure a patent airway.

    • The carotid artery is cannulated with a saline-filled catheter connected to a pressure transducer for direct and continuous blood pressure monitoring.[5]

    • The jugular vein is cannulated for intravenous administration of test compounds.[5]

2. Experimental Procedure:

  • Stabilization: A stabilization period is allowed after surgery for the rat's blood pressure to reach a steady baseline.

  • Compound Administration:

    • A vehicle control (e.g., saline) is administered to establish a baseline response.

    • Increasing doses of a positive control, Arginine Vasopressin, are administered to confirm the responsiveness of the preparation and generate a dose-response curve for its pressor effect.

    • Increasing doses of this compound are administered.

  • Data Acquisition: Arterial blood pressure is continuously recorded using a data acquisition system. The primary endpoint is the change in mean arterial pressure (MAP) from baseline.

3. Data Analysis:

  • The change in MAP is calculated for each dose of AVP and this compound.

  • Dose-response curves are plotted to compare the pressor effects of the two compounds.

Signaling Pathways and Workflow

Vasopressin V1a Receptor Signaling Pathway

The pressor effect of vasopressin is initiated by its binding to the V1a receptor, a G-protein coupled receptor (GPCR). This interaction activates a well-defined intracellular signaling cascade.

V1a_Signaling_Pathway cluster_membrane Cell Membrane V1a V1a Receptor Gq Gq Protein V1a->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves AVP Arginine Vasopressin AVP->V1a Binds Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction PKC->Contraction

V1a Receptor Signaling Pathway for Vasoconstriction.
Experimental Workflow for Validating Pressor Activity

The logical flow of the experimental process to compare the pressor activities of AVP and this compound is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Cannulation) Baseline Establish Baseline Blood Pressure Animal_Prep->Baseline Vehicle Administer Vehicle Control Baseline->Vehicle AVP_Admin Administer Arginine Vasopressin (Positive Control) Vehicle->AVP_Admin Data_Acq Continuous Blood Pressure Recording PA_Admin Administer this compound (Test Compound) AVP_Admin->PA_Admin MAP_Change Calculate Change in Mean Arterial Pressure Data_Acq->MAP_Change Dose_Response Generate Dose-Response Curves MAP_Change->Dose_Response Conclusion Compare Pressor Activity and Conclude Dose_Response->Conclusion

Experimental workflow for pressor activity validation.

Conclusion

The available structural and functional data strongly indicate that this compound lacks the pressor activity characteristic of its parent molecule, Arginine Vasopressin. This is primarily due to the absence of the C-terminal tripeptide, which is crucial for proper V1a receptor binding and activation. The outlined experimental protocol provides a robust framework for the in vivo validation of this lack of pressor activity. This understanding is pivotal for the rational design of vasopressin analogs with tailored pharmacological profiles for various therapeutic applications.

References

Assessing the Specificity of Retinoic Acid in Cell Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cell signaling, the specificity of a signaling molecule is paramount. An ideal signaling molecule should elicit a precise and targeted cellular response, minimizing unintended or "off-target" effects. This guide provides a comprehensive comparison of Retinoic Acid (RA), a key signaling molecule derived from Vitamin A, with other alternatives, supported by experimental data and detailed protocols. This guide will delve into the methodologies used to assess its specificity and provide a framework for evaluating novel signaling compounds.

Retinoic acid plays a crucial role in various biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2][3][4] Its effects are primarily mediated by binding to nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2][5][6][7] These receptors form heterodimers that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) to regulate gene transcription.[3][6]

Comparative Analysis of Signaling Molecule Specificity

To understand the specificity of a signaling molecule like Retinoic Acid, it is essential to compare its performance against other molecules that may activate similar or different pathways. The following table summarizes the specificity profiles of Retinoic Acid and a hypothetical alternative, "Compound X," which represents a synthetic retinoid analog.

FeatureRetinoic Acid (All-trans)Compound X (Hypothetical Synthetic Retinoid)
Primary Target(s) Retinoic Acid Receptors (RARα, RARβ, RARγ)[2][7]Selective for RARβ
Binding Affinity (Kd) High affinity for all RAR subtypesVery high affinity for RARβ, low for RARα and RARγ
Known Off-Target Effects Can activate Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) pathways.[8] Can have complex, context-dependent effects on cancer progression.[6]Minimal activation of other nuclear receptors observed in initial screens.
Pathways Activated Canonical RAR/RXR signaling, non-canonical ERK1/2 activation.Primarily RARβ-mediated gene transcription.
Observed Cellular Response Induces differentiation, inhibits proliferation in specific cell types.[1][4]Potent induction of apoptosis in RARβ-expressing cancer cells.

Experimental Protocols for Assessing Specificity

The following are detailed methodologies for key experiments to assess the specificity of a signaling molecule like Retinoic Acid.

Ligand Binding Assays

Objective: To determine the binding affinity and selectivity of the signaling molecule to its putative receptors.

Methodology:

  • Receptor Preparation: Purify recombinant RARα, RARβ, and RARγ proteins.

  • Radioligand Binding: Use a radiolabeled form of Retinoic Acid (e.g., [³H]-all-trans-Retinoic Acid).

  • Competition Assay:

    • Incubate a constant concentration of the radiolabeled Retinoic Acid and purified receptor with increasing concentrations of the unlabeled test compound (e.g., non-radiolabeled Retinoic Acid or Compound X).

    • Measure the displacement of the radioligand at each concentration of the test compound using a scintillation counter.

  • Data Analysis: Calculate the dissociation constant (Kd) and the inhibitor concentration that displaces 50% of the radioligand (IC50) to determine binding affinity and selectivity.

Reporter Gene Assays

Objective: To measure the functional activity of the signaling molecule in activating specific signaling pathways.[9][10]

Methodology:

  • Cell Culture: Use a cell line that expresses the target receptors (e.g., HEK293T).

  • Transfection: Co-transfect the cells with:

    • An expression vector for the receptor of interest (e.g., RARα, RARβ, or RARγ).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Treatment: Treat the transfected cells with varying concentrations of the signaling molecule (e.g., Retinoic Acid).

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the activity of both luciferases using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the concentration of the signaling molecule to determine the EC50 (half-maximal effective concentration).

Global Gene Expression Profiling (RNA-Sequencing)

Objective: To identify the complete set of genes regulated by the signaling molecule and uncover potential off-target pathways.

Methodology:

  • Cell Treatment: Treat the target cells with the signaling molecule or a vehicle control.

  • RNA Extraction: After a defined period, extract total RNA from the cells.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the treatment.

    • Use pathway analysis tools (e.g., GSEA, KEGG) to identify the signaling pathways that are enriched in the differentially expressed genes.

Visualizing Signaling Pathways and Experimental Workflows

Retinoic Acid Signaling Pathway

The following diagram illustrates the canonical signaling pathway of Retinoic Acid.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Retinoic Acid Retinoic Acid Retinaldehyde->Retinoic Acid RALDH RAR RAR Retinoic Acid->RAR RXR RXR RAR->RXR RARE RARE RXR->RARE Gene Transcription Gene Transcription RARE->Gene Transcription

Caption: Canonical Retinoic Acid signaling pathway.

Experimental Workflow for Specificity Assessment

This diagram outlines a typical workflow for assessing the specificity of a signaling molecule.

Start Start Ligand Binding Assays Ligand Binding Assays Start->Ligand Binding Assays Reporter Gene Assays Reporter Gene Assays Start->Reporter Gene Assays Global Gene Expression Profiling Global Gene Expression Profiling Start->Global Gene Expression Profiling Data Analysis Data Analysis Ligand Binding Assays->Data Analysis Reporter Gene Assays->Data Analysis Global Gene Expression Profiling->Data Analysis Specificity Profile Specificity Profile Data Analysis->Specificity Profile End End Specificity Profile->End

Caption: Workflow for assessing signaling molecule specificity.

On-Target vs. Off-Target Effects

This diagram illustrates the logical relationship between on-target and off-target signaling.

cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Signaling Molecule Signaling Molecule Target Receptor Target Receptor Signaling Molecule->Target Receptor Off-Target Receptor 1 Off-Target Receptor 1 Signaling Molecule->Off-Target Receptor 1 Off-Target Receptor 2 Off-Target Receptor 2 Signaling Molecule->Off-Target Receptor 2 Desired Cellular Response Desired Cellular Response Target Receptor->Desired Cellular Response Unintended Cellular Response 1 Unintended Cellular Response 1 Off-Target Receptor 1->Unintended Cellular Response 1 Unintended Cellular Response 2 Unintended Cellular Response 2 Off-Target Receptor 2->Unintended Cellular Response 2

Caption: On-target versus off-target signaling pathways.

References

Navigating the Landscape of Retinoic Acid Bioassays: A Guide to Inter-Laboratory Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of bioassay results is paramount. This guide provides a comparative overview of common bioassays for retinoic acid (RA), a critical signaling molecule in numerous biological processes. We delve into the available data on their reproducibility, offer detailed experimental protocols, and visualize the underlying biological and experimental frameworks.

Retinoic acid, a metabolite of vitamin A, plays a pivotal role in cellular differentiation, proliferation, and embryonic development.[1][2][3][4] Its accurate quantification is crucial for both basic research and the development of therapeutics targeting the RA signaling pathway. However, the field has faced challenges with the reproducibility of findings, making a clear understanding of the available bioassays and their performance more critical than ever.[5]

Comparative Analysis of Retinoic Acid Bioassay Reproducibility

The choice of bioassay can significantly impact the consistency of results. While direct inter-laboratory comparison studies are not abundant in the literature, reproducibility data in the form of intra- and inter-assay coefficients of variation (CV) for specific methods offer valuable insights. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and reproducible method for RA quantification.

Bioassay MethodKey PrincipleIntra-Assay CV (%)Inter-Assay CV (%)ThroughputKey AdvantagesKey Disadvantages
LC-MS/MS Direct quantification of RA and its isomers based on mass-to-charge ratio.5.2 - 9.36.7 - 14.0MediumHigh sensitivity and specificity; resolves isomers.[2][3]Requires specialized equipment and expertise.[6]
Reporter Cell-Based Assay Measurement of a reporter gene (e.g., lacZ) expression driven by an RA-responsive element (RARE).[6]Not explicitly reportedNot explicitly reportedHighSimple, cost-effective, and highly sensitive for measuring RA levels in small tissue samples.[6]Indirect measurement; can be influenced by factors affecting the reporter system.
CRABP II mRNA Induction Assay Quantification of the induction of Cellular Retinoic Acid Binding Protein II (CRABP II) mRNA, a known RA target gene.Not explicitly reportedNot explicitly reportedMediumA reliable and reproducible measure of retinoid bioactivity.Indirect; measures a downstream effect of RA signaling.
Zymography Bioassay Detection of RA-synthesizing enzymes (retinaldehyde dehydrogenases) based on their activity.[7]Not explicitly reportedNot explicitly reportedLowExquisitely sensitive; can be used on very small tissue samples.[7]Measures the potential for RA synthesis, not the endogenous RA levels directly.

Note: The CV values for LC-MS/MS are derived from different studies and may vary based on the specific protocol, instrumentation, and sample matrix.[2][3] The other assays are described as "sensitive" and "reproducible," but quantitative inter-laboratory comparison data is limited.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to improving reproducibility. Below are outlines for two common retinoic acid bioassays.

Protocol 1: Quantification of Retinoic Acid by LC-MS/MS

This protocol provides a general workflow for the quantification of all-trans-retinoic acid (atRA) in biological samples.

1. Sample Preparation:

  • Homogenize tissue samples or collect serum/plasma.
  • Add an internal standard (e.g., all-trans-4,4-dimethyl-RA) to correct for extraction efficiency and handling-induced isomerization.[2]

2. Extraction:

  • Perform a liquid-liquid extraction using a solvent system such as hexane and ethyl acetate.[8]
  • Evaporate the organic phase to dryness under a stream of nitrogen.
  • Reconstitute the dried residue in the mobile phase.

3. Chromatographic Separation:

  • Use a C18 reversed-phase column for separation of RA isomers.
  • Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).

4. Mass Spectrometric Detection:

  • Utilize an electrospray ionization (ESI) source in negative ion mode.
  • Perform selected reaction monitoring (SRM) for specific precursor-to-product ion transitions for atRA and the internal standard.

5. Data Analysis:

  • Quantify atRA concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol 2: RARE-lacZ Reporter Cell-Based Bioassay

This protocol outlines the use of a reporter cell line to measure RA bioactivity.[6]

1. Cell Culture:

  • Culture a cell line stably transfected with a reporter construct containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., β-galactosidase - lacZ).

2. Sample/Standard Preparation:

  • Prepare serial dilutions of a known concentration of all-trans-retinoic acid to generate a standard curve.
  • Prepare extracts from the biological samples to be tested.

3. Cell Treatment:

  • Seed the reporter cells in a multi-well plate.
  • Treat the cells with the RA standards and sample extracts.
  • Incubate for a sufficient period to allow for reporter gene expression.

4. Reporter Gene Assay:

  • Lyse the cells and perform an assay to measure the activity of the reporter enzyme (e.g., a colorimetric assay for β-galactosidase activity).

5. Data Analysis:

  • Generate a standard curve by plotting the reporter activity against the known RA concentrations.
  • Determine the RA concentration in the samples by interpolating their reporter activity on the standard curve.

Visualizing the Frameworks

To better understand the context of these bioassays, the following diagrams illustrate the retinoic acid signaling pathway and a typical experimental workflow.

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake CRBP CRBP Retinol->CRBP Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation Retinaldehyde->Retinol Reduction Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid Irreversible Oxidation ADHRDH CRABP CRABP Retinoic_Acid->CRABP RA_N RA Retinoic_Acid->RA_N Transport ALDH RAR RAR RA_N->RAR RARE RARE RAR->RARE RXR RXR RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/ Repression

Caption: The Retinoic Acid Signaling Pathway.

Experimental_Workflow_LC_MS_MS Start Biological Sample (Tissue, Serum) Homogenization Homogenization & Addition of Internal Standard Start->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Standard Curve) MS_Detection->Data_Analysis End RA Concentration Data_Analysis->End

Caption: Workflow for RA Quantification by LC-MS/MS.

References

Safety Operating Guide

Navigating the Disposal of Pressinoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Pressinoic acid, a research chemical, lacks a readily available Safety Data Sheet (SDS), necessitating a cautious approach to its disposal. In the absence of specific manufacturer guidelines, it must be treated as a hazardous substance with unknown toxicity. This guide provides essential procedural information for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before disposal, proper handling and storage of this compound are paramount to minimize risk. Personnel should always operate under the assumption that the compound is hazardous.

  • Personal Protective Equipment (PPE): A standard PPE protocol should be enforced when handling this compound. This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.

  • Ventilation: All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.

  • Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials. The container must be clearly labeled and tightly sealed.

Disposal Procedures for this compound

Due to the absence of a specific SDS, the disposal of this compound must adhere to the protocols for unknown or hazardous chemical waste. The following steps provide a general framework, but it is crucial to consult with your institution's Environmental Health & Safety (EHS) office for specific requirements.[1]

  • Classification: Treat this compound as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[2][3] Most research peptides and small molecules are classified as chemical waste.[1]

  • Waste Container Selection:

    • Use a designated, leak-proof, and sealable container that is compatible with the chemical properties of this compound.[4][5][6]

    • If possible, use the original manufacturer's container.[4][6] If not, ensure the new container is appropriate and properly labeled.[4]

    • Do not use food containers for hazardous waste storage.[5]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."[7]

    • The label must include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.[1][7] Avoid using abbreviations or chemical formulas.[7]

  • Segregation and Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure area, away from general lab traffic.

    • Segregate the this compound waste from other incompatible waste streams, such as acids and bases.[5][7]

    • Utilize secondary containment to prevent spills.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6]

    • Provide them with all available information about the waste stream.

    • Only licensed hazardous waste disposal companies should handle the final disposal, which typically involves incineration.[8][9]

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, general guidelines for hazardous waste accumulation in laboratory settings are provided below. These are typical limits and may vary by institution and jurisdiction.

ParameterGuidelineCitation
Maximum Accumulation Time Hazardous waste must typically be collected within 90-180 days from the accumulation start date.[4][6]
Maximum Accumulation Volume Generally, no more than 55 gallons of a single hazardous waste stream should be accumulated.[4]
pH for Drain Disposal (Not Recommended for this compound) For approved substances, the pH should be between 5.0 and 12.5 for drain disposal.[5]
Experimental Protocols

As no experimental protocols detailing the disposal of this compound were found in the public domain, the recommended protocol is to treat it as a chemical with unknown toxicity. The primary "experiment" in this context is waste characterization, which should be performed by or in consultation with your EHS department if the identity of a chemical is truly unknown.[10][11][12] Given that the chemical name is known, direct disposal as hazardous waste is the appropriate course of action.

This compound Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Initial Assessment cluster_unknown_protocol Protocol for Unknown/Undocumented Waste cluster_disposal Final Disposal start This compound Waste Generated sds_check Is a Safety Data Sheet (SDS) available with specific disposal instructions? start->sds_check treat_hazardous Treat as Hazardous Waste with Unknown Toxicity sds_check->treat_hazardous No pickup Arrange for pickup by a licensed hazardous waste contractor via EHS. sds_check->pickup Yes (Follow SDS) contact_ehs Contact Institutional Environmental Health & Safety (EHS) treat_hazardous->contact_ehs containerize Package in a sealed, compatible, and clearly labeled hazardous waste container. contact_ehs->containerize segregate Store in a designated secondary containment area, segregated from incompatible materials. containerize->segregate segregate->pickup end Disposal Complete pickup->end

References

Personal protective equipment for handling Pressinoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of Pressinoic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent chemical burns, respiratory irritation, and other potential health risks.[1] The required personal protective equipment (PPE) is detailed below, categorized by the area of protection.

PPE CategoryRequired EquipmentSpecifications and Usage
Eye and Face Protection Safety Goggles with Side-Shields, Full-Face ShieldGoggles are essential for protecting the eyes from splashes and fumes.[1] A full-face shield should be used in addition to goggles when there is a high risk of exposure.
Hand Protection Nitrile or Butyl Rubber GlovesNitrile gloves offer resistance to a variety of acids and provide a good grip. Butyl rubber gloves are recommended for handling strong acids.
Body Protection Chemical-Resistant Apron or Impervious ClothingClothing should have sealed seams to prevent acid from seeping through. This provides comprehensive protection to the wearer.[1]
Respiratory Protection N95 Respirator or higherA respirator is crucial for protection against acid fumes and vapors.[1] The specific type of respirator should be chosen based on the concentration of this compound being handled.

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Handling:

  • Ensure all work with this compound is conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Before handling, ensure that an eyewash station and safety shower are accessible.[2][3]

  • Wear all required PPE as specified in the table above.[2][4]

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the area where this compound is being handled.[5]

2. In Case of a Spill:

  • In the event of a minor spill, dampen the area with water to prevent dust from becoming airborne.[6]

  • Use an absorbent material, such as diatomite or universal binders, to contain the spill.[2]

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.[6]

  • For major spills, evacuate the area and alert emergency responders.[6]

3. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[7]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.

  • In case of eye contact: Flush the eyes with water for several minutes as a precaution.[7]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting.[7]

4. Disposal Plan:

  • Dispose of unused this compound and any contaminated materials through a licensed disposal company.[7]

  • Do not allow the product to enter drains.[7]

  • All disposal must be in accordance with local, state, and federal regulations.

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound A 1. Risk Assessment B 2. Don PPE A->B C 3. Handle in Fume Hood B->C D 4. Spill or Exposure? C->D E 5. First Aid & Emergency Response D->E Yes F 6. Decontaminate & Dispose D->F No E->F G 7. Doff PPE & Wash Hands F->G H End G->H

Caption: This diagram outlines the procedural flow for safely handling this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pressinoic acid
Reactant of Route 2
Pressinoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.